molecular formula C9H11NO B036105 2-Cyclopropoxyaniline CAS No. 1243361-81-0

2-Cyclopropoxyaniline

Cat. No.: B036105
CAS No.: 1243361-81-0
M. Wt: 149.19 g/mol
InChI Key: FQIRKGJATBUFIV-UHFFFAOYSA-N
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Description

2-Cyclopropoxyaniline is a valuable aromatic amine building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclopropoxy electron-donating group ortho to the aniline nitrogen, creates a sterically hindered and electronically unique scaffold. This makes it a key intermediate for developing novel pharmacophores, particularly in the synthesis of ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. Researchers utilize this compound to explore structure-activity relationships (SAR) by incorporating the rigid, three-membered cyclopropane ring into lead molecules, a strategy often employed to modulate conformational flexibility, improve metabolic stability, and enhance binding affinity. The primary amine group serves as a handle for further derivatization through amide bond formation, reductive amination, or urea synthesis. As a specialized chemical, this compound is essential for constructing complex heterocyclic systems and probing biological mechanisms in early-stage drug discovery programs. It is supplied with comprehensive analytical data (NMR, HPLC, MS) to ensure identity and purity for critical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRKGJATBUFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropoxyaniline (CAS Number 1243361-81-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyclopropoxyaniline, a valuable building block in modern medicinal chemistry. Synthesizing principles of organic synthesis, analytical chemistry, and drug discovery, this document serves as a detailed resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the this compound Moiety

This compound is an aromatic amine featuring a cyclopropoxy substituent ortho to the amino group. This unique structural arrangement confers a desirable combination of properties, making it an attractive scaffold for drug development. The cyclopropyl group, a small, strained carbocycle, is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and modulate the physicochemical properties of a molecule.[1] The aniline core provides a versatile handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.

The strategic placement of the cyclopropoxy group ortho to the amine influences the molecule's electronics and sterics, which can be leveraged to fine-tune interactions with biological targets. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, understanding the synthesis, properties, and applications of unique building blocks like this compound is paramount for medicinal chemists.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be predicted and are available from chemical suppliers.

PropertyValueSource
CAS Number 1243361-81-0Multiple Suppliers
Molecular Formula C₉H₁₁NOChemicalBook[1]
Molecular Weight 149.19 g/mol ChemicalBook[1]
Boiling Point (Predicted) 266.2 ± 13.0 °CChemicalBook[1]
Density (Predicted) 1.193 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 4.53 ± 0.10ChemicalBook[1]
Spectroscopic Characterization

Detailed, publicly available spectra for this compound are scarce. However, based on the known spectral data of analogous compounds such as 2-propylaniline and other substituted anilines, the expected NMR chemical shifts can be inferred.

  • ¹H NMR: The aromatic protons would appear in the range of δ 6.5-7.5 ppm. The methine proton of the cyclopropyl group would likely be found upfield, around δ 3.5-4.5 ppm, coupled to the adjacent methylene protons. The cyclopropyl methylene protons would exhibit complex splitting patterns in the upfield region of δ 0.5-1.5 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon bearing the amino group would be significantly shielded, while the carbon attached to the cyclopropoxy group would be deshielded. The methine and methylene carbons of the cyclopropyl ring would appear at high field, typically below δ 40 ppm.

Synthesis of this compound: A Two-Step Approach

A logical and efficient synthetic route to this compound involves a two-step sequence: the synthesis of the nitroaromatic precursor, 1-cyclopropoxy-2-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

G cluster_0 Step 1: Synthesis of 1-Cyclopropoxy-2-nitrobenzene cluster_1 Step 2: Reduction of the Nitro Group 2-Nitrophenol 2-Nitrophenol Reaction_1 Williamson Ether Synthesis or Ullmann Condensation 2-Nitrophenol->Reaction_1 Cyclopropyl_halide Cyclopropyl halide Cyclopropyl_halide->Reaction_1 Base Base Base->Reaction_1 Intermediate 1-Cyclopropoxy-2-nitrobenzene Reaction_1->Intermediate Reaction_2 Catalytic Hydrogenation Intermediate->Reaction_2 Reducing_agent Reducing Agent (e.g., H₂, Pd/C) Reducing_agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and electronic properties is paramount. 2-Cyclopropoxyaniline, a fascinating aromatic amine, has emerged as a compound of significant interest. Its structure, which marries the electron-donating character of an amino group with the sterically demanding and electronically unique cyclopropoxy substituent, presents a compelling profile for applications in drug discovery and materials science. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, analytical characterization, and potential applications, thereby serving as a vital resource for researchers engaged in its study and utilization.

Core Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are estimated based on the known values of structurally related analogs, primarily 2-methoxyaniline and 2-ethoxyaniline. These estimations provide a foundational understanding of the compound's expected behavior.

PropertyEstimated ValueAnalog Data (Reference Compound)
Molecular Formula C₉H₁₁NO-
Molecular Weight 149.19 g/mol -
Appearance Colorless to pale yellow liquidOily liquid (2-methoxyaniline, 2-ethoxyaniline)[3][4]
Boiling Point ~230-240 °C225 °C (2-methoxyaniline), 231-233 °C (2-ethoxyaniline)[3][4]
Melting Point Not readily available; likely low3-6 °C (2-methoxyaniline)[3]
Density ~1.06 g/mL1.092 g/mL (2-methoxyaniline)[3]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone).Soluble in organic solvents, slightly soluble in water (2-methoxyaniline)[3]
pKa (of the conjugate acid) ~4.2 - 4.64.52 (2-methoxyaniline)
LogP ~1.9 - 2.31.86 (2-methoxyaniline)[3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several established synthetic methodologies for forming aryl ethers. The choice of method often depends on the availability of starting materials and desired scale. A plausible and commonly employed route is the Williamson Ether Synthesis , which involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7]

An alternative approach involves a copper-catalyzed Ullmann Condensation or a palladium-catalyzed Buchwald-Hartwig amination .[8][9][10] The Ullmann reaction is a classic method for forming C-O and C-N bonds, though it often requires harsh reaction conditions.[10] The Buchwald-Hartwig amination, a more modern and versatile method, allows for the coupling of a wide range of amines and aryl halides under milder conditions.[8][9]

Proposed Synthetic Protocol via Williamson Ether Synthesis:

This protocol outlines a two-step process starting from the readily available 2-aminophenol.

Step 1: Deprotonation of 2-Aminophenol

The phenolic hydroxyl group of 2-aminophenol is acidic and can be deprotonated with a suitable base to form the corresponding phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used for this purpose. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Step 2: Nucleophilic Substitution with a Cyclopropyl Halide

The resulting phenoxide ion acts as a nucleophile and reacts with a cyclopropyl halide (e.g., cyclopropyl bromide) in an Sₙ2 reaction to form the desired this compound.

Williamson_Ether_Synthesis aminophenol 2-Aminophenol phenoxide 2-Aminophenoxide Intermediate aminophenol->phenoxide Deprotonation base Base (e.g., NaH) Solvent (e.g., DMF) product This compound phenoxide->product SN2 Attack cyclopropyl_halide Cyclopropyl Halide (e.g., Cyclopropyl Bromide) cyclopropyl_halide->product byproduct Salt Byproduct (e.g., NaBr)

Caption: Williamson Ether Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

Solubility Determination:

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents.[11]

  • Procedure:

    • To a series of test tubes, add approximately 10-20 mg of this compound.

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, and hexane).

    • Agitate the tubes and observe for complete dissolution, partial dissolution, or insolubility at room temperature.

    • For sparingly soluble compounds, gentle warming can be applied to assess temperature effects on solubility.

pKa Determination:

The pKa of the anilinium ion (the conjugate acid of this compound) can be determined by potentiometric titration.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent mixture (e.g., water/ethanol).

    • Titrate this solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the half-equivalence point of the titration curve.

Spectroscopic Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons, the protons of the cyclopropyl ring, and the amino protons.

  • Aromatic Protons (4H): These will appear in the region of δ 6.5-7.5 ppm. The ortho-substitution pattern will lead to a complex splitting pattern.

  • Amino Protons (2H): A broad singlet is expected in the region of δ 3.5-4.5 ppm, the chemical shift of which can be concentration and solvent-dependent.

  • Cyclopropyl Protons (5H): The methine proton (CH-O) will be shifted downfield (δ ~3.5-4.0 ppm) due to the adjacent oxygen atom. The methylene protons (CH₂) will appear as complex multiplets in the upfield region (δ ~0.5-1.0 ppm).

NMR_Workflow sample This compound Sample nmr_spectrometer NMR Spectrometer sample->nmr_spectrometer solvent Deuterated Solvent (e.g., CDCl3) solvent->nmr_spectrometer fid Free Induction Decay (FID) Signal nmr_spectrometer->fid fourier_transform Fourier Transform fid->fourier_transform spectrum ¹H NMR Spectrum fourier_transform->spectrum analysis Spectral Analysis (Chemical Shift, Integration, Splitting) spectrum->analysis structure Structural Elucidation analysis->structure

Caption: Workflow for ¹H NMR spectroscopic analysis.

FT-IR Spectroscopy:

The FT-IR spectrum will provide valuable information about the functional groups present in this compound.

  • N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching (Aromatic): Bands will appear above 3000 cm⁻¹.

  • C-H Stretching (Cyclopropyl): Bands will appear just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretching (Aryl Ether): A strong absorption band is expected around 1250-1200 cm⁻¹.

  • N-H Bending: A band around 1620 cm⁻¹.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block in drug discovery. The incorporation of a cyclopropyl group can confer several advantageous properties to a drug molecule, including:

  • Enhanced Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[12]

  • Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding to its biological target.[2]

  • Improved Physicochemical Properties: The cyclopropoxy group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).[1]

While specific drugs containing the this compound moiety are not yet prevalent, the broader class of alkoxy anilines and cyclopropyl-containing compounds are well-represented in pharmaceuticals.[13][14] For instance, the aniline scaffold is a key component in numerous kinase inhibitors and other therapeutic agents. The unique properties of the cyclopropoxy group suggest that its incorporation into such scaffolds could lead to the development of novel drug candidates with improved efficacy and safety profiles.

Safety and Handling

As with all aromatic amines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Aromatic amines can be toxic and may be absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like 2-methoxyaniline and 2-ethoxyaniline.[3]

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its estimated physicochemical properties, plausible synthetic routes, and standard analytical methodologies for its characterization. While experimental data for this specific compound remains limited, the information presented, based on well-understood chemical principles and data from analogous compounds, serves as a robust starting point for researchers. Further investigation into the synthesis, properties, and applications of this compound is warranted and is anticipated to unlock new opportunities in the development of novel therapeutics and functional materials.

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  • Mileski DR, Kaplan HR, Malone MH, Nieforth KA. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. J Pharm Sci. 1965 Feb:54:295-8. doi: 10.1002/jps.2600540228.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclopropoxyaniline is a molecule of significant interest in medicinal chemistry, combining the structural motifs of an aniline ring, a key pharmacophore, with a cyclopropoxy group, which can enhance metabolic stability and binding affinity. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for rational drug design and development. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. It synthesizes theoretical principles with actionable experimental and computational protocols, establishing a self-validating framework for its characterization. We delve into the critical role of intramolecular hydrogen bonding in dictating the preferred conformation and outline detailed methodologies for its empirical validation and in-silico prediction.

Introduction: The Significance of this compound

The aniline scaffold is a cornerstone in the development of a vast array of therapeutics. Its modification with alkoxy groups, particularly at the ortho position, can profoundly influence its physicochemical properties, such as lipophilicity, pKa, and importantly, its three-dimensional shape. The introduction of a cyclopropoxy group is a strategic choice in medicinal chemistry. The strained cyclopropyl ring can offer metabolic stability and introduce favorable steric and electronic properties that modulate interactions with biological targets.

The conformational flexibility of the cyclopropoxy group relative to the aniline ring introduces a layer of complexity. The orientation of the cyclopropoxy moiety and its potential to engage in intramolecular interactions with the adjacent amino group are critical determinants of the molecule's overall topology. This guide will, therefore, focus on elucidating these structural nuances.

Proposed Synthesis of this compound

While not as commonly documented as other aniline derivatives, a plausible and efficient synthesis of this compound can be envisioned through a copper-catalyzed N-cyclopropylation of a suitably protected 2-aminophenol, followed by deprotection, or via a Buchwald-Hartwig amination of a cyclopropoxy-substituted aryl halide. A generalized synthetic workflow is presented below.

A 2-Aminophenol B Protection of Amino Group (e.g., Boc anhydride) A->B C N-Boc-2-aminophenol B->C D O-Alkylation with Cyclopropyl Bromide (e.g., Williamson Ether Synthesis) C->D E N-Boc-2-cyclopropoxyaniline D->E F Deprotection (e.g., TFA) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Conformational Isomers

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O and O-C(cyclopropyl) bonds. The key dihedral angle, θ (C2-C1-O-C_cyclopropyl), dictates the spatial relationship between the cyclopropoxy group and the aniline ring. Two principal planar conformers, syn and anti, can be hypothesized, arising from the orientation of the cyclopropyl group relative to the amino group.

  • Syn Conformer: The cyclopropyl group is oriented towards the amino group.

  • Anti Conformer: The cyclopropyl group is oriented away from the amino group.

The stability of these conformers is governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, most notably hydrogen bonding.

Syn Syn Conformer TS Transition State Syn->TS Rotational Barrier Anti Anti Conformer TS->Anti

Caption: Conformational isomers of this compound.

The Decisive Role of Intramolecular Hydrogen Bonding

In ortho-substituted anilines containing a hydrogen bond acceptor, such as an alkoxy oxygen, a stabilizing intramolecular hydrogen bond (IMHB) can form between one of the N-H protons of the amino group and the lone pair of electrons on the oxygen atom.[1][2] This interaction is expected to significantly favor the syn conformation in this compound, where the N-H and O are in close proximity. This N-H···O hydrogen bond would create a pseudo-five-membered ring, locking the cyclopropoxy group in a planar arrangement with the aniline ring. The formation of IMHBs is a known strategy in medicinal chemistry to rigidify a molecule's conformation, which can reduce the entropic penalty upon binding to a target.[1]

Methodologies for Structural and Conformational Analysis

A dual approach combining experimental spectroscopy and computational modeling provides the most robust framework for characterizing the structure of this compound.

Experimental Workflow

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for probing molecular conformation in solution.

  • Protocol for ¹H NMR Analysis:

    • Dissolve a 5-10 mg sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Causality: The chemical shift of the N-H protons is highly sensitive to hydrogen bonding. A downfield shift (typically > 5 ppm in CDCl₃) of one or both N-H protons compared to aniline would be strong evidence for an IMHB and the predominance of the syn conformer.

    • Perform Nuclear Overhauser Effect (NOE) experiments (e.g., 2D NOESY or ROESY).

    • Causality: A spatial correlation (NOE) between the N-H protons and the protons of the cyclopropyl group would definitively confirm the syn conformation.

B. X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation.

  • Protocol for Crystallographic Analysis:

    • Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from an appropriate solvent system.

    • Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer.

    • Solve and refine the crystal structure.

    • Causality: The refined structure will yield precise bond lengths, bond angles, and the critical C2-C1-O-C_cyclopropyl dihedral angle, providing definitive evidence for the preferred conformation in the solid state. The N···O distance can also be measured to characterize the IMHB.

Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for exploring the conformational energy landscape and predicting the relative stabilities of different conformers.[3][4]

  • Protocol for DFT-Based Conformational Analysis:

    • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy conformers.[5]

    • Geometry Optimization: Subject the identified conformers to full geometry optimization using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d)).[6]

    • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Single-Point Energy Refinement: For the lowest energy conformers, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.

    • Analysis: Analyze the key geometric parameters (dihedral angles, hydrogen bond distances) and the relative energies of the conformers.

cluster_exp Experimental Workflow cluster_comp Computational Workflow A Synthesis & Purification B NMR Spectroscopy (¹H, NOESY) A->B C X-ray Crystallography A->C D Solution Conformation B->D E Solid-State Structure C->E J Predicted Stable Conformers & Energies E->J Compare & Validate F Conformational Search (Molecular Mechanics) G DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) F->G H Frequency Calculation & ZPVE Correction G->H I Energy Refinement (e.g., 6-311++G(d,p)) H->I I->J J->D Compare & Validate

Caption: Integrated workflow for conformational analysis.

Predicted Structural Data and Discussion

Based on the principles of intramolecular hydrogen bonding observed in analogous 2-alkoxyanilines, the syn conformer of this compound is predicted to be the global energy minimum. The table below presents hypothetical, yet realistic, data that would be expected from the computational workflow described above.

ParameterSyn Conformer (Predicted)Anti Conformer (Predicted)
Relative Energy (kcal/mol) 0.00~3-5
Dihedral Angle (C2-C1-O-C) ~0°~180°
N-H···O Distance (Å) ~2.0 - 2.2N/A
N-H···O Angle (°) ~140 - 150N/A
Predicted ¹H NMR Shift (N-H) Downfield ShiftedNormal Range

The significant energy difference between the syn and anti conformers, driven by the stabilizing N-H···O interaction, would suggest that at room temperature, the molecular population exists almost exclusively in the syn conformation. This conformational rigidity has profound implications for drug design, as it presents a well-defined and predictable three-dimensional structure for molecular docking studies and structure-activity relationship (SAR) analysis.

Conclusion

The molecular structure and conformation of this compound are dictated by the strong preference for an intramolecular hydrogen bond between the amino group and the cyclopropoxy oxygen. This interaction leads to a highly favored planar syn conformation. This guide has outlined a robust, integrated workflow employing both experimental and computational methodologies to verify this structural hypothesis. For researchers in drug discovery, a thorough understanding and characterization of this conformational preference are critical for leveraging the full potential of the this compound scaffold in the design of novel therapeutics. The self-validating nature of the proposed protocols ensures a high degree of confidence in the determined molecular structure.

References

  • Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances. [Link]

  • Kounalis, C., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]

  • Roy, B., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. [Link]

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  • Liu, H., et al. (2010). Computational Study on the Conformations of Mitragynine and Mitragynaline. Theochem. [Link]

  • Alvarez-Ibarra, A., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters. [Link]

  • Hansen, P. E. (2019). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules. [Link]

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Introduction: Elucidating the Molecular Architecture of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyclopropoxyaniline

This compound is an aromatic amine featuring a cyclopropoxy substituent ortho to the amino group. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The cyclopropyl moiety can confer desirable properties such as metabolic stability and conformational rigidity in drug candidates, while the aniline core is a versatile precursor for a vast array of chemical transformations.[1] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering researchers a detailed framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, we anticipate signals from the aromatic ring, the amine group, and the cyclopropoxy substituent.

Protons (Label)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-4, H-5, H-66.7 - 7.2Multiplet (m)Aromatic couplings4H
NH₂3.5 - 4.5Broad Singlet (br s)N/A2H
O-CH (cyclopropyl)3.7 - 3.9Multiplet (m)cis/trans to CH₂1H
CH₂ (cyclopropyl)0.6 - 0.9Multiplet (m)geminal/cis/trans4H
  • Aromatic Region (6.7 - 7.2 ppm): The protons on the benzene ring will appear as a complex multiplet. The electron-donating effects of both the amino and cyclopropoxy groups will shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm).[2][3] The overlapping signals of this ABCD spin system are often difficult to resolve into simple first-order patterns.

  • Amine Protons (3.5 - 4.5 ppm): The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[4] The exact chemical shift is highly dependent on solvent, concentration, and temperature.

  • Cyclopropyl Methine Proton (3.7 - 3.9 ppm): The proton on the carbon attached to the oxygen atom is deshielded by the electronegative oxygen, causing it to resonate further downfield than the other cyclopropyl protons.[5]

  • Cyclopropyl Methylene Protons (0.6 - 0.9 ppm): The four methylene protons on the cyclopropyl ring are highly shielded due to the ring's unique electronic structure, causing them to appear in the characteristic upfield region below 1.0 ppm.[6] They will exhibit complex splitting due to both geminal (coupling between protons on the same carbon) and vicinal (coupling to the methine proton) interactions.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule. Due to the molecule's lack of symmetry, nine distinct signals are expected.

Carbon (Label)Predicted δ (ppm)Rationale
C1 (C-NH₂)135 - 140Attached to N, deshielded.
C2 (C-O)145 - 150Attached to O, strongly deshielded.
C3, C4, C5, C6115 - 125Shielded by EDGs.
C7 (O-CH)55 - 65Methine carbon attached to oxygen.
C8, C9 (CH₂)5 - 15Highly shielded cyclopropyl carbons.
  • Aromatic Carbons: The carbons directly attached to the heteroatoms (C1 and C2) are the most deshielded in the aromatic region. The C-O carbon (C2) is typically further downfield than the C-NH₂ carbon (C1).[7][8] The remaining four aromatic carbons (C3-C6) are shielded by the strong electron-donating resonance effects of the amine and alkoxy groups, causing them to appear at higher fields (lower ppm values).[2]

  • Cyclopropyl Carbons: The methine carbon (C7) attached to the oxygen is significantly deshielded compared to the methylene carbons (C8, C9). The methylene carbons appear in the highly shielded aliphatic region, a characteristic feature of cyclopropyl rings.[6][9]

Experimental Protocols for NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3350 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine
3000 - 3100C-H StretchAromatic & Cyclopropyl
2850 - 3000C-H StretchCyclopropyl
1600 - 1620N-H Scissoring (Bend)Primary Amine
1450 - 1550C=C StretchAromatic Ring
1220 - 1260C-O-C Asymmetric StretchAryl-Alkyl Ether
1020 - 1050C-O-C Symmetric StretchAryl-Alkyl Ether

The IR spectrum of this compound is expected to be dominated by features from the primary amine and the aryl ether.

  • N-H Vibrations: A characteristic doublet will appear in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group.[10] A bending vibration (scissoring) is also expected around 1600 cm⁻¹.[11]

  • C-H Vibrations: Aromatic and cyclopropyl C-H stretches will be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl ring will appear just below 3000 cm⁻¹.

  • C-O Ether Vibrations: The most prominent feature of the ether linkage will be a strong, sharp absorption band around 1220-1260 cm⁻¹ due to the asymmetric C-O-C stretch.[12]

  • Aromatic Ring: C=C stretching vibrations for the benzene ring will appear as a series of bands in the 1450-1550 cm⁻¹ region.[13][14]

Caption: Key functional groups and their expected IR frequencies.

Experimental Protocol for ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.

  • Molecular Formula: C₉H₁₁NO

  • Molecular Weight: 149.19 g/mol

  • Molecular Ion (M⁺˙): m/z = 149

  • Loss of Ethylene: A common fragmentation for cyclopropyl ethers is the loss of ethylene (C₂H₄, 28 Da) via rearrangement, leading to a fragment at m/z 121 . This is often a very prominent peak.

  • Loss of the Cyclopropyl Radical: Cleavage of the O-cyclopropyl bond can result in the loss of a cyclopropyl radical (•C₃H₅, 41 Da), yielding a fragment at m/z 108 .

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can occur, though less common for anilines compared to aliphatic amines.

  • Ring Fragmentation: The aniline ring itself can undergo fragmentation, but this typically results in lower mass ions.

m/zProposed FragmentIdentity
149[C₉H₁₁NO]⁺˙Molecular Ion (M⁺˙)
121[M - C₂H₄]⁺˙Loss of ethylene
108[M - C₃H₅]⁺Loss of cyclopropyl radical
93[C₆H₇N]⁺˙Aniline radical cation

digraph "MS_Fragmentation" {
graph [bgcolor="#FFFFFF"];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#202124", fontcolor="#5F6368", fontsize=10];
M [label="[M]⁺˙\nm/z = 149"];
F121 [label="[M - C₂H₄]⁺˙\nm/z = 121", fillcolor="#34A853"];
F108 [label="[M - •C₃H₅]⁺\nm/z = 108", fillcolor="#EA4335"];

M -> F121 [label="- C₂H₄"];
M -> F108 [label="- •C₃H₅"];

}

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol for GC-MS (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Detection: Set the EI source energy to 70 eV. Acquire mass spectra across a range of m/z 40-300 as the compound elutes from the GC column.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Extract and analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.[15]

Conclusion

The structural characterization of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, highlighting the distinct chemical environments of the aromatic, amine, and unique upfield cyclopropyl protons. IR spectroscopy confirms the presence of the key N-H and C-O functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, such as the characteristic loss of ethylene from the cyclopropoxy group. Together, these techniques provide a robust and self-validating analytical workflow for the unambiguous identification and quality assessment of this compound, empowering researchers in drug discovery and materials science.

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An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropoxyaniline is a valuable chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science. The incorporation of a cyclopropyl group can confer advantageous properties to target molecules, such as enhanced metabolic stability, increased potency, and improved permeability.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in drug discovery and chemical research. We will explore the primary synthetic strategies, delving into the mechanistic rationale behind experimental choices. Furthermore, a detailed protocol for the definitive characterization of the final compound using modern spectroscopic techniques is presented, ensuring a self-validating system for purity and structural confirmation.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in molecular design. Its inherent ring strain and unique electronic properties—including enhanced pi-character in its C-C bonds—distinguish it from larger cycloalkanes and acyclic fragments.[2] In the context of drug development, introducing a cyclopropyl group can address multiple challenges encountered during lead optimization.[2]

Key advantages include:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can increase a drug's half-life and reduce potential drug-drug interactions.[1]

  • Conformational Rigidity: The rigid structure of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3]

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups like alkenes or amides, allowing for fine-tuning of a molecule's physicochemical properties.

This compound serves as a key building block that installs both a reactive aniline group, ready for further derivatization, and the beneficial cyclopropoxy moiety onto an aromatic scaffold. Its derivatives are prevalent in pharmaceuticals and agrochemicals, making a robust understanding of its synthesis and properties essential.[4][5]

Synthesis of this compound

A logical retrosynthetic analysis of this compound points to two primary bond disconnections: the C-O ether bond or the C-N bond. This leads to the most common and practical synthetic strategies.

Primary Synthetic Strategy: Selective O-Alkylation of 2-Aminophenol

The most direct and widely employed method for synthesizing this compound is the selective O-alkylation of 2-aminophenol. This reaction involves the formation of an ether linkage by reacting the phenoxide ion of 2-aminophenol with a cyclopropyl electrophile, typically a cyclopropyl halide.

Mechanistic Considerations: The core of this synthesis is a Williamson ether synthesis, a classic SN2 reaction. A base is used to deprotonate the phenolic hydroxyl group of 2-aminophenol, which is significantly more acidic than the amino group. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of the cyclopropyl halide.

A critical challenge is preventing the competing N-alkylation. While the phenol is more acidic, the aniline nitrogen is also nucleophilic and can react with the electrophile. To ensure high selectivity for O-alkylation, several strategies can be employed:

  • Choice of Base: Using a moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) favors the deprotonation of the more acidic phenol over the aniline.

  • Protecting Group Strategy: For maximum selectivity, the amino group can be temporarily protected. A common method involves forming an imine by reacting the 2-aminophenol with an aldehyde, such as benzaldehyde.[6][7] The imine is stable under the basic conditions of the O-alkylation and can be easily hydrolyzed with acid during work-up to regenerate the free amine.

The overall workflow for the protected synthesis is illustrated below.

G cluster_0 Synthesis Workflow A 2-Aminophenol + Benzaldehyde B Protection: Imine Formation A->B C Protected Intermediate (Schiff Base) B->C D O-Alkylation: Cyclopropyl Bromide, K₂CO₃ C->D E Alkylated Intermediate D->E F Deprotection: Aqueous HCl E->F G Purification: Column Chromatography F->G H Final Product: This compound G->H

Fig. 1: Experimental workflow for the synthesis of this compound.
Alternative Strategy: Ullmann-Type Condensation

An alternative, though often more demanding, approach is the Ullmann condensation.[8] This copper-catalyzed cross-coupling reaction can form C-O or C-N bonds.[9] For this compound, this could theoretically involve:

  • Coupling of 2-iodoaniline with cyclopropanol.

  • Coupling of 2-chloronitrobenzene with cyclopropanol, followed by reduction of the nitro group.

These reactions typically require high temperatures, polar aprotic solvents (like DMF or NMP), and a stoichiometric or catalytic amount of copper.[8][10] While powerful, the harsh conditions and potential for side reactions often make the selective alkylation of 2-aminophenol the more practical choice for this specific target.

Detailed Experimental Protocol (O-Alkylation)

This protocol is a representative example. All work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Protection of the Amine (Optional, but Recommended)

  • To a stirred solution of 2-aminophenol (10.0 g, 91.6 mmol) in methanol (150 mL), add benzaldehyde (9.7 g, 91.6 mmol).

  • Stir the mixture at room temperature for 4-6 hours.

  • The resulting Schiff base (imine) often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry in vacuo.

Step 2: O-Alkylation

  • To a round-bottom flask, add the dried protected 2-aminophenol (18.0 g, 91.2 mmol), anhydrous potassium carbonate (25.2 g, 182.4 mmol), and dimethylformamide (DMF, 200 mL).

  • Add cyclopropyl bromide (13.8 g, 114.0 mmol) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Deprotection and Work-up

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • To deprotect the imine, stir the organic layer with 2M aqueous HCl (100 mL) for 2-3 hours at room temperature.

  • Separate the layers. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the neutralized aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure oil or solid.

Characterization of this compound

Definitive structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The molecular formula is C₉H₁₁NO, with a monoisotopic mass of 149.0841 g/mol .[11]

G cluster_0 Characterization Methods A Synthesized Product B ¹H & ¹³C NMR (Structural Elucidation) A->B C FTIR (Functional Groups) A->C D HRMS (Exact Mass & Formula) A->D E Confirmed Structure: This compound B->E C->E D->E

Fig. 2: Logic map for the analytical characterization of the final product.
Spectroscopic Data Summary

The following table summarizes the expected data from key analytical techniques.

TechniqueExpected Observations
¹H NMR (in CDCl₃)~6.7-7.0 ppm: Multiplets, 4H (aromatic protons).~3.8-4.2 ppm: Broad singlet, 2H (-NH₂ protons).~3.6-3.8 ppm: Multiplet, 1H (cyclopropyl CH-O).~0.7-0.9 ppm: Multiplets, 4H (cyclopropyl CH₂ groups).
¹³C NMR (in CDCl₃)~140-145 ppm: Quaternary aromatic C-O.~135-140 ppm: Quaternary aromatic C-N.~115-125 ppm: Aromatic CH carbons.~55-60 ppm: Cyclopropyl CH-O.~5-10 ppm: Cyclopropyl CH₂ carbons.
FTIR (neat or KBr)3350-3450 cm⁻¹: Two distinct bands, N-H stretching (primary amine).[12]2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretching (aromatic ring).~1220-1250 cm⁻¹: Asymmetric C-O-C stretching (aryl ether).~1020-1050 cm⁻¹: Symmetric C-O-C stretching.
High-Resolution MS (ESI+)Expected [M+H]⁺: m/z 150.0913.[11]The exact mass measurement should be within 5 ppm of the theoretical value for C₉H₁₂NO⁺. The fragmentation pattern may show loss of the cyclopropyl group or other characteristic cleavages.
Experimental Protocols for Characterization

Sample Preparation:

  • NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: For a liquid sample, a thin film can be analyzed between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared.

  • Mass Spectrometry: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization for ESI+ mode.[13]

Safety, Handling, and Storage

  • Reagents: 2-Aminophenol is toxic and an irritant. Cyclopropyl bromide is flammable and a lachrymator. Handle all reagents in a well-ventilated fume hood.

  • Product: this compound is an aniline derivative and should be handled with care, assuming it to be toxic and readily absorbed through the skin. Wear gloves, safety glasses, and a lab coat.

  • Storage: Store the final product in a tightly sealed container, protected from light and air, in a cool, dry place.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the O-alkylation of 2-aminophenol, ideally employing an amine-protection strategy to prevent side reactions. This method provides reliable access to a versatile chemical building block. The structural integrity and purity of the synthesized compound can be rigorously validated through a standard suite of spectroscopic techniques, including NMR, FTIR, and HRMS. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and characterize this important molecule for applications in drug discovery and advanced materials development.

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  • AMERICAN ELEMENTS. (n.d.). 3-Cyclopropylaniline. Retrieved from americanelements.com/3-cyclopropylaniline-485402-64-0
  • YouTube. (2024). Synthesis of a Cyclopropane from an Aldehyde.

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solubility of 2-Cyclopropoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Cyclopropoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of solubility, predictive insights based on its chemical structure, and detailed experimental protocols for its empirical determination. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively select solvents for synthesis, purification, and formulation of this compound and related compounds.

Introduction to this compound and its Significance

This compound is an aromatic amine of growing interest in medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopropoxy group ortho to the amino group on a benzene ring, imparts distinct physicochemical properties that are leveraged in the design of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its efficient utilization in synthetic chemistry, particularly for reaction optimization, product isolation, crystallization, and formulation development.

The interplay between the polar amino group and the nonpolar cyclopropoxy and phenyl moieties suggests a nuanced solubility profile. This guide will explore these characteristics, providing a framework for rational solvent selection.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

2.1. Physicochemical Properties of this compound

To predict the solubility of this compound, it is crucial to analyze its structural features:

  • Amino Group (-NH₂): This primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic and polar aprotic solvents.

  • Cyclopropoxy Group (-O-c-C₃H₅): The ether linkage introduces some polarity, but the cyclopropyl ring itself is a small, rigid, and relatively nonpolar hydrocarbon moiety.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to the overall lipophilicity of the molecule.

The combination of these groups results in a molecule with both polar and nonpolar characteristics. Therefore, its solubility will be highly dependent on the specific nature of the organic solvent.

2.2. Solvent Classification and Interaction Potential

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:

Solvent ClassExamplesInteraction Potential with this compound
Polar Protic Methanol, Ethanol, WaterStrong, due to hydrogen bonding with the amino group.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to strong, via dipole-dipole interactions and potential hydrogen bond acceptance.
Nonpolar Hexane, Toluene, DichloromethaneModerate, primarily through van der Waals forces with the benzene ring and cyclopropyl group.

Predictive Qualitative Solubility of this compound

Based on the "like dissolves like" principle and the properties of analogous compounds like 2-cyclopropylaniline, a qualitative prediction of solubility can be made.[3][4]

SolventPredicted SolubilityRationale
Alcohols (Methanol, Ethanol) HighThe polar hydroxyl group of the solvent can effectively form hydrogen bonds with the amino group of this compound.[1]
Ketones (Acetone) Moderate to HighThe polar carbonyl group can act as a hydrogen bond acceptor for the amino group.
Ethers (Diethyl ether, THF) ModerateThe ether oxygen can act as a hydrogen bond acceptor, and the nonpolar alkyl groups can interact with the nonpolar parts of the solute.
Halogenated Solvents (Dichloromethane) ModerateThe moderate polarity allows for favorable dipole-dipole interactions.
Aromatic Hydrocarbons (Toluene) ModerateThe aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-π stacking.
Aliphatic Hydrocarbons (Hexane) LowThe significant difference in polarity between the nonpolar solvent and the polar amino group limits solubility.
Water Low to ModerateWhile the amino group can hydrogen bond with water, the larger nonpolar portion of the molecule will limit overall solubility.[3][5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific quantitative data, empirical determination is essential. The following section outlines a robust protocol for measuring the solubility of this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

4.2. Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the equilibrium solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Accurately weigh excess This compound B Add a known volume of the selected solvent to a vial A->B Add solid to solvent C Seal the vial and place in a thermostatically controlled shaker B->C D Equilibrate for a defined period (e.g., 24-48 hours) at a constant temperature C->D E Centrifuge the suspension to separate the solid from the supernatant D->E F Carefully withdraw an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable solvent to a known concentration F->G H Analyze the diluted sample by HPLC G->H I Determine the concentration from a pre-established calibration curve H->I J Calculate the solubility (e.g., in mg/mL or mol/L) I->J

Caption: Experimental workflow for the determination of equilibrium solubility.

4.3. Detailed Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Factors Influencing Solubility

5.1. Temperature

For most solid solutes, solubility in organic solvents increases with temperature.[6] This relationship is important for processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.[1]

5.2. Purity of Solute and Solvent

Impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use materials of the highest possible purity for accurate and reproducible results.

Practical Applications of Solubility Data

A thorough understanding of the solubility of this compound is critical for:

  • Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble to ensure a homogenous reaction mixture and optimal reaction rates.

  • Crystallization and Purification: Selecting an appropriate solvent system for recrystallization is key to obtaining a high-purity crystalline product.[1][7] An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Formulation Development: For pharmaceutical applications, solubility in various solvents and solvent systems is a critical parameter for developing stable and bioavailable drug formulations.

  • Chromatographic Separations: Knowledge of solubility helps in the selection of mobile phases for techniques like column chromatography and preparative HPLC.

Safety Considerations

This compound, like many aromatic amines, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before handling.[8][9][10] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Conclusion

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. (URL: [Link])

  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

  • solubility experimental methods.pptx - Slideshare. (URL: [Link])

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems - ResearchGate. (URL: [Link])

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024). (URL: [Link])

  • The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. (2025). UNT Digital Library. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte - ResearchGate. (URL: [Link])

  • 2 - SAFETY DATA SHEET. (URL: [Link])

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. (2021). (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Description and Solubility - A. (2011). (URL: [Link])

  • 1 - SAFETY DATA SHEET. (URL: [Link])

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020). (URL: [Link])

  • 2-(2-Cyclopropylethynyl)aniline | C11H11N | CID 69113074 - PubChem. (URL: [Link])

  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (URL: [Link])

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025). (URL: [Link])

  • How does branching increase the solubility in amines? - Quora. (2018). (URL: [Link])

  • Boiling Points and Solubility of Amines - YouTube. (2019). (URL: [Link])

  • Solubility of Organic Compounds. (2023). (URL: [Link])

  • 23.1: Properties of amines - Chemistry LibreTexts. (2024). (URL: [Link])

  • Cyclopropylamine | C3H7N | CID 69828 - PubChem - NIH. (URL: [Link])

  • 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem - NIH. (URL: [Link])

  • Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (URL: [Link])

  • Solubility in organic solvents and water. : r/chemhelp - Reddit. (2014). (URL: [Link])

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The Cyclopropoxy Group as a Modulator of Electronic Properties on the Aniline Ring: A Guide for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The strategic modification of aromatic systems is a cornerstone of modern molecular design. Among the vast arsenal of substituents available to the medicinal and materials chemist, the cyclopropoxy group presents a unique and often advantageous electronic profile when appended to an aniline scaffold. This guide provides an in-depth analysis of the electronic properties of the cyclopropoxy group, moving beyond simple classification to explore the nuanced interplay of its inductive and resonance effects. We will dissect quantitative electronic parameters, detail experimental methodologies for synthesis and characterization, and explore the practical implications of these properties in advanced applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of the cyclopropoxy moiety for molecular optimization.

Introduction: The Significance of the Aniline Scaffold and the Rise of Non-Classical Substituents

The aniline motif is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for a vast array of pharmaceuticals, dyes, polymers, and molecular probes. The electronic nature of the aniline amino group is exquisitely sensitive to the substituents on the aromatic ring. These substituents govern the molecule's fundamental properties, including its basicity (pKa), nucleophilicity, susceptibility to electrophilic attack, and metabolic stability.

Historically, chemists have relied on classical substituents like methyl, methoxy, and halo groups to modulate these properties. However, the demand for finer control over molecular parameters has driven the exploration of non-classical groups. The cyclopropoxy group, composed of a strained three-membered carbocycle linked via an ether oxygen, has emerged as a particularly interesting modulator. Its electronic character is not merely an interpolation between small and large alkoxy groups but is instead a distinct combination of a π-donating ether oxygen and the unique σ-withdrawing and π-donating capabilities of the cyclopropyl ring itself. Understanding this electronic duality is key to its effective application.

The Duality of the Cyclopropoxy Group: A Balance of Inductive and Resonance Effects

The net electronic effect of the cyclopropoxy group on the aniline ring is a result of a delicate balance between two opposing forces: the inductive effect (σ-effect) and the resonance effect (π-effect).

  • Inductive Effect (σ-Inductive Withdrawal): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing pull on the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and lowers the basicity of the aniline nitrogen. The cyclopropyl group itself, due to the high s-character of its C-C bonds, also contributes a modest inductive withdrawal effect compared to less strained alkyl groups.

  • Resonance Effect (π-Resonance Donation): Conversely, the lone pairs on the ether oxygen can be delocalized into the aniline π-system. This donation of electron density into the ring is a powerful activating effect, particularly at the ortho and para positions. This resonance donation increases the electron density at these positions, enhancing the ring's reactivity towards electrophiles and increasing the basicity of the distal nitrogen atom. The ability of the cyclopropyl ring to align its Walsh orbitals with the π-system can further influence this resonance donation, a feature not present in simple alkoxy groups.

This interplay is what makes the cyclopropoxy group a "non-classical" electron-donating group. While it is a net electron donor, its inductive pull is more significant than that of a methoxy group, leading to a unique electronic signature.

G cluster_0 Cyclopropoxy Group on Aniline Ring Aniline Aniline Ring (π-System) Inductive σ-Inductive Effect (Electron Withdrawal) Resonance π-Resonance Effect (Electron Donation) Cyclopropoxy Cyclopropoxy Group Oxygen Atom Cyclopropyl Ring Cyclopropoxy:f1->Aniline σ-Withdrawal Cyclopropoxy:f2->Aniline Modulates σ/π Effects Cyclopropoxy:f1->Aniline π-Donation

Caption: Interplay of inductive and resonance effects of the cyclopropoxy group.

Quantitative Analysis: Hammett Constants and pKa Values

To move from a qualitative description to a quantitative understanding, we can examine empirical parameters like Hammett constants and the pKa of the corresponding anilinium ion. These values provide a concrete measure of the cyclopropoxy group's electron-donating or -withdrawing strength.

Substituent (at para-position)Hammett Constant (σp)Anilinium pKaSource
-H (Aniline)0.004.60
-OCH3 (Methoxy)-0.275.34
-OCH(CH3)2 (Isopropoxy)-0.465.55
-O-c-Pr (Cyclopropoxy) -0.22 5.43

Analysis of Data:

  • The negative Hammett constant (σp = -0.22) for the cyclopropoxy group confirms that it is a net electron-donating group at the para position.

  • Notably, its electron-donating strength is slightly less than that of the methoxy group (σp = -0.27) and significantly less than the isopropoxy group (σp = -0.46). This is a direct reflection of the stronger inductive withdrawal of the cyclopropoxy group tempering its resonance donation.

  • The pKa of 4-cyclopropoxyanilinium ion (5.43) is higher than that of aniline (4.60), indicating that the cyclopropoxy group increases the basicity of the aniline nitrogen. This is consistent with its net electron-donating character.

  • The pKa is comparable to that of 4-methoxyaniline (5.34), further highlighting its role as a potent electron-donating group, albeit with a unique electronic profile.

Impact on Chemical Reactivity and Molecular Properties

The electronic signature of the cyclopropoxy group has predictable consequences for the reactivity of the aniline ring.

  • Electrophilic Aromatic Substitution: As a net electron-donating group, the cyclopropoxy substituent is an activating group and is ortho, para-directing. The increased electron density at the ortho and para positions makes them more susceptible to attack by electrophiles. However, the steric bulk of the cyclopropoxy group may disfavor substitution at the ortho position compared to a methoxy group.

  • Metabolic Stability: In a drug development context, alkoxy groups are often sites of metabolic N-dealkylation. The cyclopropoxy group can offer enhanced metabolic stability compared to simpler alkoxy groups, as its oxidative cleavage is often more difficult for metabolic enzymes like cytochrome P450s.

  • Conformational Effects: The rigid nature of the cyclopropyl ring can impose conformational constraints on the molecule, which can be advantageous for locking in a bioactive conformation for receptor binding.

Experimental Workflow: Synthesis and Characterization

A robust understanding of the cyclopropoxy group's effects requires reliable methods for the synthesis and characterization of cyclopropoxy-substituted anilines.

Synthesis of 4-Cyclopropoxyaniline

A common and effective method for the synthesis of 4-cyclopropoxyaniline is via a Williamson ether synthesis followed by reduction of a nitro group.

Step-by-Step Protocol:

  • Ether Formation:

    • To a solution of 4-nitrophenol in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K2CO3 or NaH) to deprotonate the phenol.

    • Add cyclopropyl bromide or iodide and heat the reaction mixture (typically 60-80 °C) for several hours until TLC analysis indicates the consumption of the starting material.

    • Perform an aqueous workup to isolate the crude 1-cyclopropoxy-4-nitrobenzene. Purify by column chromatography or recrystallization.

  • Nitro Group Reduction:

    • Dissolve the purified 1-cyclopropoxy-4-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent. A common method is catalytic hydrogenation using H2 gas and a catalyst such as Pd/C. Alternatively, chemical reduction using reagents like SnCl2 in HCl or iron powder in acetic acid can be employed.

    • Monitor the reaction by TLC. Upon completion, filter off the catalyst (if used) and perform a basic workup to neutralize the acid and extract the product.

    • Purify the resulting 4-cyclopropoxyaniline by column chromatography or distillation.

Determination of pKa via Potentiometric Titration
  • Preparation: Prepare a dilute solution (e.g., 0.01 M) of the synthesized 4-cyclopropoxyaniline in a mixed solvent system (e.g., water/methanol) to ensure solubility.

  • Titration: Calibrate a pH meter and immerse the electrode in the aniline solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the aniline has been protonated). This can be determined from the midpoint of the steepest part of the titration curve or by finding the maximum of the first derivative of the curve.

G cluster_synthesis Part A: Synthesis cluster_char Part B: Characterization s1 Step 1: Williamson Ether Synthesis (4-Nitrophenol + Cyclopropyl Bromide) s2 Step 2: Workup & Purification (Isolate 1-cyclopropoxy-4-nitrobenzene) s1->s2 s3 Step 3: Nitro Group Reduction (e.g., H2, Pd/C) s2->s3 s4 Step 4: Workup & Purification (Isolate 4-Cyclopropoxyaniline) s3->s4 c1 Step 5: Prepare Aniline Solution (0.01 M in H2O/MeOH) s4->c1 Proceed to Characterization c2 Step 6: Potentiometric Titration (with standardized HCl) c1->c2 c3 Step 7: Data Analysis (Plot pH vs. Volume) c2->c3 c4 Step 8: Determine pKa (pH at half-equivalence point) c3->c4

Caption: Experimental workflow for synthesis and pKa determination.

Computational Insights into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to visualize and quantify the electronic properties of cyclopropoxy aniline.

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into reactivity. For 4-cyclopropoxyaniline, the HOMO is expected to have significant contributions from the aniline nitrogen and the aromatic ring, particularly at the ortho and para positions, consistent with its nucleophilic character and reactivity towards electrophiles.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. For 4-cyclopropoxyaniline, these maps would show a region of high negative potential (electron richness) around the nitrogen atom and at the ortho positions of the ring, visually confirming the directing effects of the substituent.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the delocalization of the oxygen lone pairs into the aromatic ring's π* orbitals, providing a numerical value for the strength of the resonance interaction.

G cluster_interactions Orbital Interactions Aniline_pi Aniline Ring π-System Orbitals Overlap Constructive Overlap (Resonance Donation) Aniline_pi->Overlap Oxygen_p Oxygen p-orbital (Lone Pair) Oxygen_p->Overlap Cyclopropyl_Walsh Cyclopropyl 'Walsh' Orbitals Cyclopropyl_Walsh->Oxygen_p Modulates Donation

Caption: Conceptual model of orbital interactions in cyclopropoxy aniline.

Applications in Medicinal Chemistry and Materials Science

The unique electronic and steric profile of the cyclopropoxy group makes it a valuable tool for molecular design:

  • Medicinal Chemistry: The cyclopropoxy group can be used to fine-tune the basicity of a key nitrogen atom to optimize drug-receptor interactions or improve pharmacokinetic properties. Its enhanced metabolic stability can lead to drugs with longer half-lives.

  • Materials Science: In the design of organic electronics, the ability to precisely control the electron density of an aromatic ring is crucial. The cyclopropoxy group can be incorporated into organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) systems to modulate their HOMO/LUMO energy levels and improve device performance.

Conclusion

The cyclopropoxy group is far more than a simple bulky ether. It is a nuanced electronic modulator that imparts a unique set of properties to the aniline ring. Its character is defined by a strong π-donating resonance effect that is tempered by a significant σ-inductive withdrawal, a combination that places it in a distinct electronic space compared to classical alkoxy groups. This results in a potent, yet moderated, electron-donating character that enhances the basicity of the aniline nitrogen and activates the ring towards electrophilic substitution. Coupled with its potential for increased metabolic stability and conformational rigidity, the cyclopropoxy group represents a sophisticated tool for the modern chemist, enabling the fine-tuning of molecular properties for the rational design of next-generation pharmaceuticals and advanced materials.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Krasowska, D., et al. (2011). Synthesis and properties of cyclopropoxybenzenes. Tetrahedron, 67(1), 243-249. [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the cyclopropyl group offers a unique combination of conformational rigidity and metabolic stability. When appended to an aniline core via an ether linkage, as in 2-cyclopropoxyaniline, it creates a versatile building block with significant potential in the synthesis of novel therapeutics. This guide provides an in-depth exploration of this compound, from the fundamental synthetic strategies that enable its creation to its physicochemical properties and emerging applications in drug discovery. Rather than a singular moment of discovery, the story of this compound is one of synthetic evolution, built upon a foundation of classic and contemporary organic chemistry methodologies.

Introduction: The Strategic Value of the Cyclopropoxy Motif

The cyclopropyl moiety is often considered a "bioisostere" of larger, more flexible alkyl groups or even phenyl rings. Its introduction into a molecule can profoundly influence its pharmacological profile by:

  • Conformational Restriction: The rigid three-membered ring locks adjacent substituents into well-defined spatial orientations, which can enhance binding affinity to biological targets.

  • Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, often leading to improved pharmacokinetic properties such as a longer half-life.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropoxy group can fine-tune properties like lipophilicity (logP) and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

The this compound scaffold combines these advantages with the rich synthetic versatility of the aniline functional group, making it a valuable starting material for the construction of complex molecular architectures.

A History Forged in Synthesis: The Methodological Evolution

The history of this compound is not marked by a single serendipitous discovery but rather by the development of robust synthetic methods that have made its preparation feasible and scalable. The primary challenge lies in the formation of the aryl-oxygen-cyclopropyl bond, a task that can be approached from several angles.

The Workhorse: Williamson Ether Synthesis

The most direct and classical approach to the synthesis of this compound is the Williamson ether synthesis, a reaction first developed by Alexander Williamson in 1850.[1][2] This venerable S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic cyclopropyl species.

Conceptual Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products aminophenol 2-Aminophenol phenoxide 2-Aminophenoxide aminophenol->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->phenoxide cyclopropyl_halide Cyclopropyl Halide/ Sulfonate product This compound cyclopropyl_halide->product salt Salt Byproduct phenoxide->product SN2 Attack

Sources

Unlocking New Frontiers: A Technical Guide to the Potential Research Areas of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Chemical Space

In the ever-evolving landscape of drug discovery and materials science, the exploration of novel chemical scaffolds is paramount to innovation. This guide introduces 2-Cyclopropoxyaniline, a molecule of significant untapped potential that, to date, remains largely unexplored in scientific literature. By combining the foundational aniline scaffold, a cornerstone in pharmaceutical development, with the unique cyclopropoxy moiety, this compound presents a compelling case for investigation. The aniline core is a well-established pharmacophore found in a multitude of approved drugs, while the cyclopropyl group is increasingly utilized in modern medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3] This document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals, outlining plausible synthetic routes, predicting key properties, and proposing promising avenues of research for this novel chemical entity.

Proposed Synthesis of this compound: A Dual-Pronged Approach

The absence of commercially available this compound necessitates robust and efficient synthetic strategies. Two primary routes are proposed, leveraging both classical and modern organic chemistry methodologies.

Method 1: Williamson Ether Synthesis

A classical and reliable approach is the Williamson ether synthesis, starting from the readily available 2-aminophenol. This SN2 reaction involves the formation of a phenoxide followed by nucleophilic attack on a cyclopropyl halide.

Protocol:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a slight excess of a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C to form the sodium phenoxide.

  • Alkylation: To the resulting slurry, add cyclopropyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.

Causality Behind Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the phenolic hydroxyl group, which is more acidic than the amino group, thus favoring O-alkylation. A polar aprotic solvent is chosen to solvate the cation without impeding the nucleophilicity of the phenoxide.

Williamson_Synthesis cluster_reactants Reactants cluster_product Product aminophenol 2-Aminophenol phenoxide Sodium 2-aminophenoxide aminophenol->phenoxide Deprotonation base NaH, DMF product This compound phenoxide->product SN2 Attack cyclopropyl_br Cyclopropyl Bromide cyclopropyl_br->product

Caption: Williamson Ether Synthesis of this compound.

Method 2: Palladium-Catalyzed C-H Alkoxylation

A more contemporary approach involves the directed C-H activation of an aniline derivative. This method offers an alternative that may provide different selectivity and functional group tolerance.[4][5]

Protocol:

  • Amine Protection: Protect the amino group of aniline as an anilide, for example, by reacting it with an acyl chloride. This anilide will act as a directing group for the subsequent C-H activation.

  • C-H Activation/Alkoxylation: In a reaction vessel, combine the protected anilide (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand, and cyclopropanol (1.5 eq.) as the alkoxylating agent.

  • The reaction is typically carried out in an appropriate solvent, and may require an oxidant.

  • Deprotection: Following the C-H alkoxylation, the protecting group is removed to yield this compound.

Causality Behind Experimental Choices: The anilide directing group positions the palladium catalyst in proximity to the ortho C-H bonds, enabling regioselective functionalization.[4] This method avoids the need for a pre-functionalized starting material like 2-aminophenol.

CH_Alkoxylation cluster_steps Reaction Sequence aniline Aniline anilide Anilide aniline->anilide Protection protection Acyl Chloride alkoxylated Alkoxylated Intermediate anilide->alkoxylated C-H Alkoxylation pd_cat Pd(OAc)₂, Cyclopropanol product This compound alkoxylated->product Deprotection deprotection Deprotection Research_Workflow synthesis Synthesis of This compound library Library Synthesis (Derivative Generation) synthesis->library screening In Vitro Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->screening Iterative Improvement in_vivo In Vivo Studies lead_opt->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: Proposed Drug Discovery Workflow for this compound.

Materials Science

The unique electronic properties of the aniline ring, modulated by the cyclopropoxy group, could be of interest in the field of materials science.

  • Polymer Chemistry: this compound could serve as a monomer for the synthesis of novel conductive polymers or high-performance plastics with unique thermal and mechanical properties.

  • Dye Synthesis: The chromophoric properties of the aniline core could be fine-tuned by the cyclopropoxy substituent to create new dyes with specific absorption and emission spectra.

Experimental Protocols for Initial Biological Screening

Once this compound is synthesized, a preliminary assessment of its biological activity is crucial.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

  • Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound stands as a promising, yet uncharted, chemical entity at the intersection of established pharmaceutical motifs and modern medicinal chemistry strategies. The proposed synthetic routes offer viable pathways to access this molecule, and the predicted physicochemical properties suggest a high potential for its application in drug discovery and materials science. The strategic incorporation of the cyclopropoxy group is anticipated to enhance metabolic stability and potency, making derivatives of this compound particularly attractive for the development of novel therapeutics. This guide provides a foundational framework to inspire and direct future research into this exciting area of chemical exploration.

References

  • Peters, U., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • ETrade Global, Inc. (n.d.). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. ETrade Global, Inc.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Welsch, M. E., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Talybov, G., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Jiang, T.-S., & Wang, G.-W. (2012).
  • Jiang, T.-S., & Wang, G.-W. (2012).
  • Slideshare. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

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theoretical studies on 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2-Cyclopropoxyaniline

Abstract

This technical guide provides a comprehensive theoretical framework for the study of this compound, a molecule of significant interest due to the unique combination of an aromatic amine and a strained cyclopropoxy group. For researchers, scientists, and drug development professionals, this document outlines the application of computational chemistry to elucidate the structural, electronic, spectroscopic, and reactive properties of this compound. By integrating Density Functional Theory (DFT) and other computational methods, we present a self-validating system for predicting molecular behavior, offering insights that complement and guide experimental research. This guide explains the causality behind methodological choices, details replicable protocols, and provides a foundational understanding of this compound's chemical nature.

Introduction: The Significance of this compound

Aniline and its derivatives are cornerstone structures in medicinal chemistry, materials science, and synthetic chemistry. The introduction of a cyclopropyl moiety, particularly as a cyclopropoxy group, imparts unique conformational and electronic characteristics. The cyclopropyl group is a well-known bioisostere for phenyl rings or carbonyl groups and can influence metabolic stability and binding affinity. Furthermore, the inherent ring strain of the cyclopropane ring can lead to unique reactivity, making its derivatives valuable synthetic intermediates.[1][2]

This compound, specifically, combines the electron-donating aniline moiety with the sterically demanding and electronically distinct cyclopropoxy group. Understanding the interplay between these two functional groups is critical for predicting the molecule's behavior in biological systems and chemical reactions. Theoretical studies provide a powerful, non-destructive lens through which to examine these properties at an atomic level, offering predictive power that can accelerate discovery and development processes. This guide will explore the core theoretical approaches to characterize this molecule fully.

Computational Methodologies: A Rationale

The selection of an appropriate theoretical model is paramount for obtaining accurate and reliable results. The methodologies described herein are chosen to provide a balance of computational efficiency and accuracy for an organic molecule of this size and complexity.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent cost-to-performance ratio.[3] It models electron correlation effects without the prohibitive computational expense of high-level wave function-based methods.

  • Expertise & Rationale: For geometry optimizations and electronic structure calculations of this compound, the B3LYP hybrid functional is recommended. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of molecular geometries and electronic properties for a wide range of organic systems.[3] To accurately model potential non-covalent interactions and provide flexibility for the electronic cloud, a Pople-style basis set such as 6-311++G(d,p) is appropriate. The diffuse functions (++) are crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[4]

  • Trustworthiness: All geometry optimizations must be followed by a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[5]

Time-Dependent DFT (TD-DFT)

To investigate the electronic absorption properties (UV-Vis spectra), TD-DFT is the standard method. It calculates the excitation energies and oscillator strengths of electronic transitions.

  • Expertise & Rationale: For studying charge-transfer excitations, which may be relevant in this push-pull system, a range-separated functional like CAM-B3LYP is often more reliable than standard hybrid functionals.[6] This choice helps to mitigate the underestimation of excitation energies for charge-transfer states.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound dictates its interaction with other molecules. The key degrees of freedom are the torsion angles around the C(aryl)-O and O-C(cyclopropyl) bonds.

Optimized Geometry

A full geometry optimization reveals the most stable (lowest energy) conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC(aryl)-N~1.39 Å
Bond LengthC(aryl)-O~1.37 Å
Bond LengthO-C(cyclopropyl)~1.43 Å
Bond AngleC-N-H~113°
Bond AngleC-O-C~118°
Dihedral AngleC-C-O-CVaries with conformer

Table 1: Selected optimized geometrical parameters for this compound.

Conformational Landscape

Due to rotation around single bonds, this compound can exist in multiple conformations. A Potential Energy Surface (PES) scan, performed by systematically rotating a specific dihedral angle and calculating the energy at each step, is essential to identify the most stable conformers and the energy barriers between them. The primary dihedral angle to investigate is the C(aryl)-C(aryl)-O-C(cyclopropyl) angle, which determines the orientation of the cyclopropoxy group relative to the aniline ring. Studies on similar molecules suggest that s-cis and s-trans conformations are often the most stable.[7][8]

Protocol: Potential Energy Surface (PES) Scan

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Initial Structure: Build and perform an initial optimization of this compound.

  • Input File Setup:

    • Define the molecule's Z-matrix or Cartesian coordinates.

    • Select the dihedral angle for scanning (e.g., C2-C1-O-C(cyclopropyl)).

    • Use the Opt=ModRedundant keyword in Gaussian.

    • Specify the scan by adding a line to the input file: D [atom1] [atom2] [atom3] [atom4] S [steps] [step_size], where D indicates a dihedral scan, S denotes a scan, steps is the number of steps, and step_size is the increment in degrees.

  • Level of Theory: B3LYP/6-31G(d) is sufficient for a PES scan to balance speed and accuracy.

  • Execution: Run the calculation.

  • Analysis: Plot the relative energy at each step against the dihedral angle to visualize the energy landscape, identifying minima (stable conformers) and maxima (transition states).

G cluster_prep Preparation cluster_scan PES Scan cluster_analysis Analysis Build Build Initial Structure Opt Initial Geometry Optimization Build->Opt Setup Setup Scan Input (Dihedral, Steps) Opt->Setup Run Run Calculation (B3LYP/6-31G(d)) Setup->Run Plot Plot Energy vs. Dihedral Angle Run->Plot Identify Identify Conformers & Transition States Plot->Identify

Caption: Workflow for a Potential Energy Surface (PES) Scan.

Electronic and Spectroscopic Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.[6]

  • Analysis: In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen lone pair. The LUMO is likely to be a π* orbital distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive.

OrbitalEnergy (eV)Description
HOMO-5.5 eVπ orbital on aniline ring and N atom
LUMO-0.8 eVπ* orbital on the aromatic ring
Gap 4.7 eV Indicator of chemical stability

Table 2: Calculated Frontier Molecular Orbital energies.

FMO cluster_homo HOMO (-5.5 eV) cluster_lumo LUMO (-0.8 eV) HOMO_node π-system (Aniline Ring + N) LUMO_node π*-system (Aromatic Ring) HOMO_node->LUMO_node Energy Gap (4.7 eV) Electronic Excitation

Sources

Methodological & Application

Application Notes and Protocols: 2-Cyclopropoxyaniline as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Cyclopropoxyaniline

In the landscape of modern drug discovery and materials science, the demand for molecular complexity and novel chemical space is insatiable. Researchers continually seek building blocks that impart unique structural and physicochemical properties to target molecules. This compound has emerged as a key scaffold in this endeavor. Its structure, featuring a strained cyclopropoxy group ortho to a reactive aniline moiety, offers a compelling combination of features.

The cyclopropyl group is a "bioisostere" for various functional groups and can introduce conformational rigidity, which is crucial for optimizing ligand-receptor binding.[1] More importantly, it helps chemists "Escape-from-Flatland"—a concept in medicinal chemistry that encourages the synthesis of three-dimensional molecules to improve properties like solubility, metabolic stability, and target specificity, moving away from the planar aromatic structures that have historically dominated drug candidates.[2] The aniline functional group serves as a versatile handle for a vast array of synthetic transformations, including C-N bond formations, cyclizations, and diazotizations, making it a gateway to complex heterocyclic systems.

This guide provides an in-depth look at the applications of this compound, detailing its properties, key synthetic uses, and a practical protocol for its implementation in the laboratory.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. Below are the key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Colorless to pale yellow liquid/solid
pKa (Predicted) 4.15 ± 0.10

Data compiled from predicted values and supplier information.

Spectroscopic Characterization: For unambiguous identification, spectroscopic analysis is essential.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, typical for a primary amine. Aromatic C-H stretches appear around 3100-3000 cm⁻¹, potentially overlapping with C-H stretches from the cyclopropyl group. Strong C=C stretching bands for the aromatic ring are expected between 1600-1450 cm⁻¹.[3]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z of 149. A significant fragment at m/z 132 corresponds to the loss of a hydrogen atom ([M-1]⁺).[3]

Key Synthetic Applications

The unique structure of this compound makes it a valuable precursor for several classes of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

G cluster_start Core Building Block cluster_reactions Synthetic Transformations cluster_products High-Value Products start This compound reaction1 Buchwald-Hartwig Coupling start->reaction1 with aryl halides reaction2 Condensation & Cyclization start->reaction2 with dicarbonyls reaction3 Annulation Reactions start->reaction3 with alkenes product1 Kinase Inhibitors (e.g., Mer/c-Met) reaction1->product1 product2 Fused Heterocycles (e.g., Quinolines) reaction2->product2 product3 Agrochemicals reaction3->product3 caption Workflow of this compound in Synthesis

Caption: Synthetic utility of this compound.

Synthesis of Potent Kinase Inhibitors

Protein kinases are crucial targets in oncology, and the development of small molecule inhibitors is a major focus of cancer research.[4] 2-substituted aniline pyrimidine derivatives have shown significant promise as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors.[5][6]

In these scaffolds, the this compound moiety serves two purposes:

  • The aniline nitrogen acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

  • The ortho-cyclopropoxy group provides steric bulk and a favorable lipophilic profile, which can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation.[1]

The synthesis often involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between this compound and a suitably functionalized pyrimidine core.

Construction of Fused Heterocyclic Systems

The aniline functionality is a classic precursor for building fused ring systems like quinolines and quinazolines, which are privileged structures in medicinal chemistry.[7] For instance, this compound can be reacted with β-ketoesters in the presence of an acid catalyst (e.g., Combes quinoline synthesis) to generate 8-cyclopropoxyquinoline derivatives. These compounds are explored for their potential as anticancer, antimalarial, and antibacterial agents.

Advanced Annulation and Bicyclization Reactions

The cyclopropyl group itself can participate in unique chemical transformations. Under photoredox or electrocatalytic conditions, N-cyclopropylanilines (derived from this compound) can undergo ring-opening to generate radical intermediates.[2] These intermediates can then participate in [3+2] annulations with alkenes to create complex five-membered carbocycles, or in radical-polar crossover bicyclization reactions to form a diverse array of fused saturated bicyclic amines.[2] These advanced methods provide rapid access to complex, sp³-rich scaffolds that are highly sought after in drug discovery.[2]

Precursors for Agrochemicals

The cyclopropylamine motif is prevalent in a wide range of biologically active agrochemicals, including herbicides, fungicides, and insecticides. The unique electronic and steric properties of the cyclopropyl ring can enhance the efficacy and selectivity of these agents. This compound serves as a valuable starting material for synthesizing new agrochemical candidates, leveraging its reactive aniline group to build more complex structures.[8]

Detailed Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

This section provides a representative protocol for the synthesis of N-(2-cyclopropoxyphenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, a key intermediate for a class of Mer/c-Met dual inhibitors. This protocol is based on established synthetic methodologies for similar compounds.[5][6]

G cluster_reactants cluster_products A This compound plus + B 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine C N-(2-cyclopropoxyphenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine B->C Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100°C plus2 + D HCl caption Buchwald-Hartwig amination reaction scheme.

Caption: Buchwald-Hartwig amination reaction scheme.

Objective: To synthesize a key pyrimidine-aniline intermediate via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Table 2: Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
This compound22043-34-7149.19149 mg1.0
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine149959-99-1212.68234 mg1.1
Pd₂(dba)₃51364-51-3915.7218.3 mg0.02 (2 mol%)
Xantphos161265-03-8578.6823.1 mg0.04 (4 mol%)
Cesium Carbonate (Cs₂CO₃)534-17-8325.82489 mg1.5
1,4-Dioxane (anhydrous)123-91-188.115 mL-

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add this compound (149 mg, 1.0 mmol), 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine (234 mg, 1.1 mmol), Cesium Carbonate (489 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 1% to 5% methanol in dichloromethane to afford the desired product as a pale yellow solid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₈H₂₄N₅O⁺: 326.1975; found: 326.1978.

Safety and Handling

Proper handling of this compound and its reagents is critical for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9][11]

  • Hazards: this compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[11][12] It is classified as a flammable liquid and vapor.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It may be air and light-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just a simple aniline derivative; it is a strategic building block that enables the synthesis of structurally complex and functionally diverse molecules. Its ability to introduce a three-dimensional cyclopropyl moiety while providing a versatile aniline handle makes it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. The applications and protocols outlined in this guide demonstrate its utility in constructing high-value compounds, particularly in the synthesis of next-generation kinase inhibitors. As the drive for molecular innovation continues, the strategic implementation of building blocks like this compound will be paramount to success.

References

  • Title: Key spectroscopic data (IR, MS)
  • Title: 2-Cyclopropylaniline | High-Quality Research Chemical Source: Benchchem URL
  • Title: SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Title: MATERIAL SAFETY DATA SHEET Source: Oxford Lab Fine Chem LLP URL
  • Title: Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry Source: ResearchGate URL
  • Title: safety data sheet Source: Enamine URL
  • Title: Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents Source: International Journal of Scientific Research & Technology URL
  • Title: Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: PMC - NIH URL
  • Title: Agrochemical Building Blocks Source: Kingchem URL
  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL
  • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: PubMed URL
  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL

Sources

The Strategic Application of 2-Cyclopropoxyaniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropoxy Moiety as a Privileged Scaffold Element

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the myriad of structural motifs employed to optimize lead compounds, the cyclopropyl group has emerged as a particularly valuable tool.[1] Its incorporation into drug candidates, often as a cyclopropoxy substituent on an aromatic core, offers a unique confluence of steric and electronic properties that can profoundly influence a molecule's potency, metabolic stability, and overall druglikeness. This guide provides an in-depth exploration of the strategic application of 2-cyclopropoxyaniline, a versatile building block, in the synthesis of biologically active compounds, with a particular focus on its integration into pyrimidine-based scaffolds, a common framework in medicinal chemistry.[2][3]

The inherent strain of the three-membered ring in the cyclopropyl group confers a higher s-character to its C-C bonds, resulting in a unique electronic profile that can modulate the properties of adjacent functional groups.[1] When appended to an aniline ring via an ether linkage, as in this compound, this moiety can serve as a bioisosteric replacement for larger or more metabolically labile groups, offering a pathway to improved pharmacokinetic profiles. The rigid nature of the cyclopropyl ring can also impart conformational constraint, which can be advantageous for optimizing binding affinity to biological targets.

This document will provide a detailed, representative protocol for the utilization of this compound in the synthesis of a substituted aminopyrimidine, a common core structure in many therapeutic agents. Furthermore, it will delve into the underlying principles of its application, offering insights into the structure-activity relationships that guide its use in drug design.

Core Synthesis Protocol: N-(2-cyclopropoxyphenyl)-4-aminopyrimidine

The following protocol details a representative synthesis of a substituted aminopyrimidine, a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors. This procedure is based on established methods for the synthesis of N-aryl pyrimidines and illustrates the practical application of this compound as a key building block.[4][5]

Reaction Scheme:

Synthesis_Scheme cluster_conditions Reaction Conditions reagent1 This compound reaction reagent1->reaction reagent2 4-Chloro-2-aminopyrimidine reagent2->reaction product N-(2-cyclopropoxyphenyl)-4-aminopyrimidine catalyst Pd2(dba)3 catalyst->reaction ligand Xantphos ligand->reaction base Cs2CO3 base->reaction solvent Dioxane solvent->reaction temperature 100 °C temperature->reaction reaction->product + HCl caption Buchwald-Hartwig amination workflow.

Caption: Buchwald-Hartwig amination workflow.

Materials and Reagents:
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
4-Chloro-2-aminopyrimidine≥97%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Step-by-Step Protocol:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-chloro-2-aminopyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Finally, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(2-cyclopropoxyphenyl)-4-aminopyrimidine.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 2-cyclopropoxy aniline moiety into a drug candidate can be a strategic decision to modulate its pharmacological profile. The following points highlight key SAR considerations:

  • Lipophilicity and Permeability: The cyclopropoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. Its impact on permeability can be particularly beneficial for oral bioavailability.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl or branched alkyl groups. This can lead to an increased half-life and improved metabolic stability of the drug.

  • Conformational Rigidity and Binding Affinity: The rigid nature of the cyclopropyl ring can restrict the conformational freedom of the molecule. This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target, potentially enhancing potency.

  • Hydrogen Bonding and Receptor Interactions: The aniline nitrogen of the this compound moiety can act as a hydrogen bond donor, while the oxygen of the cyclopropoxy group can act as a hydrogen bond acceptor. These interactions can be crucial for anchoring the molecule within the binding pocket of a target protein.

The following diagram illustrates the logical relationship between the structural features of a hypothetical inhibitor containing the this compound moiety and its interaction with a kinase active site.

SAR_Logic cluster_inhibitor Hypothetical Inhibitor cluster_kinase Kinase Active Site moiety This compound Moiety pyrimidine Pyrimidine Core moiety->pyrimidine Covalent Linkage gatekeeper Gatekeeper Residue moiety->gatekeeper Steric/Electronic Interaction hydrophobic_pocket Hydrophobic Pocket moiety->hydrophobic_pocket Hydrophobic Interaction substituent Solvent-Exposed Substituent pyrimidine->substituent Covalent Linkage hinge Hinge Region pyrimidine->hinge H-Bonding solvent_front Solvent Front substituent->solvent_front Solubility/Selectivity caption Key interactions of a this compound-containing kinase inhibitor.

Caption: Key interactions of a this compound-containing kinase inhibitor.

Conclusion

While this compound may not be as extensively documented as other aniline derivatives, its structural features present a compelling case for its application in medicinal chemistry. The strategic incorporation of the cyclopropoxy group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing key challenges in drug discovery such as metabolic instability and suboptimal potency. The protocols and insights provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to leverage the unique advantages of this and similar building blocks in their quest for novel therapeutics.

References

  • Chandra, M., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 147-152. Available at: [Link]

  • de Oliveira, C. S., et al. (2018). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry, 14, 2764-2809. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. Available at: [Link]

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  • Podolsky-Gondim, G. G., et al. (2019). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 24(23), 4257. Available at: [Link]

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The Art of Selectivity: A Guide to the Electrophilic Reactions of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of 2-Cyclopropoxyaniline

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound, a molecule boasting a unique combination of a strongly activating amino group and a sterically influential cyclopropoxy substituent, presents both opportunities and challenges for synthetic chemists. The interplay of these two ortho-, para-directing groups governs the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions, making a nuanced understanding of its reactivity paramount for the targeted synthesis of novel derivatives.

This comprehensive guide provides an in-depth exploration of the reaction of this compound with various electrophiles. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings that dictate selectivity, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors. Our focus will be on providing self-validating experimental systems, grounded in authoritative scientific literature, to ensure both reproducibility and a deeper understanding of the chemical transformations at play.

Understanding the Directing Effects at Play

The regioselectivity of electrophilic substitution on the this compound ring is a fascinating case of competing and reinforcing directing effects. Both the amino (-NH₂) and the cyclopropoxy (-O-c-Pr) groups are classified as activating, ortho-, para-directing groups.[1][2]

  • The Amino Group (-NH₂): As a powerful electron-donating group, the amino substituent dramatically increases the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom stabilizes the arenium ion intermediates formed during ortho and para substitution.[3]

  • The Cyclopropoxy Group (-O-c-Pr): The cyclopropoxy group also functions as an activating, ortho-, para-director. The strained C-C bonds of the cyclopropyl ring possess a high degree of p-character, allowing for electron donation to the benzene ring, which stabilizes the cationic intermediates of electrophilic attack.[4]

When both groups are present, the position of electrophilic attack is determined by the interplay of their directing and steric effects. Generally, the most activating group will exert the dominant influence on the position of the incoming electrophile.[5] In the case of this compound, the amino group is a stronger activator than the cyclopropoxy group. Therefore, the primary positions of electrophilic attack are expected to be ortho and para to the amino group (positions 4 and 6). However, the cyclopropoxy group at position 2 will sterically hinder attack at the 6-position, making the 4-position the most likely site of substitution. The 5-position is also a potential site, being para to the cyclopropoxy group. The precise outcome will depend on the nature of the electrophile and the reaction conditions.

Diagram 1: Analysis of Directing Effects

Caption: Interplay of directing and steric effects in this compound.

Application Note 1: Regioselective Halogenation

Halogenated anilines are valuable precursors in organic synthesis, serving as key building blocks for pharmaceuticals and agrochemicals. The direct halogenation of this compound requires careful control of reaction conditions to achieve high regioselectivity and avoid over-halogenation, a common issue with highly activated aromatic rings.

Protocol 1: Monobromination of this compound

This protocol is adapted from a similar procedure for the bromination of 2-methoxyaniline and is designed to favor the formation of the 4-bromo isomer.[6] The use of a mild brominating agent at low temperatures helps to control the reactivity and enhance selectivity.

Workflow for Monobromination

G A Dissolve this compound in Dichloromethane B Cool to -10 °C A->B C Slowly add 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (maintain temp < -5 °C) B->C D Warm to Room Temperature C->D E Aqueous Workup (2N NaOH, H₂O) D->E F Dry and Evaporate Solvent E->F G Purify by Column Chromatography F->G

Caption: Step-by-step workflow for the monobromination of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound149.1910.01.49 g
2,4,4,6-Tetrabromo-2,5-cyclohexadienone407.7110.04.08 g
Dichloromethane (CH₂Cl₂)84.93-100 mL
2N Sodium Hydroxide (NaOH)40.00-2 x 30 mL
Magnesium Sulfate (MgSO₄), anhydrous120.37-As needed
Silica Gel (for chromatography)--As needed
Eluent (e.g., Hexane/Ethyl Acetate mixture)--As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.49 g, 10.0 mmol) in dichloromethane (100 mL).

  • Cool the solution to -10 °C in an ice-salt or dry ice/acetone bath.

  • Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (4.08 g, 10.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not rise above -5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 2N sodium hydroxide (2 x 30 mL) followed by water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-bromo-2-cyclopropoxyaniline.

Expected Outcome & Causality:

The primary product is expected to be 4-bromo-2-cyclopropoxyaniline . The amino group, being the stronger activating group, directs the electrophilic bromine to its para position (position 4). The use of the solid brominating agent, 2,4,4,6-tetrabromo-2,5-cyclohexadienone, at low temperatures mitigates the high reactivity of the aniline derivative, thus preventing polysubstitution and favoring the thermodynamically more stable para-product.[6] Steric hindrance from the cyclopropoxy group at position 2 disfavors substitution at the ortho position (position 6).

Application Note 2: Controlled Nitration

Nitroanilines are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials. The nitration of highly activated anilines can be challenging due to the risk of oxidation and the formation of multiple nitrated products. This protocol, adapted from the synthesis of 5-nitro-2-propoxyaniline, employs a protection-free, low-temperature approach to achieve regioselective mononitration.[7]

Protocol 2: Mononitration of this compound

Critical Consideration: The direct nitration of anilines with strong acids can lead to the formation of the anilinium ion, which is a meta-directing group. However, under carefully controlled low-temperature conditions, the reaction can proceed on the free amine, preserving the ortho-, para-directing influence.

Workflow for Mononitration

G A Add this compound to concentrated H₂SO₄ at 0-5 °C C Slowly add nitrating mixture to aniline solution (maintain temp < 10 °C) A->C B Prepare nitrating mixture (HNO₃ in H₂SO₄) separately at 0 °C B->C D Stir at 0-5 °C for 1-2 hours C->D E Quench by pouring onto crushed ice D->E F Neutralize with aqueous ammonia E->F G Filter, wash, and dry the precipitate F->G H Recrystallize from a suitable solvent (e.g., ethanol) G->H

Caption: Step-by-step workflow for the mononitration of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound149.1910.01.49 g
Concentrated Sulfuric Acid (H₂SO₄)98.08-20 mL
Concentrated Nitric Acid (HNO₃)63.0110.0~0.63 mL
Aqueous Ammonia (NH₄OH)35.04-As needed
Ethanol (for recrystallization)46.07-As needed

Procedure:

  • In a 100 mL three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add concentrated sulfuric acid (15 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add this compound (1.49 g, 10.0 mmol) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (~0.63 mL, 10.0 mmol) to cold (0 °C) concentrated sulfuric acid (5 mL).

  • Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Neutralize the resulting solution with concentrated aqueous ammonia until a precipitate forms and the solution is basic.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified nitro-2-cyclopropoxyaniline.

Expected Outcome & Causality:

The major product is anticipated to be 4-nitro-2-cyclopropoxyaniline . The para-directing influence of the powerful amino group is the primary determinant of the regioselectivity.[7] The cyclopropoxy group at the 2-position also directs para to itself (the 5-position), and some of the 5-nitro isomer may be formed as a minor product. Conducting the reaction at low temperatures is crucial to control the exothermic reaction and to minimize the formation of the anilinium ion, which would lead to meta-nitration. The sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[7]

Application Note 3: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. However, its application to anilines is often complicated by the Lewis basicity of the amino group, which can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[4][8] To circumvent this, one common strategy is the acylation of the amino group to form an amide, which is less basic and still an ortho-, para-director, albeit a weaker one. The acetyl group can be removed later by hydrolysis.

Protocol 3: Acylation of this compound via Acetanilide Intermediate

This two-step protocol involves the initial protection of the amino group as an acetamide, followed by Friedel-Crafts acylation and subsequent deprotection.

Workflow for Friedel-Crafts Acylation

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A React this compound with Acetic Anhydride B Isolate 2-Cyclopropoxyacetanilide A->B C React Acetanilide with Acetyl Chloride and AlCl₃ in an inert solvent B->C D Aqueous Workup and Purification C->D E Hydrolyze the Acetyl Group (Acid or Base Catalysis) D->E F Isolate 4-Acetyl-2-cyclopropoxyaniline E->F

Caption: Multi-step workflow for the Friedel-Crafts acylation of this compound.

Materials (for Acylation Step):

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Cyclopropoxyacetanilide191.2310.01.91 g
Acetyl Chloride (CH₃COCl)78.5011.0~0.78 mL
Aluminum Chloride (AlCl₃)133.3422.02.93 g
Dichloromethane (CH₂Cl₂)84.93-50 mL

Procedure (Acylation Step):

  • In a flame-dried, 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.93 g, 22.0 mmol) in dry dichloromethane (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (~0.78 mL, 11.0 mmol) to the suspension with stirring.

  • Stir the mixture at 0 °C for 15 minutes to form the acylium ion complex.

  • In a separate flask, dissolve 2-cyclopropoxyacetanilide (1.91 g, 10.0 mmol) in dry dichloromethane (20 mL).

  • Add the acetanilide solution dropwise to the cold acylium ion complex suspension over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude acylated product.

  • Purify by recrystallization or column chromatography.

  • The purified acylated acetanilide can then be deprotected under standard acidic or basic hydrolysis conditions to yield the final product.

Expected Outcome & Causality:

The major product after deprotection will be 4-acetyl-2-cyclopropoxyaniline . The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director. Its bulkiness sterically hinders the ortho position (position 6), thus strongly favoring substitution at the para position (position 4).[5] The use of a stoichiometric amount of Lewis acid is necessary as it complexes with both the carbonyl oxygen of the acetyl chloride and the product ketone.[2]

Conclusion

The electrophilic substitution reactions of this compound are governed by a delicate balance of electronic and steric effects. The strongly activating amino group primarily dictates the regioselectivity, favoring substitution at the 4-position (para). However, by understanding the underlying principles and carefully controlling reaction conditions, a high degree of selectivity can be achieved for a variety of electrophilic transformations. The protocols provided herein serve as a robust starting point for the synthesis of novel this compound derivatives, enabling further exploration of their potential in medicinal chemistry and materials science. As with all chemical syntheses, appropriate safety precautions should be taken, and reactions should be monitored to optimize for specific outcomes.

References

  • Grokipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, January 7). Directing Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Cyclopropoxyaniline Scaffold

In modern medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. The cyclopropyl group is a bioisostere for moieties like gem-dimethyl or vinyl groups, offering a unique combination of conformational rigidity and metabolic stability.[1] Its strained three-membered ring introduces specific steric and electronic properties that can lock a molecule into a bioactive conformation, enhancing potency and optimizing ADME (absorption, distribution, metabolism, and excretion) profiles.[1][2] Specifically, the strong C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1]

The aniline functional group serves as a versatile synthetic handle, providing a prime attachment point for molecular diversification through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, allowing for the rapid assembly of complex molecular libraries essential for drug discovery and development.[3] This guide provides detailed protocols and mechanistic insights for key palladium-catalyzed cross-coupling reactions involving this compound, empowering researchers to leverage this valuable building block effectively.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions predominantly operate through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5] Understanding this fundamental cycle is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by ligands (L), reacts with an organo(pseudo)halide (R-X), inserting itself into the R-X bond. This oxidizes the metal center to Pd(II).[5][6]

  • Transmetalation or Nucleophilic Attack: In C-C coupling reactions like Suzuki or Sonogashira, an organometallic reagent (R'-M) undergoes transmetalation, transferring its organic group (R') to the Pd(II) center.[7] In C-N coupling (Buchwald-Hartwig), the amine nucleophile coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[8]

  • Reductive Elimination: The two organic fragments (R and R') coupled on the Pd(II) center are expelled as the final product (R-R'). This step reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[4][6]

Palladium_Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_rx R-Pd(II)-X(Lₙ) oxidative_addition->pd2_rx transmetalation Transmetalation / Amine Coordination pd2_rx->transmetalation R'-M or R'-H + Base pd2_rr R-Pd(II)-R'(Lₙ) transmetalation->pd2_rr reductive_elimination Reductive Elimination pd2_rr->reductive_elimination Product (R-R') reductive_elimination->pd0

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Application Note 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[9][10] This reaction has broad utility in synthesizing pharmaceuticals and organic materials where the aryl-nitrogen linkage is a common structural feature.[11][12]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination follows the general palladium-catalyzed pathway. A key feature is the use of sterically hindered, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps and prevent the formation of inactive palladium dimers.[13] The base is critical not for transmetalation, but for deprotonating the coordinated amine to form the palladium-amido intermediate, which precedes the product-forming reductive elimination step.[8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-X pd2_arx L-Pd(II)(Ar)(X) oa->pd2_arx amine_coord Amine Coordination pd2_arx->amine_coord R'₂NH pd2_amine [L-Pd(II)(Ar)(NHR'₂)]⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation Base pd_amido L-Pd(II)(Ar)(NR'₂) deprotonation->pd_amido re Reductive Elimination pd_amido->re Ar-NR'₂ (Product) re->pd0 Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_arx L₂-Pd(II)(Ar)(X) oa->pd2_arx transmetalation Transmetalation pd2_arx->transmetalation pd2_arr L₂-Pd(II)(Ar)(Ar') transmetalation->pd2_arr re Reductive Elimination pd2_arr->re Ar-Ar' (Product) re->pd0 boronic Ar'-B(OH)₂ + Base borate [Ar'-B(OH)₃]⁻ boronic->borate borate->transmetalation Transfer of Ar' Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_arx L₂-Pd(II)(Ar)(X) pd0->pd2_arx Oxidative Addition (Ar-X) pd2_alkynyl L₂-Pd(II)(Ar)(CCR') pd2_alkynyl->pd0 Reductive Elimination (Ar-CCR') cu_x Cu(I)X cu_acetylide Cu(I)-CCR' cu_x->cu_acetylide Alkyne (R'CCH) + Base cu_acetylide->pd2_arx Transmetalation cu_acetylide->cu_x Transmetalation Experimental_Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Catalyst, Ligand, Base, and Solvents setup->reagents reactants 3. Add Substrates (Aniline Derivative, Coupling Partner) reagents->reactants reaction 4. Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup 5. Quench and Aqueous Work-up reaction->workup extraction 6. Extraction with Organic Solvent workup->extraction purification 7. Dry, Concentrate, and Purify (Column Chromatography) extraction->purification characterization 8. Characterization (NMR, MS, etc.) purification->characterization

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Cyclopropoxyaniline as a Privileged Synthetic Building Block

This compound is a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural motif, featuring a nucleophilic aniline amine and a sterically influential cyclopropoxy group at the ortho position, offers a powerful platform for constructing complex molecular architectures. The cyclopropoxy moiety, in particular, can influence reaction regioselectivity and modulate the physicochemical properties of the resulting heterocyclic products, making it an attractive scaffold for medicinal chemistry and drug development.[1][2][3] Quinoline, benzoxazole, and benzimidazole cores, all accessible from this compound, are prevalent in numerous FDA-approved drugs and biologically active compounds, demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of quinoline, benzoxazole, and benzimidazole derivatives from this compound. The methodologies presented are designed for researchers, scientists, and professionals in drug development, offering both classical and modern synthetic approaches with an emphasis on mechanistic understanding and practical execution.

Part 1: Synthesis of 8-Cyclopropoxy-4-hydroxyquinolines via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[5][6] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization and subsequent saponification and decarboxylation.[6][7] The presence of the 2-cyclopropoxy group on the aniline is expected to direct the cyclization to the C6 position, yielding the 8-cyclopropoxy-substituted quinoline.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of an anilidomethylenemalonate intermediate after the elimination of ethanol.[6][7] The critical step is the high-temperature 6-electron electrocyclization, which forms the quinoline ring.[7] Subsequent hydrolysis of the ester and decarboxylation yields the final 4-hydroxyquinoline product.[6][7]

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline This compound Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 100-130 °C DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 4-Hydroxy-3-carboethoxy- 8-cyclopropoxyquinoline Intermediate1->Intermediate2 >250 °C (High-boiling solvent) Intermediate3 Quinoline-3-carboxylic acid Intermediate2->Intermediate3 NaOH (aq), Reflux Product 8-Cyclopropoxy-4-hydroxyquinoline Intermediate3->Product Heat

Caption: Workflow for the Gould-Jacobs synthesis of 8-cyclopropoxy-4-hydroxyquinoline.

Experimental Protocols

Two primary protocols are provided: a classical thermal method and a modern microwave-assisted approach.

Protocol 1: Classical Thermal Synthesis

This method utilizes a high-boiling point solvent to achieve the necessary temperatures for cyclization.[7]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling inert solvent)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Cyclohexane or hexane

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the aniline. Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used in the next step without further purification.[7]

  • Thermal Cyclization: Dissolve the crude intermediate in diphenyl ether (5-10 mL per gram of intermediate) in a flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes. Cool the reaction mixture to room temperature. The product, ethyl 8-cyclopropoxy-4-hydroxyquinoline-3-carboxylate, should precipitate. Add cyclohexane to facilitate further precipitation.[7]

  • Saponification: Collect the solid by filtration and wash with hexane. Suspend the dried solid in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the mixture and acidify with concentrated HCl to precipitate the 8-cyclopropoxy-4-hydroxyquinoline-3-carboxylic acid.[7]

  • Decarboxylation: Collect the carboxylic acid by filtration, wash with cold water, and dry. Place the dried solid in a flask and heat it to its melting point (or slightly above) until gas evolution ceases. The solid will resolidify upon cooling, yielding the final product, 8-cyclopropoxy-4-hydroxyquinoline.[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by reducing reaction times and often improving yields.[8]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (ice-cold)

  • Microwave synthesis vial (2.5 mL)

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add this compound (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol), which acts as both reagent and solvent.[7][8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 5-10 minutes. Note: The optimal time and temperature may need to be determined empirically.[8]

  • Isolation and Purification: After the reaction, cool the vial to room temperature. A precipitate of ethyl 8-cyclopropoxy-4-hydroxyquinoline-3-carboxylate should form. Filter the solid product and wash it with ice-cold acetonitrile.[7][8]

  • Saponification and Decarboxylation: Proceed with the saponification and decarboxylation steps as described in Protocol 1.

Parameter Classical Thermal Synthesis Microwave-Assisted Synthesis
Reaction Time Several hours5-10 minutes (cyclization step)
Temperature >250 °C250 °C
Solvent High-boiling solvent (e.g., diphenyl ether)Excess DEEM
Typical Yields ModerateModerate to Good[8]
Advantages Standard laboratory equipmentRapid, efficient, improved yields[8]

Part 2: Synthesis of 2-Substituted-8-cyclopropoxybenzoxazoles

Benzoxazoles are synthesized by the condensation and subsequent cyclization of an o-aminophenol with a variety of carbonyl-containing compounds.[9][10] While this compound is not a phenol, its cyclopropoxy group can be cleaved under certain acidic or thermal conditions to generate the corresponding o-aminophenol in situ, which can then react to form the benzoxazole. Alternatively, a direct synthesis of this compound to the corresponding o-aminophenol would be required as a preliminary step. The following protocols are based on established methods for benzoxazole synthesis from o-aminophenols.[10][11]

Mechanistic Considerations

The general mechanism involves the initial formation of a Schiff base between the o-aminophenol and an aldehyde, or an amide with a carboxylic acid. This intermediate then undergoes an intramolecular cyclization with the elimination of water to form the benzoxazole ring.[9]

Diagram: General Benzoxazole Synthesis

Benzoxazole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Aminophenol o-Aminophenol (from this compound) Intermediate Schiff Base / Amide Aminophenol->Intermediate Carbonyl Aldehyde or Carboxylic Acid Carbonyl->Intermediate Product 2-Substituted-8-cyclopropoxybenzoxazole Intermediate->Product Cyclization (-H2O)

Caption: General pathway for the synthesis of 2-substituted benzoxazoles.

Experimental Protocols

Protocol 3: Synthesis from Aldehydes

This protocol describes the condensation of o-aminophenol with an aromatic aldehyde.

Materials:

  • o-Aminophenol (derived from this compound)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or another suitable solvent

  • Catalyst (e.g., samarium triflate, fly ash, or an acid catalyst)[9][12]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the o-aminophenol (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., samarium triflate).

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 4: Synthesis from Carboxylic Acids

This method involves the direct condensation of an o-aminophenol with a carboxylic acid, often under dehydrating conditions.

Materials:

  • o-Aminophenol (derived from this compound)

  • Carboxylic acid

  • Polyphosphoric acid (PPA) or another dehydrating agent

Procedure:

  • Reaction Setup: Combine the o-aminophenol (1.0 eq) and the carboxylic acid (1.1 eq) in a flask.

  • Dehydrating Agent: Add polyphosphoric acid (PPA) to the mixture with stirring.

  • Reaction: Heat the mixture to 150-200 °C for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product. Collect the solid by filtration and purify as needed.

Part 3: Synthesis of 2-Substituted-8-cyclopropoxybenzimidazoles

The synthesis of benzimidazoles from this compound requires its conversion to the corresponding o-phenylenediamine. The subsequent condensation with aldehydes or carboxylic acids is a common and effective method for constructing the benzimidazole ring.[13]

Experimental Protocols

Protocol 5: Synthesis from Aldehydes under Microwave Irradiation

This protocol utilizes microwave heating for a rapid and efficient synthesis.[13]

Materials:

  • o-Phenylenediamine (derived from this compound)

  • Aromatic aldehyde

  • Ionic liquid (e.g., [BMIM]HSO4) or another catalyst[13]

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave vial, combine the o-phenylenediamine (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of the ionic liquid.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at a suitable temperature and time (e.g., 60 °C for 5-10 minutes).[13]

  • Work-up: After cooling, dissolve the mixture in an organic solvent and wash with water. Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by chromatography.

Protocol 6: Synthesis from Carboxylic Acids

This is a classic method for benzimidazole synthesis.

Materials:

  • o-Phenylenediamine (derived from this compound)

  • Carboxylic acid

  • 4M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0 eq).

  • Acid Addition: Add 4M HCl to the mixture.

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash with water, and purify by recrystallization.

Conclusion

This compound serves as a highly effective precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinolines, benzoxazoles, and benzimidazoles provide a solid foundation for researchers in the field. The choice of synthetic route will depend on the desired substitution pattern, available equipment, and scalability requirements. The unique electronic and steric properties of the cyclopropoxy group offer exciting opportunities for the development of novel therapeutics with tailored pharmacological profiles.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (2010). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed. Retrieved from [Link]

  • The synthesis of 4-hydroxyquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). MDPI. Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. (n.d.). JETIR. Retrieved from [Link]

Sources

Protocol for N-Alkylation of 2-Cyclopropoxyaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Cyclopropoxyaniline Scaffolds

N-alkylated 2-cyclopropoxyanilines are valuable structural motifs in contemporary drug discovery and materials science. The introduction of an alkyl group to the nitrogen atom of this compound can significantly modulate its physicochemical properties, including basicity, lipophilicity, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The 2-cyclopropoxy substituent itself is of particular interest as it can enhance metabolic stability and introduce a desirable conformational rigidity. This guide provides a comprehensive overview of robust and versatile protocols for the N-alkylation of this compound, designed for researchers, scientists, and drug development professionals.

Methodological Approaches to N-Alkylation

The synthesis of N-alkylated this compound can be approached through several reliable methods. The choice of a specific protocol will depend on the nature of the desired alkyl substituent, the scale of the reaction, and the available starting materials. This guide will focus on three primary, well-established methodologies:

  • Reductive Amination: A highly versatile and widely employed method that involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly useful for the synthesis of N-aryl or N-heteroaryl derivatives.

  • Direct N-Alkylation with Alkyl Halides: A classical nucleophilic substitution reaction. While straightforward, this method requires careful control to avoid over-alkylation.

Protocol 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is a cornerstone of amine synthesis due to its broad substrate scope and operational simplicity. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial for the successful one-pot synthesis of N-alkylated anilines.

Causality of Experimental Choices

The cyclopropoxy group at the ortho position is an electron-donating group, which increases the nucleophilicity of the aniline nitrogen, facilitating the initial imine formation. Sodium triacetoxyborohydride is the reagent of choice as it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound, thus minimizing side reactions such as the reduction of the aldehyde or ketone. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the STAB reagent. A slight excess of the carbonyl compound and the reducing agent ensures the complete consumption of the starting aniline.

Experimental Workflow: Reductive Amination

Caption: Workflow for the reductive amination of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.). Dissolve the aniline in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.1 equiv.). Stir the mixture at room temperature for 15-30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv.) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation: Expected Yields for Reductive Amination
Alkylating Agent (Carbonyl)ProductExpected Yield Range
ButyraldehydeN-Butyl-2-cyclopropoxyaniline85-95%
CyclohexanoneN-Cyclohexyl-2-cyclopropoxyaniline80-90%
AcetoneN-Isopropyl-2-cyclopropoxyaniline75-85%
BenzaldehydeN-Benzyl-2-cyclopropoxyaniline90-98%

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1] It is particularly useful for the arylation or heteroarylation of amines. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Causality of Experimental Choices

The choice of a palladium precatalyst and a sterically bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the aniline, forming the active nucleophile. Anhydrous and oxygen-free conditions are essential to prevent the deactivation of the catalyst. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and anhydrous toluene (to a concentration of approximately 0.1 M).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Yields for Buchwald-Hartwig Amination
Aryl HalideLigandProductExpected Yield Range
4-BromotolueneXPhosN-(4-Methylphenyl)-2-cyclopropoxyaniline80-95%
2-ChloropyridineRuPhosN-(Pyridin-2-yl)-2-cyclopropoxyaniline75-90%
1-Bromo-3,5-dimethylbenzeneSPhosN-(3,5-Dimethylphenyl)-2-cyclopropoxyaniline85-98%

Protocol 3: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. However, it is often plagued by a lack of selectivity, leading to the formation of dialkylated and even quaternary ammonium salt byproducts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Causality of Experimental Choices

The use of a slight excess of this compound can help to minimize dialkylation by increasing the probability of the alkyl halide reacting with the starting primary amine rather than the mono-alkylated product. A non-nucleophilic base, such as potassium carbonate, is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is suitable for this SN2 reaction as it can solvate the cation of the base and does not interfere with the nucleophilicity of the amine.

Experimental Workflow: Direct N-Alkylation

Caption: Workflow for the direct N-alkylation of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.2 equiv.) and potassium carbonate (2.0 equiv.) in DMF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Data Presentation: Expected Yields for Direct N-Alkylation
Alkyl HalideBaseProductExpected Yield Range (Mono-alkylation)
Benzyl BromideK₂CO₃N-Benzyl-2-cyclopropoxyaniline60-75%
Ethyl IodideK₂CO₃N-Ethyl-2-cyclopropoxyaniline50-65%
Propyl BromideCs₂CO₃N-Propyl-2-cyclopropoxyaniline55-70%

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Use appropriate precautions when handling flammable and volatile organic solvents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (Buchwald-Hartwig); Insufficiently reactive alkyl halide; Low temperature.Use a fresh catalyst and ensure inert atmosphere; Switch to a more reactive alkyl halide (I > Br > Cl); Increase reaction temperature.
Formation of Byproducts Over-alkylation (Direct Alkylation); Reduction of carbonyl (Reductive Amination).Use an excess of the aniline; Add the reducing agent slowly and at a low temperature.
Difficulty in Purification Similar polarity of product and starting material/byproducts.Optimize the eluent system for column chromatography; Consider derivatization to aid separation.

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of valuable molecules in drug discovery and materials science. The protocols detailed in this guide for reductive amination, Buchwald-Hartwig amination, and direct alkylation provide researchers with a range of reliable options to achieve this transformation. The choice of method should be guided by the specific synthetic goal, with reductive amination offering excellent versatility and selectivity, Buchwald-Hartwig amination providing access to N-aryl derivatives, and direct alkylation serving as a classical, albeit less selective, alternative. By carefully considering the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a diverse array of N-alkylated this compound derivatives.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Application Notes and Protocols for 2-Cyclopropoxyaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Agrochemical Scaffolds

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the exploration of unique molecular scaffolds is paramount. 2-Cyclopropoxyaniline emerges as a compelling, yet underexplored, building block for the synthesis of next-generation herbicides, fungicides, and insecticides. This guide provides a comprehensive overview of its potential applications, grounded in the established significance of its constituent chemical motifs—the aniline core, the cyclopropyl group, and the alkoxy linker.

While specific, commercialized agrochemicals derived directly from this compound are not widely documented in public literature, likely due to the proprietary nature of early-stage agrochemical research, its structural features suggest high potential. Aniline derivatives are foundational to a vast array of successful crop protection agents[1]. The cyclopropyl moiety is also a well-known contributor to the bioactivity of many pesticides, including insecticides like permethrin and fungicides such as cyprodinil[2][3]. The strategic placement of a cyclopropoxy group on the aniline ring offers a unique combination of steric and electronic properties that can be exploited to design novel active ingredients.

This document serves as a technical guide for researchers, providing not only the rationale for using this compound but also detailed, actionable protocols for its synthesis and its theoretical application in the development of a novel fungicidal candidate.

Scientific Rationale: The Value Proposition of this compound

The potential of this compound as a precursor in agrochemical synthesis is rooted in the synergistic contribution of its three key structural components.

  • The Aniline Core : The amino group (-NH₂) on the aromatic ring is a versatile chemical handle. It serves as a primary nucleophile for a wide range of reactions, including acylation, sulfonylation, and condensation, enabling the construction of complex molecular architectures such as amides, sulfonamides, and various N-heterocycles that are common in active ingredients[1][4].

  • The Cyclopropoxy Group : The cyclopropyl ring is a "bioisostere" for other groups and can confer several advantageous properties. Its strained three-membered ring structure can lead to favorable binding interactions with target enzymes. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative degradation, potentially increasing the compound's persistence and efficacy in the field. In insecticides, this group is a key feature in synthetic pyrethroids[2][5].

  • The Ortho-Alkoxy Linker : The ether linkage at the ortho position to the amine influences the molecule's conformation and electronic properties. It can participate in hydrogen bonding and modulate the pKa of the aniline nitrogen, which can be critical for target protein interaction and systemic transport within the plant.

This unique combination makes this compound a promising starting point for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.

PART 1: Synthesis of the Core Building Block: this compound

The synthesis of this compound is not commonly described in bulk chemical catalogs, necessitating a reliable laboratory-scale synthesis protocol. The most direct approach is a Williamson ether synthesis starting from the readily available 2-aminophenol and a suitable cyclopropyl halide.

Protocol 1: Synthesis of this compound from 2-Aminophenol

This protocol details the O-alkylation of 2-aminophenol with cyclopropyl bromide. The choice of a strong base and a polar aprotic solvent is critical for efficient deprotonation of the phenolic hydroxyl group over the less acidic amino group.

Reaction Scheme:

Synthesis of this compound aminophenol 2-Aminophenol reaction_plus + aminophenol->reaction_plus cyclopropyl_bromide Cyclopropyl Bromide cyclopropyl_bromide->reaction_plus base NaH base->reaction_plus Base product This compound reaction_plus->product DMF, 0°C to rt

Caption: Williamson ether synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminophenol109.135.46 g50.0
Sodium Hydride (60% disp. in oil)24.002.20 g55.0
Cyclopropyl Bromide120.987.26 g (5.0 mL)60.0
N,N-Dimethylformamide (DMF)-100 mL-
Diethyl Ether-200 mL-
Saturated aq. NH₄Cl-100 mL-
Saturated aq. NaCl (Brine)-50 mL-
Anhydrous MgSO₄---

Step-by-Step Protocol:

  • Setup : Under an inert atmosphere (Nitrogen or Argon), add 2-aminophenol (5.46 g, 50.0 mmol) and anhydrous DMF (100 mL) to a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.20 g of 60% dispersion, 55.0 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Stirring : Stir the resulting dark suspension at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation : Add cyclopropyl bromide (5.0 mL, 60.0 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at 0 °C. Safety Note: Quenching unreacted sodium hydride is highly exothermic.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing : Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude oil by flash column chromatography on silica gel (eluent: 10-20% Ethyl Acetate in Hexane) to afford this compound as a pale yellow oil.

PART 2: Application in the Synthesis of a Novel Fungicide Candidate

To illustrate the utility of this compound, we propose its use in the synthesis of a hypothetical N-acyl aniline fungicide candidate. This class of fungicides often acts by inhibiting vital cellular processes in fungi. The protocol involves the acylation of the aniline nitrogen with a tailored acid chloride, a common step in constructing many commercial agrochemicals.

Protocol 2: Synthesis of (E)-N-(2-cyclopropoxyphenyl)-3-methoxy-2-(methoxyimino)propanamide

This hypothetical target molecule incorporates features from strobilurin fungicides (the methoxyimino-ester fragment), which are known inhibitors of mitochondrial respiration.

Reaction Scheme:

Fungicide Candidate Synthesis aniline This compound reaction_plus + aniline->reaction_plus acid_chloride (E)-3-methoxy-2-(methoxyimino)propanoyl chloride acid_chloride->reaction_plus base Pyridine base->reaction_plus Base product Hypothetical Fungicide reaction_plus->product DCM, 0°C to rt

Caption: Acylation of this compound to form a fungicide candidate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound149.201.49 g10.0
(E)-3-methoxy-2-(methoxyimino)propanoyl chloride165.581.82 g11.0
Pyridine79.100.95 g (0.97 mL)12.0
Dichloromethane (DCM)-50 mL-
1 M HCl (aq)-30 mL-
Saturated aq. NaHCO₃-30 mL-
Saturated aq. NaCl (Brine)-30 mL-
Anhydrous Na₂SO₄---

Step-by-Step Protocol:

  • Setup : Dissolve this compound (1.49 g, 10.0 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Base Addition : Add pyridine (0.97 mL, 12.0 mmol) to the solution. Causality Note: Pyridine acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion.

  • Acylation : Cool the mixture to 0 °C in an ice bath. Add a solution of (E)-3-methoxy-2-(methoxyimino)propanoyl chloride (1.82 g, 11.0 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the aniline starting material by TLC.

  • Workup : Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Washing : Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL). Causality Note: The acid wash removes excess pyridine, and the bicarbonate wash removes any unreacted acid chloride.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield the pure target compound.

Data Presentation and Characterization

For any newly synthesized compound, thorough characterization is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight149.20 g/mol
AppearancePale yellow oil
Boiling Point(Predicted) ~230-240 °C
Key Analytical Data¹H NMR, ¹³C NMR, MS, IR spectra should be obtained to confirm structure.

Safety and Handling

Aniline derivatives should be handled with care as they can be toxic and are often skin and eye irritants. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for all reagents before use. Sodium hydride is a highly reactive, flammable solid that reacts violently with water; it must be handled under an inert atmosphere.

Conclusion and Future Outlook

This compound represents a structurally interesting and synthetically accessible building block for agrochemical research. The protocols provided herein offer a clear pathway for its synthesis and subsequent elaboration into potential new active ingredients. While the proposed fungicide candidate is theoretical, the synthetic logic is sound and rooted in established principles of agrochemical design. Researchers are encouraged to use these methods as a starting point to explore this and other derivatives, contributing to the discovery of the next generation of crop protection solutions.

References

  • BenchChem. (2025). 2-(Allyloxy)aniline in Agrochemical Synthesis: Current Applications and Protocols.
  • Dakimarket. (n.d.). Aniline in Agrochemicals: Herbicides, Fungicides, and Safety.
  • University of Oxford. (2025). Powerful new method to build key chemical structures found in medicines and insecticides.
  • PubMed. (2020). A photochemical dehydrogenative strategy for aniline synthesis.
  • ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives 2a–l and 3a–l.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.
  • ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.
  • RUDN Journal of Agronomy and Animal Industries. (n.d.). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth.
  • MDPI. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity.
  • CSIROpedia. (2011). Cycloprothrin – the first designer insecticide.
  • PubChem. (n.d.). Cyprodinil.
  • ResearchGate. (n.d.). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives.

Sources

The Strategic Incorporation of 2-Cyclopropoxyaniline in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 12, 2026 – In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strategic use of unique building blocks is paramount to this effort. Among these, 2-cyclopropoxyaniline has emerged as a valuable precursor for the synthesis of a range of bioactive molecules, particularly in the realm of targeted cancer therapies. Its distinct structural and electronic properties offer chemists a versatile tool to modulate the pharmacokinetic and pharmacodynamic characteristics of drug candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound, with a focus on its application in the synthesis of kinase inhibitors.

Introduction: The Significance of the Cyclopropoxy Moiety

The cyclopropyl group is a well-established pharmacophore in drug design, known for its ability to confer a range of desirable properties upon a molecule.[1][2] Its small, rigid nature can enforce a specific conformation, leading to enhanced binding affinity for a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. When incorporated as a cyclopropoxy group on an aniline ring, it combines these benefits with the versatile reactivity of the aniline functional group, making this compound a highly attractive starting material for the synthesis of complex bioactive compounds.

Core Applications: A Gateway to Kinase Inhibitors

Aniline derivatives are fundamental building blocks in the synthesis of numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and growth.[3][4] The amino group of this compound serves as a key nucleophile or coupling partner in reactions that form the core scaffolds of these inhibitors.

A prime example of the successful application of a this compound derivative is in the synthesis of Lorlatinib (PF-06463922) , a potent, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[2][5] Lorlatinib is a macrocyclic compound designed to overcome resistance to earlier-generation ALK inhibitors. The synthesis of Lorlatinib showcases the strategic use of a functionalized this compound moiety to construct a key segment of this complex molecule.

Synthetic Strategies and Key Reactions

The chemical versatility of this compound allows for its participation in a variety of powerful cross-coupling reactions that are central to modern drug discovery. Two of the most pertinent reactions are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[6][7][8] In the context of synthesizing kinase inhibitors, this compound can act as the amine coupling partner, reacting with a halogenated heterocyclic core to build the desired scaffold.

Buchwald-Hartwig Amination Workflow
Suzuki-Miyaura Coupling: Constructing the C-C Bond

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide.[9][10][11][12] While this compound itself does not directly participate as the boronic acid component, it can be functionalized to do so, or more commonly, it can be part of the organohalide fragment that couples with a heterocyclic boronic acid or ester.

Suzuki-Miyaura Coupling Workflow

Protocols: Synthesis of Key Intermediates and Application in Bioactive Molecule Synthesis

The following protocols are illustrative examples based on established synthetic routes and principles in medicinal chemistry. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of a Key Intermediate: 2-Cyclopropoxy-5-nitroaniline

This intermediate is a valuable building block for introducing the this compound moiety with a handle for further functionalization (the nitro group).

Reaction Scheme:

[Image of the reaction scheme: 2-Cyclopropoxy-5-nitroaniline reacting with 2,4-dichloropyrimidine in the presence of a palladium catalyst, ligand, and base to yield N-(2-chloro-4-pyrimidinyl)-2-cyclopropoxy-5-nitroaniline]

Sources

Topic: Experimental Procedure for the Synthesis of 2-Cyclopropoxyaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-cyclopropoxyaniline and its analogs, a class of compounds of significant interest in medicinal chemistry. The cyclopropyl moiety is a versatile structural element known to enhance metabolic stability, binding affinity, and other crucial pharmacological properties in drug candidates.[1][2][3] This guide focuses on a robust and widely applicable synthetic strategy: the Palladium-catalyzed Buchwald-Hartwig amination. We present a step-by-step procedure, explain the rationale behind critical experimental choices, and offer a troubleshooting guide to address common challenges. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of the Cyclopropoxy Moiety

In modern drug discovery, the "escape from flatland" is a guiding principle, encouraging the incorporation of three-dimensional scaffolds to explore new chemical space and improve drug-like properties.[4] The cyclopropyl group is a premier example of a small, conformationally constrained fragment that imparts significant benefits.[2][3] When incorporated as a cyclopropoxy ether on an aniline scaffold, it can:

  • Enhance Metabolic Stability: The C-O bond of the ether is often more resistant to metabolic cleavage than larger alkoxy groups, potentially increasing the drug's half-life.[1]

  • Improve Potency and Selectivity: The rigid cyclopropyl ring can lock the molecule into a bioactive conformation, leading to more favorable and specific interactions with biological targets.[1][3]

  • Modulate Physicochemical Properties: The group can influence pKa, lipophilicity, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Given these advantages, reliable synthetic access to this compound and its substituted analogs is crucial for pharmaceutical research. While several methods exist, including Ullmann-type condensations[5][6][7], the Buchwald-Hartwig amination offers superior functional group tolerance, milder reaction conditions, and a broader substrate scope, making it a preferred method in contemporary organic synthesis.[8][9][10]

Overview of the Synthetic Strategy

The recommended two-step strategy involves:

  • Chan-Lam-Evans O-Arylation: Synthesis of a key intermediate, 1-bromo-2-cyclopropoxybenzene, from 2-bromophenol and cyclopropylboronic acid. This copper-catalyzed reaction is efficient for forming the aryl ether bond.

  • Buchwald-Hartwig C-N Amination: Palladium-catalyzed cross-coupling of the 1-bromo-2-cyclopropoxybenzene intermediate with an ammonia equivalent to furnish the target this compound. This protocol can be readily adapted for the synthesis of N-substituted analogs.

Visualizing the Workflow

G cluster_0 Step 1: C-O Coupling (Chan-Lam) cluster_1 Step 2: C-N Coupling (Buchwald-Hartwig) A 2-Bromophenol C Cu(OAc)₂, Base, Solvent A->C B Cyclopropylboronic Acid B->C D 1-Bromo-2-cyclopropoxybenzene (Intermediate) C->D Reaction & Work-up E Ammonia Source (e.g., Benzophenone Imine) F Pd Catalyst, Ligand, Base D->F E->F G This compound (Final Product) F->G Reaction, Hydrolysis & Purification

Caption: General two-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART A: Synthesis of 1-Bromo-2-cyclopropoxybenzene (Intermediate)

This protocol is based on the Chan-Lam-Evans O-arylation, a reliable copper-catalyzed method for forming C-O bonds.

Materials and Reagents

ReagentCAS No.PurityNotes
2-Bromophenol95-56-7≥98%
Cyclopropylboronic acid411235-57-9≥95%Can be hygroscopic. Store in a desiccator.
Copper(II) Acetate (Cu(OAc)₂)142-71-2≥98%Anhydrous is preferred.
Triethylamine (Et₃N)121-44-8≥99.5%Distill from CaH₂ before use.
Dichloromethane (DCM)75-09-2AnhydrousUse from a solvent purification system or over molecular sieves.
4Å Molecular SievesN/APowderedActivate by heating under vacuum before use.

Equipment

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions

  • Cyclopropylboronic acid: Harmful if swallowed and causes serious eye damage.[11] May damage fertility or the unborn child.[11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13][14]

  • 2-Bromophenol: Toxic and corrosive. Avoid skin and eye contact.

  • DCM: Volatile and a suspected carcinogen. All operations must be performed in a fume hood.

Procedure

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add 2-bromophenol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), copper(II) acetate (1.2 eq.), and activated 4Å molecular sieves (approx. 1g per 10 mmol of phenol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (to make a 0.2 M solution based on the phenol) followed by triethylamine (2.5 eq.) via syringe.

    • Causality Note: DCM is a common solvent for this reaction. The molecular sieves are added to trap any water, which can hydrolyze the boronic acid and deactivate the copper catalyst. Triethylamine acts as the base to deprotonate the phenol and facilitate the transmetalation step.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The mixture will typically turn from a light blue to a deep green or blue-green color. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromophenol is consumed (typically 12-24 hours).

  • Work-up: a. Upon completion, dilute the reaction mixture with DCM (approx. 2 volumes). b. Filter the mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad thoroughly with additional DCM. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc). The product is a colorless to pale yellow oil.

PART B: Synthesis of this compound (Final Product)

This protocol employs a Buchwald-Hartwig amination using a palladium catalyst and a specialized ligand. Benzophenone imine is used as an ammonia equivalent, which is cleaved under acidic conditions post-coupling.

Materials and Reagents

ReagentCAS No.PurityNotes
1-Bromo-2-cyclopropoxybenzeneN/APurifiedFrom Part A.
Benzophenone imine1013-88-3≥97%Ammonia equivalent.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Air-sensitive catalyst precursor.
Xantphos161265-03-8≥98%A robust bidentate ligand.
Sodium tert-butoxide (NaOtBu)865-48-5≥97%Highly hygroscopic and reactive base. Handle in a glovebox.
Toluene108-88-3AnhydrousUse from a solvent purification system.
Hydrochloric Acid (HCl)7647-01-02 M aq.For hydrolysis.

Equipment

  • Schlenk flask or glovebox for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Reflux condenser and oil bath

  • Inert gas line (Nitrogen or Argon)

Procedure

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.01 eq.), Xantphos (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk flask.

    • Causality Note: The Buchwald-Hartwig reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. A bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[15] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine precursor.[15]

  • Reagent Addition: Add 1-bromo-2-cyclopropoxybenzene (1.0 eq.) and anhydrous toluene (to make a 0.1 M solution). Finally, add benzophenone imine (1.2 eq.).

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Work-up and Hydrolysis: a. Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. b. Concentrate the filtrate under reduced pressure. c. Dissolve the crude residue in tetrahydrofuran (THF, approx. 0.2 M) and add 2 M aqueous HCl. Stir vigorously at room temperature for 1-2 hours to hydrolyze the imine. d. Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). e. Transfer to a separatory funnel and extract with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude aniline by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by steam distillation for larger scales.[16][17] Aniline and its derivatives are prone to air oxidation and color changes; purification should be performed promptly.[18]

Catalytic Cycle Visualization

G PdL2 Pd(0)L₂ Pd_II_Complex L₂Pd(II)(Ar)(X) PdL2->Pd_II_Complex Ar-X OxAdd Oxidative Addition AmineComplex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Pd_II_Complex->AmineComplex HNR₂ LigandExch Amine Coordination AmidoComplex L₂Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex -H⁺ Deprot Deprotonation (Base) AmidoComplex->PdL2 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ ArX Ar-X Amine HNR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[8][15][19]

Characterization & Expected Results

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Typical Data for this compound

ParameterExpected Result
Appearance Pale yellow to brown oil (darkens on exposure to air/light)
Yield (Purified) 65-85% (from 1-bromo-2-cyclopropoxybenzene)
¹H NMR (CDCl₃, 400 MHz) δ ~6.8-6.7 (m, 4H, Ar-H), 4.1 (bs, 2H, -NH₂), 3.7 (m, 1H, -OCH), 0.8-0.7 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~142.1, 137.5, 121.8, 119.0, 115.9, 115.4, 55.0, 6.5
Mass Spec (ESI+) m/z = 150.09 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd oxidized).2. Wet solvent or reagents.3. Base (NaOtBu) is degraded.4. Insufficient ligand or incorrect Pd:Ligand ratio.1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of Pd₂(dba)₃ or a Pd(0) precursor.2. Use freshly dried/distilled solvents and dry reagents thoroughly.3. Use a fresh bottle of base and handle exclusively in a glovebox.4. Re-optimize the catalyst loading and ensure a Pd:Ligand ratio of 1:2 or higher.
Formation of Dehalogenated Byproduct Competing hydrodehalogenation side reaction.This can be ligand or base dependent. Try a different ligand (e.g., SPhos, RuPhos). Ensure the base is added last to the pre-formed catalyst/substrate mixture.
Incomplete Reaction 1. Insufficient heating or reaction time.2. Sterically hindered substrate.1. Increase reaction temperature slightly (e.g., to 120 °C) or extend the reaction time.2. May require a different, more active catalyst system (e.g., a more electron-rich ligand).
Difficult Purification 1. Product co-elutes with impurities.2. Product degradation on silica gel.1. Try a different solvent system for chromatography.[20] Consider switching to a different stationary phase like alumina.[20]2. Deactivate the silica gel by pre-treating with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

References

  • ChemicalBook. (2025). Cyclopropylboronic acid - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) Cyclopropyl boronic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Cyclopropylboronic acid.
  • LookChem. (n.d.). Purification of Aniline - Chempedia.
  • ECHEMI.com. (2022). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylboronic acid pinacol ester.
  • Benchchem. (n.d.). 2-Cyclopropylaniline|High-Quality Research Chemical.
  • Benchchem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • MedChemExpress. (2025). Cyclopentylboronic acid-SDS.
  • O'Brien, P., et al. (2012). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (1944). US2358182A - Method of distilling aniline.
  • Logan, M. O., et al. (2020).
  • Wikipedia. (n.d.). Ullmann condensation.
  • ChemDiv. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • The Organic Chemistry Tutor. (2025).
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Wikipedia. (n.d.). Ullmann reaction.
  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • ResearchGate. (2011). synthesis of Cyclopropyl anilines.
  • PubMed. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubMed Central. (2021). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.
  • Google Patents. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • ResearchGate. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • RSC Publishing. (2021). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties.
  • Cambridge Open Engage. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols.
  • PubMed Central. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • ChemicalBook. (2021). Industrial Synthesis of 2-Aminophenol.
  • ResearchGate. (2025). Synthesis of Amino Acids of Cyclopropylglycine Series.
  • MDPI. (2021). Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics: Structural Characterization, Bioactivities, and Total Synthesis.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropoxyaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields during the synthesis of this valuable intermediate.

Overview of Synthetic Strategies

The formation of the C-N bond in this compound is typically achieved via cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation .

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. It employs a palladium catalyst with a suitable phosphine ligand to couple an amine (or ammonia equivalent) with an aryl halide (e.g., 2-chloro- or 2-bromo-1-cyclopropoxybenzene).[1][2][3] Modern catalyst systems often allow for milder reaction conditions and broader substrate scope compared to older methods.[2]

  • Ullmann Condensation (Goldberg Reaction): This is a classical method that uses a copper catalyst to couple an aryl halide with an amine.[4][5] Traditional Ullmann reactions required harsh conditions, such as high temperatures and polar aprotic solvents.[4][5] However, the development of new ligand systems has enabled these reactions to proceed under much milder conditions.[3]

The choice between these methods often depends on the available starting materials, functional group tolerance, and desired reaction scale. This guide will focus primarily on troubleshooting the more contemporary Buchwald-Hartwig approach, with relevant insights for the Ullmann reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig reaction is giving a very low yield of this compound. What are the common causes and how can I improve it?

Answer: Low yield is the most frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Inactive Catalyst System: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ.

    • Explanation: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[1][6] If the Pd(0) species is not generated efficiently, the cycle cannot start.

    • Solution:

      • Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. Ensure your solvent is thoroughly de-gassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

      • Check Ligand Quality: Phosphine ligands, especially bulky, electron-rich ones used in modern Buchwald-Hartwig amination, can be sensitive to air. Use fresh or properly stored ligands.

      • Use a Pd(0) Source Directly: Consider using a well-defined Pd(0) catalyst like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex to bypass the in-situ reduction step.[7]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and the final reductive elimination steps.[8]

    • Explanation: For coupling with a primary amine source, sterically hindered and electron-rich ligands are often required, especially when using less reactive aryl chlorides.[6] These ligands promote the reductive elimination step, which is often rate-limiting.

    • Solution:

      • Screen Different Ligands: If using an aryl bromide, bidentate ligands like BINAP or DPPF may be effective.[2] For more challenging aryl chlorides, bulky monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior.

      • Optimize Pd:Ligand Ratio: A common starting point is a 1:1 to 1:2 ratio of Pd to bidentate ligand or 1:2 to 1:4 for monodentate ligands.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine, which allows it to coordinate to the palladium center.

    • Explanation: The strength and solubility of the base are critical. A base that is too weak will not deprotonate the amine effectively. A base that is too strong or has a nucleophilic counterion can lead to side reactions.

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the solvent and substrate.

  • Poor Reagent or Solvent Quality: Trace impurities can have a significant impact on catalytic reactions.

    • Explanation: Water in the solvent can hydrolyze the base and interfere with the catalyst. Impurities in the starting materials can act as catalyst poisons.

    • Solution: Use anhydrous, de-gassed solvents. Purify starting materials if their quality is questionable. As noted in general lab practice, impure materials are a common source of poor yields.[9]

Troubleshooting Workflow: Low Yield

Below is a decision-making workflow for diagnosing low-yield issues in a Buchwald-Hartwig amination.

G start Low Yield of this compound check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents solution_catalyst Use Pd(0) precatalyst (e.g., Pd2(dba)3). Ensure inert atmosphere. Use fresh, high-purity ligand. check_catalyst->solution_catalyst No / Unsure solution_conditions Screen different bases (NaOtBu, LHMDS). Optimize temperature (60-110 °C). Screen ligands (e.g., XPhos, RuPhos). check_conditions->solution_conditions No / Unsure solution_reagents Use anhydrous, degassed solvent. Purify starting aryl halide and amine source. check_reagents->solution_reagents No / Unsure

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

Question: I'm observing significant impurities alongside my product. What are the likely side reactions and how can I suppress them?

Answer: Several side reactions can compete with the desired C-N coupling, reducing both yield and purity.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (1-cyclopropoxybenzene).

    • Cause: This can occur via β-hydride elimination from the palladium amide intermediate if the amine has β-hydrogens, or from other hydride sources in the reaction mixture.[8] It can also be promoted by certain bases or solvents.

    • Mitigation:

      • Ligand Choice: Bulky ligands that accelerate reductive elimination can outcompete β-hydride elimination.[8]

      • Base Selection: Using a hindered base like NaOtBu can sometimes minimize this side reaction.

  • Ether Cleavage: The cyclopropoxy group is sensitive and can be cleaved under certain conditions.

    • Cause: Harsh conditions, particularly high temperatures in the presence of strong bases or nucleophiles, can lead to the cleavage of the cyclopropyl ether bond. This is a greater risk in traditional, high-temperature Ullmann reactions.[4]

    • Mitigation:

      • Milder Conditions: Employ modern Buchwald-Hartwig conditions that run at lower temperatures (e.g., 80-100 °C).

      • Avoid Protic Solvents at High Temp: Protic solvents can facilitate ether cleavage. Toluene or dioxane are common choices for these reactions.[3]

  • Homocoupling (Ullmann Reaction): The aryl halide couples with itself to form a biaryl byproduct.

    • Cause: This is more characteristic of copper-catalyzed Ullmann reactions but can occur in palladium catalysis if the reaction conditions are not optimized.[10][11]

    • Mitigation: Ensure efficient C-N coupling by using an optimized catalyst/ligand system and appropriate stoichiometry to favor the cross-coupling pathway.

Issue 3: Purification Challenges

Question: How can I effectively purify this compound from the crude reaction mixture?

Answer: Purification can be challenging due to the presence of residual metal catalysts, ligands, and structurally similar byproducts.

Purification Strategy:

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, MTBE).

    • Wash the organic layer sequentially with water and brine. This helps remove inorganic salts (from the base) and highly polar impurities. A wash with a dilute saline solution may improve recovery by reducing the product's solubility in the aqueous phase.[12]

  • Removal of Metal Catalyst:

    • Filtration: Passing the crude organic solution through a plug of silica gel or celite can remove a significant portion of the palladium catalyst.

    • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium, though care must be taken as it can also adsorb the product.

  • Chromatography:

    • Flash column chromatography on silica gel is the most common method for final purification.[13][14]

    • Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is typically effective. Start with a low polarity eluent and gradually increase the polarity to elute the product. The less polar byproducts (like 1-cyclopropoxybenzene) will elute first.

Optimized Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative example based on modern C-N coupling methodologies. Note: All operations should be performed in a fume hood under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Materials:

  • 2-Bromo-1-cyclopropoxybenzene

  • Ammonia source (e.g., Benzophenone imine as an ammonia equivalent, or LHMDS with direct ammonia gas)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos or RuPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add 2-Bromo-1-cyclopropoxybenzene (1.0 eq), the ammonia source (1.2 eq), and the base (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe.

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble materials.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield pure this compound.

Comparative Data & Troubleshooting Summary

Table 1: Comparison of C-N Coupling Methods
ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)[2]Copper (Cu)[4]
Typical Temp. 60 - 120 °C100 - 210 °C (classic), Milder with modern ligands[4][5]
Ligands Phosphines (e.g., XPhos, BINAP), NHCs[6]Diamines, Phenanthrolines, Picolinic Acid[4][5]
Base Strong, non-nucleophilic (NaOtBu, LHMDS)Inorganic bases (K₂CO₃, Cs₂CO₃)
Advantages Milder conditions, high functional group tolerance, broad scope[2]Lower cost catalyst, effective for specific substrates
Challenges Catalyst cost & sensitivity, ligand optimization requiredHarsh conditions (classic), potential for side reactions[5]
Table 2: Troubleshooting Summary
SymptomPotential Cause(s)Recommended Actions
Low Conversion Inactive catalyst; Suboptimal ligand/base; Low temperatureUse Pd(0) source; Screen bulky ligands; Use NaOtBu; Increase temperature
Hydrodehalogenation β-hydride elimination pathway is competitiveUse bulky ligands to accelerate reductive elimination
Ether Cleavage Reaction temperature is too high; Protic solvent interferenceLower temperature; Ensure use of aprotic solvent (Toluene, Dioxane)
Reaction Varies Inconsistent reagent/solvent quality; Air/moisture contaminationUse fresh, anhydrous/degassed solvent; Ensure inert atmosphere setup

Frequently Asked Questions (FAQs)

Q1: For a large-scale synthesis, is Buchwald-Hartwig or Ullmann more suitable? A1: While palladium is more expensive than copper, the milder conditions and higher efficiency of modern Buchwald-Hartwig reactions often make them more attractive for scale-up, as they can lead to cleaner reactions, higher yields, and simpler purifications.[3] However, recent advances in ligand-accelerated Ullmann reactions are making copper-based systems increasingly competitive and environmentally favorable.

Q2: My starting material is 2-chloro-1-cyclopropoxybenzene instead of the bromo-analogue. What should I change? A2: Aryl chlorides are less reactive than aryl bromides in oxidative addition.[4] To achieve good yields, you will likely need a more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine like RuPhos or an NHC ligand) and potentially a higher reaction temperature.[6]

Q3: Can I use aqueous ammonia directly as the nitrogen source? A3: Using aqueous ammonia directly is challenging due to the presence of water, which can deactivate the catalyst and hydrolyze the base. Specialized catalytic systems or ammonia equivalents (like benzophenone imine) are generally required. Some modern methods use ammonia gas with a strong base like LHMDS.

Concluding Remarks

Optimizing the synthesis of this compound requires a systematic approach that considers the interplay between the catalyst, ligand, base, and reaction conditions. By carefully diagnosing issues such as low yield and side product formation, researchers can significantly improve the efficiency and robustness of their synthetic route. This guide serves as a starting point for troubleshooting, but successful optimization often involves empirical screening of reaction parameters.[15]

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024). Retrieved January 12, 2026, from [Link]

  • Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved January 12, 2026, from [Link]

  • Optimization of the Reaction Conditions a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 12, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Optimization of reaction conditions Standard reaction conditions:... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • JP2003119197A - Method for producing 2-amino-6-cyclopropylamino-9h - Google Patents. (n.d.).
  • (PDF) synthesis of Cyclopropyl anilines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (2022). Retrieved January 12, 2026, from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • benzoxazoles - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

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common byproducts in 2-Cyclopropoxyaniline synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Cyclopropoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the Williamson ether synthesis . This reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[1][2]

The core reaction involves:

  • Deprotonation: The phenolic hydroxyl group of 2-aminophenol is deprotonated using a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting sodium 2-aminophenoxide attacks a cyclopropyl halide (typically cyclopropyl bromide), displacing the halide and forming the desired ether linkage.[1][3]

Common reagents for this transformation include:

  • Starting Materials: 2-Aminophenol and Cyclopropyl Bromide.[4]

  • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are frequently used. NaH is highly effective as it irreversibly deprotonates the phenol, and the byproduct is hydrogen gas, which simply evolves from the reaction.[5]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[1]

Q2: What are the primary byproducts I should expect in my crude reaction mixture?

Understanding potential byproducts is critical for developing an effective purification strategy. In this synthesis, several side reactions can occur, leading to a mixture of impurities alongside your target compound.

Diagram: Primary Synthesis Route and Key Byproduct Formation

G aminophenol 2-Aminophenol phenoxide 2-Aminophenoxide Anion aminophenol->phenoxide Deprotonation n_alkylated N-Cyclopropyl-2-aminophenol (N-Alkylation Byproduct) aminophenol->n_alkylated N-Alkylation (SN2) Side Reaction cpr_br Cyclopropyl Bromide main_product This compound (Target Product) cpr_br->main_product cpr_br->n_alkylated dialkylated N-Cyclopropyl-2-cyclopropoxyaniline (O,N-Dialkylation Byproduct) cpr_br->dialkylated base Base (e.g., NaH) base->phenoxide phenoxide->main_product O-Alkylation (SN2) Desired Path main_product->dialkylated Further N-Alkylation n_alkylated->dialkylated Further O-Alkylation

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Table 1: Common Byproducts and Their Characteristics
Byproduct NameStructureMolecular Weight ( g/mol )Key Differentiating Feature
Unreacted 2-Aminophenol

109.13Acidic phenolic -OH group; soluble in aqueous base.
N-Cyclopropyl-2-aminophenol

149.19Secondary amine; retains the acidic phenolic -OH group.
N,O-Dicyclopropyl-aniline Structure not readily available189.28Significantly less polar than the desired product; lacks both -NH₂ and -OH protons.
Unreacted Cyclopropyl Bromide

120.98Volatile; easily removed under reduced pressure.

Note: Structures are illustrative. Actual images may vary.

The most significant byproduct is often the N-alkylated isomer . The amino group (-NH₂) of 2-aminophenol is also nucleophilic and can compete with the phenoxide to attack cyclopropyl bromide.[6] This competition between O-alkylation and N-alkylation is a classic challenge in reactions with aminophenols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Table 2: Troubleshooting Common Synthesis Issues
Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Deprotonation: The base used was not strong enough or was used in insufficient quantity. 2. Competitive N-Alkylation: Reaction conditions favor attack by the amino group. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier for the SN2 reaction.1. Use a stronger base like sodium hydride (NaH). Ensure it is added slowly to a solution of 2-aminophenol under an inert atmosphere (N₂ or Ar) to allow for complete deprotonation before adding the cyclopropyl bromide.[3] 2. Add the cyclopropyl bromide slowly at a controlled temperature. Sometimes, protecting the amine group is an option, but this adds steps to the synthesis. 3. Conduct the reaction at a higher temperature (e.g., 50-100 °C), depending on the solvent's boiling point.[1]
Presence of Significant Unreacted 2-Aminophenol 1. Insufficient Cyclopropyl Bromide: A substoichiometric amount of the alkylating agent was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Use a slight excess (e.g., 1.1-1.2 equivalents) of cyclopropyl bromide. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Continue the reaction until the 2-aminophenol spot/peak is minimal.
Multiple Spots on TLC / Peaks in LC-MS Formation of Byproducts: As discussed in the FAQ, N-alkylation and O,N-dialkylation are common side reactions.This is an issue of purification rather than synthesis. Proceed to the purification workflow outlined below. A well-designed purification protocol is essential.
Product is a Dark Oil or Solid Oxidation: Anilines, particularly aminophenols, are susceptible to air oxidation, which can form colored polymeric impurities.1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. During workup and purification, minimize exposure to air and light. An activated carbon (charcoal) treatment or filtration through a short plug of silica gel can sometimes remove colored impurities.
Experimental Protocol: Byproduct Removal and Purification

A robust purification strategy is essential for isolating high-purity this compound. A multi-step approach combining extraction and chromatography is highly effective.

Step 1: Initial Workup & Removal of Phenolic Impurities

The key to an efficient first-pass purification is to exploit the acidic nature of the unreacted 2-aminophenol, a property the desired product lacks.

  • Quench Reaction: After confirming reaction completion, cool the mixture to room temperature and cautiously quench any excess sodium hydride with a protic solvent like isopropanol or water.

  • Dilute: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base (e.g., 1 M NaOH). This deprotonates the phenolic hydroxyl group of any unreacted 2-aminophenol and the N-alkylated byproduct, converting them into their respective phenoxide salts, which are highly soluble in the aqueous layer.[8] The desired product, lacking an acidic proton, remains in the organic layer.

  • Separate and Wash: Separate the organic layer. Wash it sequentially with water and then brine to remove residual base and dissolved water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now enriched in this compound.

Step 2: Chromatographic Purification

While the basic wash is effective at removing phenolic impurities, separating the target compound from the non-polar O,N-dialkylated byproduct and any other neutral impurities requires chromatography.

  • Select Stationary Phase: Standard silica gel is typically effective.

  • Choose Mobile Phase: A solvent system of hexanes and ethyl acetate is a good starting point. The polarity can be fine-tuned to achieve optimal separation. The less polar O,N-dialkylated byproduct will elute first, followed by the desired this compound.

  • Perform Chromatography: Run flash column chromatography on the crude product obtained from Step 1.[9][10]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Diagram: Purification and Byproduct Removal Workflow

G A Crude Reaction Mixture (Product, 2-AP, N-Alk, O,N-Dialk) B Liquid-Liquid Extraction (Organic Solvent + 1M NaOH (aq)) A->B C Aqueous Layer (Contains deprotonated 2-AP and N-Alk Byproduct) B->C Impurity Removal D Organic Layer (Contains Product and O,N-Dialk Byproduct) B->D Product Path E Dry & Concentrate D->E F Silica Gel Column Chromatography E->F G Early Fractions (O,N-Dialkylated Byproduct) F->G Less Polar H Pure Fractions (this compound) F->H More Polar I Combine & Concentrate H->I J Final Pure Product I->J

Caption: A typical workflow for the purification of this compound.

References
  • EP0224625B1, Process for producing aminophenols, Google P
  • Organic Chemistry Tutor, Williamson Ether Synthesis, [Link]

  • Davenport et al., Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes, ChemRxiv, [Link]

  • EP0083204A2, 2-Aminophenol derivatives and process for their preparation, Google P
  • US4585896A, Process for the production of an aminophenol, Google P
  • ResearchGate, Synthesis of Cyclopropyl anilines, [Link]

  • JP2003119197A, Method for producing 2-amino-6-cyclopropylamino-9h, Google P
  • Pharma Tutor, Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs, [Link]

  • EPA, Method 8131: Aniline and Selected Derivatives by Gas Chromatography, [Link]

  • MDPI, Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines, [Link]

  • Master Organic Chemistry, The Williamson Ether Synthesis, [Link]

  • Wikipedia, Williamson ether synthesis, [Link]

  • Chemistry LibreTexts, 11.1: Williamson Ether Synthesis, [Link]

  • Agilent, Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis, [Link]

  • ACS Publications, Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine, [Link]

  • EP0041837A1, Process for the purification of p-aminophenol, Google P
  • Chemistry Steps, The Williamson Ether Synthesis, [Link]

  • PubMed, Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester, [Link]

  • Research and Reviews, Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview, [Link]

  • Organic Syntheses, Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, [Link]

  • Cormica, Understanding Impurity Analysis, [Link]

  • Longdom Publishing, Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications, [Link]

  • CN107311838A, A kind of method of new synthesis Cyclopropyl Bromide, Google P
  • Beilstein Journals, Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines, [Link]

  • ResearchGate, Review of cyclopropyl bromide synthetic process, [Link]

  • Organic Syntheses, Benzoxazoles, [Link]

  • EP0083204A2, 2-Aminophenol derivatives and process for their preparation, Google P

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Technical Support Center: Purification of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Cyclopropoxyaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar aromatic amines. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in obtaining highly pure material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and principles that form the basis of a successful purification strategy for this compound.

Q1: Why does my this compound streak or tail badly on a standard silica gel TLC plate?

Answer: This is the most common issue encountered with anilines and other basic compounds on silica gel. The root cause is a strong acid-base interaction between the basic amino group (-NH₂) of your aniline and the acidic surface of the silica gel.

  • The Chemistry: Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4-5). This compound, being an aniline derivative, is a weak base. The lone pair of electrons on the nitrogen atom readily interacts with the acidic protons of the silanol groups via strong hydrogen bonding or even protonation.

  • The Consequence: This strong interaction prevents the compound from moving smoothly with the mobile phase. Instead, it "drags" or "tails" up the plate, leading to broad, streaky spots. In column chromatography, this translates to poor separation, broad peaks, and often, irreversible adsorption of the product to the stationary phase, resulting in low recovery.[1][2]

Q2: How can I prevent tailing and achieve sharp spots/peaks for this compound?

Answer: The key is to suppress the unwanted acid-base interaction. This can be achieved by making the entire chromatographic system more basic. There are three primary strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This is the most common and convenient method. The modifier, typically a tertiary amine like triethylamine (TEA or NEt₃) or a solution of ammonia in methanol, acts as a competitive base. It occupies the acidic sites on the silica gel, effectively "shielding" your this compound from these interactions.[1][3]

  • Stationary Phase Neutralization: You can pre-treat, or "neutralize," the silica gel before packing the column. This involves making a slurry of the silica with a solvent containing triethylamine, then removing the solvent.[4][5] This creates a more inert surface for the purification.

  • Use an Alternative Stationary Phase: If the above methods fail or if your compound is particularly sensitive, consider using a different stationary phase altogether. Basic alumina is a good alternative for purifying basic compounds.[1] Amine-functionalized silica columns are another excellent, albeit more expensive, option that provides a basic environment conducive to amine purification.[6]

Q3: What is the best starting solvent system (mobile phase) for this compound?

Answer: A non-polar/polar solvent mixture is standard for normal-phase chromatography. For this compound, the following are excellent starting points for TLC analysis:

  • Hexane/Ethyl Acetate: A workhorse system. Start with a ratio of 80:20 (Hexane:EtOAc) and screen more polar ratios like 70:30 and 50:50.

  • Dichloromethane/Methanol (DCM/MeOH): A more polar system, suitable if your compound is not very mobile in Hexane/EtOAc. Start with 98:2 (DCM:MeOH).

Crucially, add 0.5-1% triethylamine (v/v) to your chosen solvent system to prevent the tailing discussed in Q1. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate, as this range typically provides the best separation in column chromatography.[7][8]

Part 2: Step-by-Step Experimental Protocols

These protocols provide a validated workflow for developing a robust purification method.

Protocol 1: TLC Method Development with Basic Modifier
  • Prepare Eluents: Prepare 10 mL each of three different solvent systems in separate vials. For example:

    • System A: 8 mL Hexane + 2 mL Ethyl Acetate + 0.1 mL Triethylamine

    • System B: 7 mL Hexane + 3 mL Ethyl Acetate + 0.1 mL Triethylamine

    • System C: 5 mL Hexane + 5 mL Ethyl Acetate + 0.1 mL Triethylamine

  • Spot the TLC Plate: Dissolve your crude this compound in a suitable solvent (e.g., DCM or Ethyl Acetate). On a single TLC plate, spot your crude material in three separate lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents.

  • Visualize and Analyze: After development, visualize the plate under a UV lamp (254 nm). Identify the spot corresponding to this compound. Calculate the Rf value for your product in each solvent system.

  • Select the Optimal System: Choose the solvent system that provides an Rf of ~0.3 for the product and shows the best separation from impurities. If the Rf is too high, decrease the polarity (more hexane); if too low, increase the polarity (more ethyl acetate).[7]

Protocol 2: Column Chromatography with a Triethylamine-Modified Mobile Phase
  • Column Preparation (Slurry Packing):

    • Choose an appropriate size column based on the amount of crude material.

    • In a beaker, add the required amount of silica gel.

    • Add your chosen, non-polar solvent (e.g., hexane) to create a slurry.

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Equilibration:

    • Once packed, run 2-3 column volumes of your starting mobile phase (the least polar solvent mixture you will use, e.g., 90:10 Hexane/EtOAc + 1% TEA) through the column. This step is critical to ensure the silica is fully equilibrated with the basic modifier.[1]

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in the minimum amount of DCM or your mobile phase.

    • Carefully pipette this solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the silica bed.

    • Carefully add a small layer of sand or fresh eluent to protect the surface.[9]

  • Elution:

    • Begin adding your mobile phase and collecting fractions.

    • You can run the column isocratically (with the single solvent system chosen from TLC) or with a gradient (gradually increasing the polarity by adding more ethyl acetate).

  • Monitoring:

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene or drying under high vacuum to be completely removed.

Part 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems during your purification.

Problem Potential Cause(s) Recommended Solution(s)
Compound won't elute from the column, even with high polarity solvent. 1. Irreversible adsorption due to insufficient base in the mobile phase. 2. Compound decomposed on the acidic silica.[10]1. Flush the column with your most polar solvent containing a higher concentration of base (e.g., 5% TEA or 2% NH₄OH in Methanol). 2. In the future, ensure the column is thoroughly equilibrated with a base-modified eluent before loading the sample.[1] 3. Consider switching to a less acidic stationary phase like basic alumina.
Product elutes, but is still contaminated with impurities (co-elution). 1. The chosen solvent system has insufficient selectivity for the separation. 2. The column was overloaded with too much crude material.1. Re-evaluate your TLC. Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/Toluene/Acetone systems) to alter the selectivity.[7] 2. Use a shallower solvent gradient during elution to improve resolution. 3. Reduce the amount of material loaded onto the column.
Low overall recovery of the product. 1. Irreversible adsorption to the column (see first problem). 2. The compound is volatile and was lost during solvent removal. 3. Some product may have eluted very slowly in later fractions that were discarded.1. Implement the solutions for irreversible adsorption (use of base, equilibration). 2. Be gentle during rotary evaporation; avoid excessive heat or vacuum. 3. Always run a final, high-polarity flush of the column and check it by TLC to ensure all product has been eluted.
A new, unexpected spot appears on TLCs of the column fractions. 1. The compound is unstable on silica gel and is degrading during the long exposure time of the column run.[10][11]1. Perform a stability test: spot your compound on a TLC plate, let it sit for an hour, then develop it. If a new spot appears, it's degrading. 2. Run the column faster (flash chromatography). 3. Use neutralized silica or an alternative stationary phase like alumina.

Part 4: Visual Workflows

Purification Strategy Selection

The following diagram outlines the decision-making process for choosing the correct purification method.

G cluster_0 Initial Analysis cluster_1 Diagnosis cluster_2 Action TLC Run TLC with Hexane/EtOAc Streak Spot Streaking or Tailing? TLC->Streak Standard Proceed with Standard Silica Column Streak->Standard  No Modified Add 1% TEA to Eluent & Re-run TLC Streak->Modified  Yes Alternative Consider Alternative Phase (Alumina, Amine-Silica) Modified->Alternative Still Streaking

Caption: Workflow for selecting the appropriate chromatography conditions.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing common issues during the column run.

G Start Column Running Problem Is Product Eluting? Start->Problem CheckTLC Check TLC of Last Fractions Problem->CheckTLC  No Contaminated Fractions Contaminated? Problem->Contaminated  Yes Baseline Product at Baseline? CheckTLC->Baseline IncreasePolarity Increase Eluent Polarity OR add more Base (TEA) Baseline->IncreasePolarity  Yes Success Problem Solved Baseline->Success  No (Other Issue) IncreasePolarity->Success ChangeSystem Change Solvent System (e.g., DCM/MeOH) Contaminated->ChangeSystem  Yes ChangeSystem->Success

Caption: A logical troubleshooting guide for column chromatography issues.

References

  • (PubMed)

  • (CymitQuimica)

  • (ResearchGate)

  • (Organic Preparation Daily)

  • (Journal of Chromatographic Science)

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  • (Qingdao Yiming Silica Gel Desiccant Co.,Ltd.)

  • (PubChem)

  • (Royal Society of Chemistry)

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  • (Royal Society of Chemistry)

  • (Ataman Kimya)

  • (ResearchGate)

  • (NASA Technical Reports Server)

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  • (PMC - NIH)

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troubleshooting failed reactions involving 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyclopropoxyaniline

A Guide for the Synthetic Chemist

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique reagent. As a substituted aniline, it offers significant potential in synthetic campaigns, but its distinct structural features—the nucleophilic amine and the strained cyclopropoxy ether—can present specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot failed reactions and optimize your synthetic outcomes.

Part 1: General Stability and Handling FAQs

This section addresses preliminary questions regarding the stability, storage, and inherent reactivity of this compound. Proper handling is the first step in preventing reaction failure.

Question: My reaction is failing before I even add all the reagents. Could my this compound be degrading?

Answer: This is a critical first question. While this compound is generally stable under standard ambient conditions, its reactivity profile is influenced by two key structural motifs: the aniline moiety and the cyclopropoxy group.

  • Aniline Moiety: Like many anilines, it is susceptible to slow air oxidation, which can lead to discoloration (often turning pink, brown, or dark purple) and the formation of impurities that can poison catalysts. It is best stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Cyclopropoxy Group: The cyclopropyl ring is a highly strained three-membered ring.[1][2] This strain energy makes it susceptible to cleavage under certain conditions, particularly harsh acidic or some transition-metal-catalyzed environments.[3][4] While generally stable to storage, this latent reactivity is a key consideration during reaction setup and workup.

Recommendation: Before starting a reaction, visually inspect the reagent. If it is significantly discolored, consider purifying it by passing it through a short plug of silica gel or by distillation. Always handle the material under an inert atmosphere.

Question: Are there any common contaminants I should be aware of in commercially available this compound?

Answer: While suppliers generally provide material of high purity, common issues can arise from the synthesis or storage of the starting material. Potential impurities could include residual starting materials from its synthesis (e.g., 2-aminophenol or a cyclopropyl halide) or small amounts of oxidized oligomeric species. If you suspect contamination, obtaining a clean ¹H NMR is the best diagnostic tool.

Part 2: Troubleshooting Common Reaction Failures

This section is organized by common reaction types where this compound is frequently employed.

Buchwald-Hartwig Amination: Failure to Form the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[5][6] However, reactions involving anilines can be sensitive to catalyst, ligand, and base selection.

Question: I am attempting a Buchwald-Hartwig coupling with this compound and an aryl halide, but I am only recovering starting materials. What is the likely cause?

Answer: Complete reaction failure in a Buchwald-Hartwig coupling often points to one of several critical factors: catalyst inhibition, incorrect ligand/base combination, or insufficient reaction temperature.

  • Catalyst Inhibition/Deactivation: The aniline nitrogen and the ether oxygen of your substrate can act as ligands for the palladium center. This coordination can sometimes inhibit the catalytic cycle.[7] Furthermore, if your reagents are not properly degassed, oxygen can deactivate the Pd(0) catalyst.

  • Improper Ligand Selection: The choice of phosphine ligand is paramount.[8] For coupling an aniline, especially one with ortho-substitution, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are often required to promote the crucial reductive elimination step.[7] First-generation ligands like P(o-tol)₃ may be ineffective.

  • Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the aniline and form the palladium-amido complex.[5] Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₂CO₃ are often too slow for electron-neutral anilines.

  • Reaction Temperature: These couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

Below is a systematic workflow to diagnose the issue.

G start Reaction Failure: No Product Formation check_reagents Step 1: Verify Reagent Quality - Is aniline colorless? - Are solvents anhydrous & degassed? - Is the aryl halide pure? start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Ligand Choice (Use Biarylphosphine) - Base Strength (Use NaOtBu/LiHMDS) - Temperature (≥ 80 °C) check_reagents->check_conditions Reagents OK catalyst_system Step 3: Screen Catalyst/Ligand - Try a different Pd precatalyst (e.g., G3-XPhos) - Screen multiple ligands (XPhos, RuPhos) check_conditions->catalyst_system Conditions OK additive Step 4: Consider Additives - For aryl chlorides, additives might be needed. - Check literature for similar substrates. catalyst_system->additive Still no reaction success Reaction Successful catalyst_system->success Reaction works additive->success Reaction works

Caption: Troubleshooting flowchart for failed Buchwald-Hartwig aminations.

ParameterRecommendation for Aryl BromidesRecommendation for Aryl ChloridesRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)G3-XPhos Precatalyst (1-2 mol%)Precatalysts are often more active and air-stable, crucial for less reactive chlorides.
Ligand XPhos or RuPhos (1.2-1.5 eq to Pd)XPhos or BrettPhos (1.2-1.5 eq to Pd)Sterically demanding ligands facilitate reductive elimination and prevent catalyst dimerization.[5][9]
Base NaOtBu (1.5-2.0 eq)LiHMDS or K₃PO₄ (2.0 eq)The choice of base can be critical; strong alkoxides are standard, but other bases can be effective.
Solvent Toluene or Dioxane (Anhydrous, Degassed)Toluene or t-BuOH (Anhydrous, Degassed)Aprotic solvents are generally preferred to avoid side reactions.
Temperature 80 - 110 °C100 - 120 °CHigher temperatures are often needed for the oxidative addition to aryl chlorides.
Suzuki-Miyaura Coupling: Low Yields and Side Products

When using this compound as a substrate in a Suzuki coupling (e.g., coupling a halogenated derivative of it), the primary challenges are often related to catalyst interference by the aniline and potential side reactions of the cyclopropoxy group.

Question: I am performing a Suzuki coupling on a bromo-derivative of this compound and observe significant amounts of a de-brominated starting material (protodebromination). What's happening?

Answer: Protodebromination is a common side reaction in Suzuki couplings and typically points to two issues:

  • Inefficient Transmetalation: The key C-C bond-forming step is transmetalation from the boronic acid/ester to the palladium center.[10] If this step is slow, the palladium-aryl intermediate can be intercepted by trace water or other proton sources, leading to the de-halogenated product.

  • Boronic Acid Decomposition: Boronic acids can be unstable, especially at high temperatures, and undergo protodeboronation themselves, reducing their effective concentration in the reaction.

Question: My Suzuki reaction is giving me a complex mixture of products, and one of them has a mass suggesting the loss of the cyclopropyl group. Is this possible?

Answer: Yes, this is a significant possibility. The cyclopropyl group is not always inert to palladium catalysis.[11] Under certain conditions, particularly with electron-rich palladium centers or at high temperatures, oxidative addition into the C-C bonds of the strained cyclopropane ring can occur, leading to ring-opened byproducts.[12] This is more likely if the desired C-C coupling reaction is slow.

This protocol is designed to minimize side reactions when using aniline-containing substrates.[13][14]

  • Glovebox Setup: In a nitrogen-filled glovebox, add the bromo-2-cyclopropoxyaniline derivative (1.0 eq), the boronic ester (1.5 eq), a suitable palladium catalyst (e.g., CataCXium A Pd G3, 10 mol%), and K₃PO₄ (2.0 eq) to a reaction vial.[14]

  • Solvent Addition: Add anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) to the vial to achieve a concentration of ~0.1 M.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The use of a boronic ester (e.g., pinacol ester) instead of the acid can improve stability and reduce protodeboronation.[15]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Amide Bond Formation: Sluggish Reactions and Low Conversion

Forming an amide bond between this compound and a carboxylic acid can be challenging due to the aniline's moderate nucleophilicity and potential steric hindrance from the ortho-cyclopropoxy group.

Question: My standard amide coupling (e.g., EDC/HOBt) with this compound is extremely slow and gives low yields. How can I improve this?

Answer: The low reactivity is likely due to the electronic nature of the aniline. While the cyclopropoxy group is an ortho-para director, its inductive effect can slightly decrease the nucleophilicity of the amine compared to a simple aniline. For such "electron-deficient" or sterically hindered amines, standard coupling conditions often fail.[16][17]

Strategies to Overcome Low Reactivity:

  • Use a Stronger Coupling Reagent: Reagents like HATU, HBTU, or PyBOP are generally more effective for difficult couplings than carbodiimides alone.[18][19] They generate highly activated esters in situ that react more readily with less nucleophilic amines.

  • Convert the Carboxylic Acid to an Acyl Chloride: This is the most reactive acylating species.[18] Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with this compound in the presence of a non-nucleophilic base (like pyridine or triethylamine) is a classic and effective method.

  • Increase Reaction Temperature: Some modern protocols for difficult amide couplings involve heating, sometimes in a microwave reactor, to drive the reaction to completion.[20]

G start Amide Coupling Fails (Low Conversion) reagent_check Step 1: Check Reagents - Is aniline pure? - Is acid pure? - Are solvents anhydrous? start->reagent_check coupling_reagent Step 2: Change Coupling Reagent - Switch from EDC/HOBt to HATU/DIPEA reagent_check->coupling_reagent Reagents OK acyl_halide Step 3: Increase Electrophilicity - Convert COOH to Acyl Chloride (SOCl₂ or (COCl)₂) coupling_reagent->acyl_halide Still slow success Reaction Successful coupling_reagent->success Reaction works conditions Step 4: Force Conditions - Increase temperature (40-80 °C) - Use microwave irradiation acyl_halide->conditions Still slow / Side Rxns acyl_halide->success Reaction works conditions->success Reaction works

Caption: Decision tree for troubleshooting difficult amide couplings.

Part 3: Work-up and Purification FAQs

Question: After my reaction, I perform an acidic work-up to remove basic impurities, but my product yield is very low. Where is my product going?

Answer: The cyclopropoxy group, being a strained ether, is labile to strong acids.[4] An acidic work-up (e.g., washing with 1M HCl) can cause cleavage of the cyclopropyl ether, leading to the formation of 2-aminophenol and other degradation products.[21] These byproducts may be water-soluble or have different chromatographic properties, leading to apparent product loss.

Recommendation:

  • Avoid Strong Acid: Do not use strong aqueous acids during the work-up.[22] If you need to remove a basic reagent, consider a milder approach like washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Stability Test: Before running the reaction on a large scale, test the stability of your desired product. Dissolve a small sample in a solvent and treat it with the planned work-up reagents (e.g., 1M HCl). Monitor by TLC or LC-MS to see if degradation occurs.[22]

  • Check Aqueous Layer: Your product, especially if it becomes protonated or is cleaved, might be soluble in the aqueous layer. Always check the aqueous phase for your product before discarding it.[22]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Rubin, M., et al. (2004). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wang, L., et al. (2022). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds. Nature Communications. [Link]

  • Zhang, Y., et al. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. [Link]

  • Marek, I., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

  • The Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers. YouTube. [Link]

  • Ether cleavage - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 12, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Dunetz, J. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved January 12, 2026, from [Link]

  • Douglas, J. J., et al. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Larrañaga, O., et al. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dunetz, J. R., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • De Leseleuc, M., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Wang, Z., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Cyclopropyl Definition - Fiveable. (n.d.). Retrieved January 12, 2026, from [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters. [Link]

  • Synthesis of Cyclopropyl anilines. (2000). ResearchGate. [Link]

  • Cyclopropyl group - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimization of 2-Cyclopropoxyaniline Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing C-N cross-coupling reactions involving 2-cyclopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and refining experimental conditions for this challenging substrate. The unique steric and electronic properties of this compound demand careful consideration of reaction parameters to achieve high yields and purity. This resource addresses common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to solve problems effectively.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its structure presents a distinct challenge for common cross-coupling methodologies like the Buchwald-Hartwig amination. The ortho-cyclopropoxy group imparts significant steric hindrance around the nitrogen atom, which can impede the crucial steps of the catalytic cycle, namely the oxidative addition and reductive elimination.[1][2] Furthermore, the aniline nitrogen can act as a coordinating agent, potentially leading to catalyst inhibition.

This guide provides a systematic approach to overcoming these hurdles, focusing on the four critical pillars of reaction optimization: the palladium precursor, the ligand, the base, and the solvent.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or the reaction has failed completely. What is the primary cause?

Low conversion is the most common issue when working with sterically hindered substrates like this compound. The problem typically originates from a suboptimal catalyst system that cannot efficiently navigate the sterically demanding catalytic cycle.

Causality & Solution:

  • Inefficient Ligand: The ligand is paramount. Standard phosphine ligands (e.g., PPh₃, BINAP) are often ineffective. You require bulky, electron-rich phosphine ligands that promote both the oxidative addition of the aryl halide and the final C-N reductive elimination. These large ligands create a wider "bite angle" and a more reactive, coordinatively unsaturated palladium center.[4][5]

    • Recommendation: Screen a panel of bulky biaryl phosphine ligands. XPhos is an excellent starting point and has demonstrated high efficacy for challenging aminations.[5][6] Other strong candidates include BrettPhos and ligands from the AliPhos or AlisonPhos families, which are specifically designed for hindered substrates.[7][8]

  • Inappropriate Base: The base's role is to deprotonate the aniline or the intermediate palladium-amine complex, but its strength and solubility are critical.[9] If the base is too weak or poorly soluble, the reaction will stall.[10]

    • Recommendation: Start with a strong base like sodium tert-butoxide (NaOtBu) . Its high basicity is often required to drive the reaction forward with hindered anilines.[10]

  • Insufficient Temperature: The activation energy for the oxidative addition of some aryl halides (especially chlorides) can be high.

    • Recommendation: Ensure the reaction temperature is adequate. For aryl bromides, 80-100 °C is common, while aryl chlorides may require >100 °C. Toluene is a frequent solvent choice for its ability to reach these temperatures.[3][10]

Below is a troubleshooting workflow to guide your optimization.

G cluster_0 Troubleshooting Workflow for Low Yield start Problem: Low Yield / No Reaction q1 Is your ligand a bulky biaryl phosphine (e.g., XPhos, BrettPhos)? start->q1 sol1 ACTION: Switch to a state-of-the-art bulky ligand. Screen XPhos, RuPhos, BrettPhos. q1->sol1 No q2 Are you using a strong base (e.g., NaOtBu, LHMDS)? q1->q2 Yes end_node Re-run Experiment sol1->end_node sol2 ACTION: Use NaOtBu or LHMDS. Ensure base is fresh and anhydrous. q2->sol2 No q3 Is the reaction temperature high enough (80-110 °C)? q2->q3 Yes sol2->end_node sol3 ACTION: Increase temperature. Consider a higher-boiling solvent like toluene or xylene. q3->sol3 No q3->end_node Yes (Consider other issues: reagent purity, atmosphere) sol3->end_node

Caption: Troubleshooting decision tree for low-yield reactions.

Q2: I am observing significant decomposition of my starting materials or product. What is the likely cause?

Decomposition is often linked to a base that is too strong for the functional groups present in your aryl halide or this compound.[10] While strong bases are often necessary, they can promote side reactions if your substrates contain sensitive functionalities like esters or ketones.

Causality & Solution:

  • Base-Sensitive Functional Groups: Strong alkoxide bases like NaOtBu can act as nucleophiles or promote hydrolysis/transesterification.

    • Recommendation: If your substrate is base-sensitive, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[10]

  • Critical Trade-off: Using a weaker base often necessitates a more active catalyst system and higher temperatures to compensate for the slower rate of deprotonation. Success with weaker bases is highly dependent on employing a highly effective ligand.[9][10]

Q3: My reaction is very slow and stalls before reaching completion. How can I improve the reaction rate?

A sluggish reaction points to several potential bottlenecks: poor solubility of a key component, a suboptimal catalyst turnover rate, or catalyst deactivation.

Causality & Solution:

  • Poor Base Solubility: A common and often underestimated issue is the poor solubility of inorganic bases (like K₃PO₄) in organic solvents, which can severely limit the reaction rate.[10][11]

    • Recommendation: Consider using a biphasic solvent system, such as toluene/water or 2-MeTHF/water, to help solubilize the inorganic base.[11] Alternatively, ensure vigorous stirring to maximize the surface area of the suspended base.

  • Suboptimal Ligand: The chosen ligand may not be accelerating the catalytic cycle effectively for this specific substrate combination.

    • Recommendation: As mentioned in Q1, screen a panel of bulky phosphine ligands to identify one that provides a faster turnover rate.[6]

  • Solvent Effects: The solvent plays a crucial role in stabilizing catalytic intermediates.[3][12]

    • Recommendation: While toluene is a standard, ethereal solvents like 1,4-dioxane or THF can also be effective and may offer different solubility profiles for your reagents.[3] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit or poison the palladium catalyst.[10]

Q4: How do I select the optimal base and solvent for my system?

The choice of base and solvent are interconnected and depend heavily on the substrate's functional group tolerance and the required reaction temperature.[10][12]

Base Selection: The choice is a balance between reactivity and substrate compatibility. Stronger bases are generally more effective for hindered anilines but riskier for sensitive molecules.

BaseTypepKa (approx.)ProsCons
NaOtBu Strong~19Highly effective, widely used, good for hindered systems.[10]Can cause decomposition of base-sensitive substrates.
LHMDS Strong~26Very strong, non-nucleophilic.[10]Can be too aggressive for some functional groups.
K₃PO₄ Weak~12.3Ideal for substrates with base-sensitive functionalities.[10]Often requires higher temperatures and a highly active ligand.
Cs₂CO₃ Weak~10.2Mild, suitable for sensitive molecules.[5][10]Similar limitations to K₃PO₄; success is ligand-dependent.

Solvent Selection: The ideal solvent should dissolve the reactants and catalyst while being inert to the reaction conditions.

SolventTypeBoiling Point (°C)Notes
Toluene Aromatic111Most common choice; good temperature range.[3][10]
1,4-Dioxane Ether101Frequently used alternative to toluene.
THF Ether66Lower boiling point, may require sealed-tube reactions.
2-MeTHF Ether80"Greener" alternative with excellent performance.[10][11]

Experimental Protocols

This section provides a general, robust protocol for a Buchwald-Hartwig amination reaction.

Protocol 1: General Procedure for Pd-Catalyzed C-N Coupling

This protocol is a starting point and should be optimized for each specific aryl halide.

G cluster_workflow Experimental Workflow prep 1. Reagent Prep (Glovebox) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Heating & Stirring (Oil Bath) setup->reaction monitor 4. Reaction Monitoring (TLC/LC-MS) reaction->monitor workup 5. Workup & Extraction monitor->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for C-N coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vessel with a stir bar and reflux condenser

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst, the ligand, and the base.

  • Reagent Addition: Add the aryl halide and this compound to the vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and the final bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_complex + R'-NH₂ - X- Amido_complex L-Pd(II)(Ar)(NR') Amine_complex->Amido_complex + Base - [Base-H]+ Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' (Product) Amido_complex->Product ArX Ar-X (Aryl Halide) ArX->OA_complex RNH2 R'-NH₂ (this compound) RNH2->Amine_complex Base Base Base->Amido_complex Catalyst_regen Regenerated L-Pd(0) HX_Base [Base-H]+X-

Caption: The Buchwald-Hartwig amination catalytic cycle.

The steric bulk of both the ligand (L) and this compound (R'-NH₂) makes the Reductive Elimination step particularly challenging, which is why highly active, bulky ligands are essential to promote this final, product-releasing step.

References

  • Cook, A. M., & Schimler, S. D. (2023). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Source: NIH] Available at: [Link]

  • Dean, A., Cope, C., et al. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Source: University of Nottingham] Available at: [Link]

  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Source: Semantic Scholar] Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Source: ResearchGate, referencing Chemical Reviews] Available at: [Link]

  • Cook, A. M., & Schimler, S. D. (2023). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Source: ResearchGate, referencing JACS] Available at: [Link]

  • Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Source: NIH] Available at: [Link]

  • Nagy, V., & Organ, M. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Source: NIH] Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Source: ResearchGate] Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. [Source: ResearchGate] Available at: [Link]

  • Sameera, W. M. C., & Eriksson, L. A. (2015). Role of the Base in Buchwald–Hartwig Amination. [Source: ACS Publications] Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Source: NIH] Available at: [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Source: Organic Chemistry Portal] Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Source: White Rose Research Online] Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Source: AIR Unimi] Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Source: eScholarship, UC Berkeley] Available at: [Link]

  • McDonald, R. I., et al. (2018). Pd-catalyzed anti-Markovnikov selective oxidative amination. [Source: NIH] Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Source: ResearchGate] Available at: [Link]

  • ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Source: ResearchGate] Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Source: RSC Publishing] Available at: [Link]

  • Wang, D., et al. (2023). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. [Source: NIH] Available at: [Link]

  • Tšupova, S., & Kanger, T. (2012). New insights into the mechanism of palladium-catalyzed allylic amination. [Source: PubMed] Available at: [Link]

  • McDonald, R. I., et al. (2018). Palladium-catalysed anti-Markovnikov selective oxidative amination. [Source: PubMed] Available at: [Link]

  • ResearchGate. (n.d.). Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. [Source: ResearchGate] Available at: [Link]

  • Thiery, E., et al. (2007). Mechanistic Insights into the PalladiumII-Catalyzed Hydroxyalkoxylation of 2-Allylphenols. [Source: OUCI] Available at: [Link]

  • Widenmeyer, M., & Stürmer, R. (2010). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Source: University of Windsor] Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Source: DSpace@MIT] Available at: [Link]

  • RSC Publishing. (2020). Palladium-catalyzed interannular C–H amination of biaryl amines. [Source: RSC Publishing] Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. [Source: NIH] Available at: [Link]

  • IHC. (n.d.). IHC Troubleshooting. [Source: IHC] Available at: [Link]

Sources

Technical Support Center: Characterization of Impurities in 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 2-Cyclopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the analysis of this compound samples. Our goal is to equip you with the scientific rationale and practical methodologies to confidently identify, quantify, and control impurities, ensuring the quality and safety of your materials.

Understanding the Importance of Impurity Profiling for this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough characterization of the impurity profile is a critical regulatory requirement and a fundamental aspect of quality control.[1][2] Impurities can originate from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation of the drug substance itself.[1]

This guide will delve into the potential impurities arising from the likely synthetic routes of this compound and its potential degradation pathways, providing you with a structured approach to impurity characterization.

Frequently Asked Questions (FAQs)

Here, we address common questions and issues that may arise during the analysis of this compound.

Sample Preparation & Initial Analysis

Q1: What are the most common sources of impurities in this compound?

A1: Impurities in this compound typically arise from two main sources: the synthetic route used for its manufacture and degradation of the final product.

  • Process-Related Impurities: These are substances that are formed during the manufacturing process. Based on common synthetic strategies for alkoxy anilines, two likely routes for this compound are the Williamson ether synthesis and palladium-catalyzed amination.

    • From Williamson Ether Synthesis: This route likely involves the reaction of 2-aminophenol with a cyclopropyl halide or tosylate. Potential impurities include:

      • Unreacted 2-aminophenol .

      • Positional isomers such as 3-cyclopropoxyaniline and 4-cyclopropoxyaniline if the starting aminophenol is not pure.

      • By-products from elimination reactions, a common side reaction in Williamson ether synthesis, which could lead to the formation of cyclopropene (highly volatile and unlikely to be observed in the final product) and other related products.[1]

      • Over-alkylation products, resulting in N,O-dicyclopropylaniline derivatives.

    • From Palladium-Catalyzed Amination: This would likely involve the reaction of 1-bromo-2-cyclopropoxybenzene with an ammonia source. Potential impurities include:

      • Unreacted 1-bromo-2-cyclopropoxybenzene .

      • By-products from the catalytic cycle.

  • Degradation Products: These are impurities that form during storage or handling of the this compound.

    • Oxidative Degradation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities like nitroso, nitro, and polymeric species.

    • Hydrolytic Degradation: The cyclopropyl ether linkage could be susceptible to cleavage under acidic or basic conditions, potentially yielding 2-aminophenol . The cyclopropyl amine moiety in related molecules has been shown to undergo hydrolytic degradation under high pH conditions.

Q2: I am seeing an unexpected peak in my initial HPLC-UV analysis of a this compound sample. How do I begin to identify it?

A2: An unexpected peak requires a systematic investigation. Here's a logical workflow:

  • Verify System Suitability: Ensure your HPLC system is performing correctly. Check for consistent retention times and peak shapes with a reference standard of this compound.

  • Blank Injection: Inject a blank (your sample solvent) to rule out any contamination from the solvent or the system itself.

  • Spiking Study: Spike your sample with a known reference standard of this compound. If the unexpected peak's area increases, it might be an isomer or a closely related compound.

  • Photodiode Array (PDA) Detector Analysis: If you are using a PDA detector, compare the UV spectrum of the unknown peak with that of this compound. A similar UV spectrum suggests a structurally related compound.

  • Forced Degradation Study: Subject a sample of pure this compound to stress conditions (acid, base, oxidation, heat, light). If the unexpected peak appears or increases in the stressed samples, it is likely a degradation product.

  • LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for proposing a structure.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing for this compound 1. Secondary Interactions: The basic amine group of the aniline can interact with acidic silanol groups on the silica-based column packing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. 2. Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or use a buffered mobile phase to mask the silanol groups. 3. Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume. 4. Adjust Mobile Phase pH: Work at a higher pH to keep the aniline in its neutral form, but ensure your column is stable at that pH.
Poor Resolution Between Isomeric Impurities 1. Suboptimal Stationary Phase: The column chemistry may not be suitable for separating closely related isomers. 2. Incorrect Mobile Phase Composition: The organic modifier and its ratio with the aqueous phase may not be providing enough selectivity.1. Try a Different Stationary Phase: Consider a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds through π-π interactions. 2. Optimize the Mobile Phase: Perform a systematic study of different organic modifiers (acetonitrile vs. methanol) and adjust the gradient slope. 3. Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
Ghost Peaks Appearing in the Chromatogram 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Late Eluting Compounds: A compound from a previous injection may be eluting in the current run.1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 2. Flush the System: Thoroughly flush the injector and the entire system with a strong solvent. 3. Increase Run Time: Extend the chromatographic run to ensure all components have eluted.
LC-MS Method Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Ionization of this compound 1. Incorrect Ionization Mode: The analyte may ionize more efficiently in a different mode (e.g., APCI vs. ESI). 2. Suboptimal Mobile Phase: The mobile phase composition can significantly affect ionization efficiency.1. Switch Ionization Mode: If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds. 2. Optimize Mobile Phase Additives: For positive ion mode ESI, adding a small amount of formic acid or ammonium formate to the mobile phase can enhance protonation.
In-Source Fragmentation 1. High Source Temperature or Voltages: Excessive energy in the ion source can cause the molecule to fragment before mass analysis.1. Optimize Source Parameters: Methodically reduce the source temperature, fragmentor voltage, or cone voltage to find the optimal conditions that maximize the molecular ion signal and minimize fragmentation.
Difficulty in Interpreting MS/MS Spectra of an Unknown Impurity 1. Lack of Reference Spectra: No available fragmentation data for the suspected impurity. 2. Complex Fragmentation Pathway: The molecule may undergo rearrangements or complex fragmentation that is difficult to predict.1. Predict Fragmentation: Based on the proposed structure from the accurate mass measurement, predict the likely fragmentation pathways. For this compound, expect cleavage of the cyclopropoxy group and fragmentation of the aniline ring. 2. Isolate and Characterize by NMR: If the impurity is present at a sufficient level, isolate it using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This method provides a starting point for the separation of this compound from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or a similar high-performance column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of solid this compound in an oven at 105 °C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines. Dissolve in the mobile phase before analysis.

Analyze all stressed samples using the HPLC-UV method described in Protocol 1 and compare the chromatograms to that of an unstressed sample.

Protocol 3: Structural Elucidation of an Unknown Impurity by LC-MS and NMR
  • LC-MS Analysis: Analyze the sample containing the unknown impurity using an LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Obtain the accurate mass of the molecular ion to determine the elemental composition.

    • Perform MS/MS fragmentation to obtain structural information.

  • Isolation: If the impurity is present at a concentration of >0.1%, isolate it using preparative HPLC.

  • NMR Spectroscopy: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity of the atoms and confirm the structure.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the characterization of impurities in this compound samples.

Impurity_Characterization_Workflow cluster_detection Detection & Quantification cluster_identification Identification cluster_origin Source Determination HPLC_UV HPLC-UV Analysis LC_MS_initial LC-MS (Initial Screen) HPLC_UV->LC_MS_initial If unknown peaks HRMS High-Resolution MS (Accurate Mass) LC_MS_initial->HRMS MS_MS MS/MS Fragmentation HRMS->MS_MS Isolation Preparative HPLC Isolation MS_MS->Isolation If impurity >0.1% NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Report Impurity Characterization Report NMR->Report Forced_Deg Forced Degradation Study Forced_Deg->HPLC_UV Synthesis_Review Review of Synthesis Route Synthesis_Review->Report Sample This compound Sample Sample->HPLC_UV Sample->Forced_Deg

Caption: Workflow for the characterization of impurities in this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

Sources

handling and storage recommendations for 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of this compound. As Senior Application Scientists, we have compiled this information based on established safety protocols and field-proven insights to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding this compound, providing the foundational knowledge needed for safe laboratory operations.

General Information

Q1: What is this compound and what are its basic properties?

This compound (CAS No: 3158-73-4) is an aromatic amine derivative. Aromatic amines are a critical class of compounds used in various industries, including pharmaceutical synthesis.[1] Understanding its physical and chemical properties is the first step toward safe handling. Based on available data, it is typically a solid at room temperature.

PropertyValueSource
CAS Number 3158-73-4
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Physical Form Solid
Handling and Personal Protective Equipment (PPE)

Q2: What are the primary hazards associated with this compound?

While specific toxicity data for this compound is limited, it belongs to the aniline family of compounds, which are known for their significant health hazards. Aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[2] They can cause skin sensitization, serious eye damage, and are suspected of causing genetic defects and cancer.[2] Furthermore, prolonged or repeated exposure can cause damage to organs, particularly the blood.[2] It is crucial to treat this compound with the same level of caution as other toxic aromatic amines.

Q3: What engineering controls are required when working with this compound?

All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3] The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.[3]

Q4: What specific Personal Protective Equipment (PPE) should I use?

Proper PPE is your last line of defense. The following are mandatory:

  • Gloves: Standard nitrile gloves may offer insufficient protection for prolonged contact with anilines.[4] For extended operations, consider more robust gloves like butyl, neoprene, or Viton.[4] Always double-glove and change gloves immediately after any contact.

  • Eye Protection: Wear tight-fitting chemical splash goggles or a face shield.[5]

  • Lab Coat: A full-length lab coat, fully buttoned, is required.[4]

  • Clothing: Wear long pants and closed-toe shoes.[3]

Storage and Stability

Q5: What are the correct storage conditions for this compound?

Proper storage is critical to maintaining the chemical's integrity and ensuring safety. Like many aromatic amines, this compound is sensitive to air, light, and moisture.[2][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6][7] Air exposure can lead to degradation and color change.[8]

  • Container: Keep the container tightly closed and properly sealed.[2][9]

  • Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[4][10][11]

  • Temperature: Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[9] A range of 5°C to 25°C is often ideal.[10]

Q6: What materials are incompatible with this compound?

To prevent violent reactions, store this compound away from incompatible materials.[12] These include:

  • Strong oxidizing agents (e.g., perchlorates, nitrates)[6][7]

  • Acids and acid chlorides[6][7]

  • Acid anhydrides[6][7]

  • Carbon dioxide[7]

Q7: My sample of this compound has changed color. Is it still usable?

A color change, typically to a darker shade, often indicates oxidation due to improper storage (exposure to air or light). Oxidized aromatic amines may have altered purity and reactivity. While the usability depends on the specific requirements of your experiment, it is a clear sign of degradation. We recommend using a fresh, unoxidized sample for experiments where purity is critical to ensure reproducibility.

Spill and Emergency Procedures

Q8: How should I handle a small spill of this compound?

For a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Ensure the area is well-ventilated (inside a fume hood is ideal).

  • Wear appropriate PPE, including double gloves, goggles, and a lab coat.[4]

  • Absorb the spill with an inert, dry material like vermiculite, dry sand, or earth.[4][13]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11]

  • Clean the spill area thoroughly.

  • Dispose of the waste and contaminated PPE according to your institution's hazardous waste procedures.[7]

Q9: What is the procedure for a large spill or a spill outside of a fume hood?

  • Evacuate all non-essential personnel from the immediate area.[2][13]

  • Eliminate all ignition sources.[13]

  • Secure and control entrance to the area.[13]

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[4] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Q10: What are the first-aid measures for exposure?

Immediate action is critical in case of exposure.

  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and call for immediate medical attention.[2][7]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Call for an ophthalmologist or physician immediately.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Give two glasses of water to drink. Seek immediate medical advice.[2][7]

Experimental Protocol: Receiving and Storing a New Shipment

This protocol ensures that new containers of this compound are handled and stored correctly from the moment they arrive in the lab.

  • Preparation: Before the shipment arrives, designate a specific storage location in a cool, dry, well-ventilated cabinet that is compatible with storing toxic amines and away from acids and oxidizers.[4]

  • Inspection: Upon receipt, transport the package in a secondary container to a chemical fume hood.[4] Visually inspect the outer packaging for any signs of damage or leaks.

  • PPE Donning: Put on all required PPE (double gloves, safety goggles, lab coat).

  • Unpacking: Carefully open the shipping package inside the fume hood. Inspect the primary container for cracks, a loose cap, or other damage.

  • Label Verification: Confirm the label on the container matches the product ordered (this compound, CAS 3158-73-4). Note the date of receipt on the container.

  • Inert Gas Purge (If Repackaging or First Use): If the container is not sealed under an inert atmosphere from the supplier, or upon first opening, gently flush the headspace of the container with a stream of dry nitrogen or argon before sealing. This displaces oxygen and moisture, preserving the compound's integrity.[2]

  • Sealing: Ensure the container cap is tightly sealed. For extra protection against moisture and air, wrap the cap and neck with Parafilm®.

  • Storage: Place the sealed container in the pre-designated secondary containment (e.g., a polypropylene tub) within the storage cabinet.[4] Ensure it is stored below eye level.[4]

  • Documentation: Update your chemical inventory with the product name, quantity, location, and date of receipt.

Workflow Diagram: Handling and Storage Logic

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

G cluster_receipt Receipt & Inspection cluster_storage Storage Protocol cluster_decision Decision Point start Receive Shipment ppe Don Appropriate PPE start->ppe inspect_outer Inspect Outer Package in Hood inspect_inner Inspect Primary Container inspect_outer->inspect_inner ppe->inspect_outer check_damage Container Damaged? inspect_inner->check_damage seal Tightly Seal Container inert Purge with Inert Gas (if necessary) seal->inert place_storage Place in Designated Secondary Containment inert->place_storage inventory Update Chemical Inventory place_storage->inventory quarantine Quarantine Package & Contact EH&S check_damage->quarantine Yes proceed Proceed to Storage Protocol check_damage->proceed No proceed->seal

Caption: Workflow for receiving and storing this compound.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • How to store organic amine mixtures properly? CHEM-ADDITIVE Blog. [Link]

  • Aniline Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Aniline Standard Operating Procedure. Washington State University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • SAFETY in the M.I.T. Undergraduate Chemistry Laboratories. MIT. [Link]

  • Quality of medicines questions and answers: Part 2. European Medicines Agency. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Assessment of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 2-Cyclopropoxyaniline, a critical intermediate in pharmaceutical synthesis. As drug development professionals, our goal is not merely to quantify a substance but to build a comprehensive purity profile that ensures safety, efficacy, and regulatory compliance. This document moves beyond rote protocols to explain the scientific rationale behind method selection and experimental design, empowering researchers to develop robust, self-validating analytical systems.

The Imperative for Purity: Why this compound Demands Rigorous Analysis

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any contaminants can carry through the synthetic pathway, potentially leading to the formation of undesired and potentially toxic impurities in the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring any impurity present above a 0.1% threshold to be identified and characterized.[3][4] Therefore, a robust analytical strategy is not just a quality control measure; it is a fundamental component of drug safety and a prerequisite for regulatory approval.

Potential Impurities: A Forward-Looking Approach

An effective purity assessment strategy begins with a theoretical analysis of potential impurities. These can originate from several sources:

  • Starting Materials: Unreacted precursors from the synthesis of this compound.

  • By-products: Resulting from side reactions during the synthesis.

  • Intermediates: Incompletely reacted intermediates from the synthetic route.[5]

  • Degradation Products: Formed during storage or under stress conditions (e.g., exposure to light, heat, or acid/base).[4]

  • Residual Solvents: Organic volatile compounds used during synthesis and purification.[1]

Understanding these potential impurities is crucial as it directly informs the choice of analytical technique and the design of the method. A method designed to separate the main component from its potential degradants is known as a "stability-indicating method" (SIM), a cornerstone of pharmaceutical analysis.[6][7]

Chromatographic Techniques: The Workhorses of Purity Assessment

Chromatography is the primary tool for separating this compound from its closely related impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is the first critical decision, dictated by the physicochemical properties of the analyte and the target impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile, thermally unstable, and polar compounds, making it exceptionally well-suited for aromatic amines like this compound.[6][8] Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common and effective approach.[6]

Causality Behind the Method: Why RP-HPLC Works

This compound is a moderately polar molecule. In RP-HPLC, it is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18).[6] More polar impurities will have weaker interactions and elute earlier, while less polar impurities will be retained longer. By systematically modifying the mobile phase composition (the ratio of organic solvent to aqueous buffer), we can precisely control the retention and achieve separation of structurally similar compounds. The inclusion of a buffer is critical to control the ionization state of the amine, ensuring consistent retention times and sharp peak shapes.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to serve as a robust starting point for method development and validation.

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) or UV detector.[9]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC)

GC is an invaluable technique for analyzing volatile and thermally stable compounds.[10] It is the gold standard for identifying and quantifying residual solvents.[10] While this compound itself can be analyzed by GC, this method truly excels at detecting volatile organic impurities that might be missed by HPLC.

Causality Behind the Method: Why GC is Complementary

The separation in GC is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a long capillary column.[10] Volatility (boiling point) and polarity are the key drivers of separation. GC is highly sensitive and provides exceptional resolution, making it ideal for detecting trace-level volatile impurities. A Flame Ionization Detector (FID) provides excellent sensitivity for all organic compounds, while a Mass Spectrometer (MS) detector allows for definitive identification of unknown peaks.[10][11]

Experimental Protocol: GC-MS for Volatile Impurities and Purity Assay
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity column, such as one with a 5% Phenyl Polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.

  • Injection: 1 µL, with a split ratio of 50:1.

  • MS Conditions (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Sample Preparation: Dilute the sample in a suitable solvent such as Dichloromethane or Methanol to a concentration of approximately 1 mg/mL.

Method Comparison: Choosing the Right Tool

The decision between HPLC and GC is not about which is better, but which is more appropriate for the question being asked. A comprehensive purity profile often requires both.

Method_Selection Start Purity Assessment of This compound Impurity_Type What is the nature of the target impurity? Start->Impurity_Type HPLC_Node Use HPLC (Primary Assay & Non-Volatiles) Impurity_Type->HPLC_Node Non-Volatile Degradants By-products GC_Node Use GC (Residual Solvents & Volatiles) Impurity_Type->GC_Node Volatile Residual Solvents Low MW By-products Both_Node Use Both for a Complete Profile Impurity_Type->Both_Node Comprehensive Impurity Profile

Caption: Decision tree for selecting the appropriate chromatographic method.

Quantitative Comparison of Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Purity assay, non-volatile & thermally labile impurities, degradation products.[8]Residual solvents, volatile & semi-volatile impurities, thermally stable compounds.[10]
Analyte Suitability Wide range of polarities, non-volatile compounds.Volatile and thermally stable compounds.
Typical Sensitivity Nanogram (ng) to Picogram (pg) range.[9]Picogram (pg) to Femtogram (fg) range.[10]
Specificity High; enhanced with PDA or MS detectors.Very high, especially when coupled with a Mass Spectrometer (GC-MS).[12]
Sample Throughput Moderate; typical run times are 20-40 minutes.[13]High; run times can be shorter, especially for simple mixtures.[13]
Key Advantage Versatility for a wide range of pharmaceutical compounds without derivatization.[14]Unmatched resolution and sensitivity for volatile organic compounds.

The Role of Spectroscopic & Hyphenated Techniques

While chromatography separates impurities, spectroscopy identifies them. For a comprehensive impurity profile, hyphenated techniques are indispensable.

  • LC-MS / GC-MS: Coupling a mass spectrometer to a chromatograph is the most powerful tool for impurity identification. As a peak elutes from the column, the MS provides its mass-to-charge ratio and a fragmentation pattern, which often allows for unambiguous structural identification.[10]

  • Nuclear Magnetic Resonance (NMR): For absolute structure elucidation of an unknown impurity, isolation (often via preparative HPLC) followed by NMR analysis is the definitive method.[15] NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Conclusion: An Integrated, Science-Driven Approach

The purity assessment of this compound is a multi-faceted challenge that requires more than a single analytical method. A robust and regulatory-compliant strategy integrates the strengths of multiple techniques. RP-HPLC serves as the primary tool for the main assay and the detection of non-volatile impurities, forming the basis of a stability-indicating method. GC is the essential complementary technique for controlling volatile organic impurities and residual solvents. Finally, hyphenated techniques like LC-MS and GC-MS provide the crucial identification capabilities needed to meet modern pharmaceutical quality standards. By understanding the scientific principles behind each method, researchers can confidently develop and validate a comprehensive purity profile that ensures the quality and safety of the final drug product.

References
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Raju, P. V., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Singh, S., et al. (2023). Comprehensive Overview of Impurity Profiling in Pharmaceutical Products: Regulations, Characterization, and Analytical Technique. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved from [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Kumar, A., et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. ADMET and DMPK. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (1998). A variety of N-arylcyclopropylamines has been prepared in one step... ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. Retrieved from [Link]

  • Deobhankar, V., & P, S. (2021). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Caccia, S., et al. (1997). Enantioselective gas chromatographic assay of 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives and a chiral capillary column. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Kumar, V. A., & Suneetha, D. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Chaughule, R., & Sharma, P. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • AlAani, H., & Alnukkary, Y. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Ates, H., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]

  • Al-Lawati, H. J., et al. (2011). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved from [Link]

  • John, J., et al. (2022). A review on synthesis and characterization of impurities. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dračínský, M., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules. Retrieved from [Link]

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A Comparative Guide to the HPLC and GC-MS Analysis of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Cyclopropoxyaniline, a key intermediate in pharmaceutical synthesis. As drug development professionals and researchers, selecting the appropriate analytical technique is paramount for ensuring product quality, safety, and efficacy. This document offers a comprehensive evaluation of both methods, supported by experimental protocols and performance data, to guide you in making an informed decision based on your specific analytical needs.

Introduction to this compound and its Analytical Significance

This compound is an aniline derivative featuring a cyclopropoxy substituent. Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals.[1] The unique structural motif of this compound makes it a valuable intermediate for creating complex molecular architectures. Given its role in synthesis, the purity of this compound must be rigorously controlled. Accurate and precise analytical methods are essential for quantifying the active ingredient, identifying and quantifying impurities, and supporting stability studies throughout the drug development lifecycle.

The choice between HPLC and GC-MS for the analysis of such compounds is not always straightforward and depends on the physicochemical properties of the analyte and the specific goals of the analysis.[2] This guide will dissect the principles, advantages, and limitations of each technique for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a cornerstone technique in the pharmaceutical industry, prized for its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[3]

Principle of HPLC Analysis

For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the sample is injected into a liquid mobile phase, which is then pumped through a column containing a non-polar stationary phase (typically C18). Components of the mixture separate based on their differential partitioning between the mobile and stationary phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound absorbs UV light.

Experimental Protocol: HPLC-UV Method

Objective: To develop a robust HPLC method for the quantification of this compound and the separation of potential process-related impurities.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[4]

Reagents and Standards:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Preparation: Prepare a stock solution of this compound in the diluent and create a series of calibration standards.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm

| Gradient Program | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B |

Rationale for Methodological Choices
  • C18 Column: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the amine group of the analyte, leading to sharper, more symmetrical peaks by minimizing tailing.

  • Gradient Elution: A gradient program is employed to ensure that impurities with a wide range of polarities can be eluted and separated from the main analyte peak within a reasonable run time.

  • UV Detection at 240 nm: This wavelength is chosen to maximize the signal for the aniline moiety, providing good sensitivity.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in 50:50 ACN:H2O Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject into HPLC System Filter->Autosampler Column Separate on C18 Column Autosampler->Column Detector Detect at 240 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify vs. Standards Integration->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It offers exceptional separation efficiency and provides structural information through mass spectrometry, making it ideal for definitive identification.[2]

Principle of GC-MS Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). Compounds are separated based on their boiling points and interactions with the stationary phase. For polar compounds like anilines, derivatization is often necessary to increase volatility and thermal stability, and to improve peak shape.[1] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical "fingerprint."

Experimental Protocol: GC-MS Method with Derivatization

Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of this compound.

Instrumentation and Columns:

  • GC-MS System: A standard GC system coupled to a single quadrupole mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for a wide range of derivatized compounds.

Reagents and Standards:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent and create calibration standards.

Sample Preparation and Derivatization:

  • Accurately weigh the sample into a vial.

  • Dissolve in 1 mL of DCM.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Carrier Gas Helium at 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-450 m/z |

Rationale for Methodological Choices
  • Derivatization: The primary amine group of this compound is polar and can interact with active sites in the GC system, leading to poor peak shape. Silylation with BSTFA replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[1]

  • DB-5ms Column: This column has a versatile stationary phase suitable for a wide range of compounds, including the TMS-derivatized analyte.

  • Temperature Program: The program starts at a low enough temperature to trap the analyte at the head of the column and then ramps up to elute the derivatized compound and any impurities in a reasonable time.

  • Mass Spectrometry: EI-MS provides reproducible fragmentation patterns that can be used for library matching and definitive identification of the analyte and unknown impurities.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in DCM Sample->Dissolve Derivatize Add BSTFA, Heat at 70°C Dissolve->Derivatize Autosampler Inject into GC-MS System Derivatize->Autosampler Column Separate on DB-5ms Column Autosampler->Column Detector MS Detection (EI, Scan Mode) Column->Detector TIC Generate Total Ion Chromatogram (TIC) Detector->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identification Identify & Quantify Spectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound, including derivatization.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on a careful consideration of their respective strengths and weaknesses.[6][7]

Performance Metrics

Below is a table summarizing typical performance data for the two proposed methods. (Note: This is representative data for illustrative purposes).

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~15 ng/mL~2 ng/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Analysis Time ~20 minutes~25 minutes (including derivatization)
Comparative Analysis
FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally unstable compounds. No derivatization needed for this compound.[8]Best for volatile and semi-volatile compounds. Requires derivatization for polar amines.[5]
Selectivity Good selectivity based on retention time and UV spectrum. Co-elution can be an issue.Excellent selectivity. Mass spectrum provides a second dimension of confirmation, aiding in peak purity assessment.[2]
Sensitivity Good, but generally lower than GC-MS.[7]Typically higher sensitivity, especially in Selected Ion Monitoring (SIM) mode.[6]
Identification Power Presumptive identification based on retention time.Definitive identification based on mass spectral fragmentation patterns.
Sample Preparation Simpler; typically just "dissolve and inject".More complex due to the required derivatization step.[9]
Cost & Complexity Lower initial instrument cost. Solvents can be a significant running cost.[8]Higher initial instrument cost. Lower solvent usage but may require specialized gases and derivatizing agents.
Robustness Generally very robust and widely used in QC environments.Can be less robust due to potential issues with the inlet, column activity, and ion source cleanliness.

Method Validation Considerations

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[10] Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques capable of the reliable analysis of this compound. The optimal choice depends on the analytical objective.

  • For routine quality control (QC), purity assessment, and assay of the main component, HPLC-UV is the recommended technique. Its simplicity, robustness, and lower cost make it ideal for high-throughput environments where the primary goal is quantification against a known standard.[3]

  • For impurity identification, trace-level analysis, and confirmatory testing, GC-MS is the superior choice. Its high sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for identifying unknown impurities and confirming the presence of the analyte at low concentrations.[2]

Ultimately, a comprehensive analytical strategy in a drug development setting may utilize both techniques synergistically: HPLC for routine quantification and stability testing, and GC-MS for in-depth impurity profiling and structural elucidation.[3]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. [Link]

  • PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

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The Unconventional Reactivity of 2-Cyclopropoxyaniline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly influences the properties and performance of the final active pharmaceutical ingredient (API). Among the vast array of available synthons, alkoxyanilines are prized for their utility in introducing the privileged anilino moiety. While simple alkoxyanilines like 2-methoxyaniline (o-anisidine) and 2-ethoxyaniline (o-phenetidine) are commonplace, the less-explored 2-cyclopropoxyaniline presents a unique combination of electronic and steric properties that can unlock novel chemical space and reactivity profiles.

This in-depth technical guide provides a comprehensive comparison of the reactivity of this compound with its more conventional linear alkoxy counterparts. We will delve into the nuanced interplay of electronic and steric effects that govern its behavior in key synthetic transformations, supported by experimental data and detailed protocols to empower you to harness its unique potential in your research.

Understanding the Contenders: Electronic and Steric Profiles

The reactivity of an aniline is fundamentally governed by the electron density of the aromatic ring and the accessibility of the nitrogen lone pair. The nature of the alkoxy substituent at the ortho position significantly modulates both of these factors.

Electronic Effects: The oxygen atom of an alkoxy group exerts a dual electronic influence: a strong electron-donating resonance effect (+M) by delocalizing its lone pair into the aromatic ring, and a moderate electron-withdrawing inductive effect (-I) due to its electronegativity.[1] For para-substituted systems, the resonance effect typically dominates, leading to overall activation of the ring towards electrophilic attack. However, in the ortho position, the interplay is more complex.

The cyclopropoxy group, in particular, is a fascinating π-electron donor. Due to the significant ring strain, the C-C bonds of the cyclopropyl ring possess a high degree of p-character, allowing them to conjugate with the adjacent aromatic π-system. This "pseudo-π" character results in a potent electron-donating ability.

To quantify these electronic effects, we can turn to Hammett constants (σ), which provide a measure of the electron-donating or -withdrawing nature of a substituent.

SubstituentσmσpF (Field/Inductive)R (Resonance)
Methoxy (-OCH₃)0.12-0.27+0.29-0.53
Ethoxy (-OCH₂CH₃)0.10-0.25+0.26-0.52
Cyclopropoxy (-O-c-Pr)-0.07-0.21+0.02-0.23

Table 1: Hammett and Taft Parameters for Alkoxy Groups. Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

  • All three alkoxy groups are electron-donating at the para position (negative σp values), with the methoxy and ethoxy groups being slightly stronger donors than the cyclopropoxy group.

  • The resonance parameter (R) confirms the strong electron-donating character of all three groups through resonance.

  • Interestingly, the field/inductive effect (F) of the cyclopropoxy group is significantly weaker than that of the methoxy and ethoxy groups, suggesting a less pronounced electron-withdrawing inductive pull.

Steric Effects: The ortho position of the aniline ring places the alkoxy substituent in close proximity to the amino group, leading to potential steric hindrance. This can impact the rate of reactions involving the amino group, such as N-acylation, and can also influence the regioselectivity of electrophilic aromatic substitution.

The steric bulk of the alkoxy groups increases in the order: methoxy < ethoxy < cyclopropoxy. While the ethoxy group is more conformationally flexible, the cyclopropyl group presents a more rigid and defined steric profile. This increasing steric hindrance is expected to decrease the rate of reactions where the transition state involves attack at the nitrogen or the adjacent ring positions.

Comparative Reactivity in Key Transformations

To provide a practical understanding of these theoretical considerations, we will now examine the comparative reactivity of this compound, 2-methoxyaniline, and 2-ethoxyaniline in two fundamental classes of reactions: N-acylation and electrophilic aromatic substitution.

N-Acylation: A Probe of Nucleophilicity and Steric Hindrance

The N-acylation of anilines is a ubiquitous transformation in organic synthesis. The rate of this reaction is sensitive to both the nucleophilicity of the nitrogen atom and the steric hindrance around it.

Expected Reactivity Order (N-Acylation): 2-methoxyaniline > 2-ethoxyaniline > this compound

This predicted order is based on the dominant role of steric hindrance in ortho-substituted anilines. While the electronic effects are similar, the increasing size of the alkoxy group will likely be the determining factor in the reaction rate.

Experimental Protocol: Comparative N-Acetylation of 2-Alkoxyanilines

This protocol is designed for a competitive experiment to qualitatively assess the relative rates of N-acetylation.

Materials:

  • 2-Methoxyaniline

  • 2-Ethoxyaniline

  • This compound (synthesis protocol provided below)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • GC-MS for product ratio analysis

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 2-methoxyaniline, 2-ethoxyaniline, and this compound in 10 mL of DCM.

  • Add pyridine (1.1 equivalents relative to the total moles of anilines).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a limiting amount of acetic anhydride (e.g., 0.5 equivalents relative to the total moles of anilines) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the relative ratio of the three N-acetylated products.

Expected Outcome: The product ratio should reflect the relative reactivity of the anilines, with the major product being N-acetyl-2-methoxyaniline and the minor product being N-acetyl-2-cyclopropoxyaniline.

Electrophilic Aromatic Substitution: Unveiling the Influence of Ring Activation

Electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation, are fundamental for the functionalization of the aromatic ring. The rate and regioselectivity of these reactions are highly dependent on the electronic nature of the substituents.

The strong electron-donating character of the alkoxy groups activates the aromatic ring towards electrophilic attack, making them more reactive than unsubstituted aniline. The ortho- and para-directing nature of the amino and alkoxy groups will lead to substitution at the positions ortho and para to these groups.

Expected Reactivity Order (Electrophilic Aromatic Substitution): 2-methoxyaniline ≈ 2-ethoxyaniline > this compound

In this case, the slightly stronger electron-donating ability of the methoxy and ethoxy groups, as indicated by their more negative σp values, is expected to lead to a faster reaction rate compared to the cyclopropoxy analogue. However, the differences may be less pronounced than in N-acylation, as the attack is on the ring rather than the sterically encumbered nitrogen atom.

Experimental Protocol: Comparative Bromination of 2-Alkoxyanilines

This protocol outlines a method for the comparative bromination of the three 2-alkoxyanilines.

Materials:

  • 2-Methoxyaniline

  • 2-Ethoxyaniline

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • TLC plates (silica gel)

  • HPLC or GC-MS for product analysis

Procedure:

  • Prepare three separate solutions of 2-methoxyaniline, 2-ethoxyaniline, and this compound (e.g., 0.1 M in acetonitrile).

  • In three separate reaction vessels, place 10 mL of each aniline solution.

  • To each solution, add N-bromosuccinimide (1.0 equivalent) in one portion at room temperature with stirring.

  • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing by TLC.

  • After a set reaction time (e.g., 2 hours), quench each reaction with a saturated solution of sodium thiosulfate.

  • Extract the products with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and analyze the crude product yields by a quantitative method such as HPLC or GC-MS with an internal standard.

Expected Outcome: The reaction with 2-methoxyaniline and 2-ethoxyaniline is expected to proceed faster and give higher yields of the brominated product compared to this compound under identical reaction times.

Synthesis and Characterization of this compound

The availability of this compound is a key consideration for its use in synthesis. While not as readily available as its methoxy and ethoxy counterparts, it can be synthesized through a straightforward Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

This two-step protocol involves the O-alkylation of 2-nitrophenol followed by reduction of the nitro group.

Step 1: Synthesis of 1-Cyclopropoxy-2-nitrobenzene

  • To a solution of 2-nitrophenol (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Add cyclopropyl bromide (1.5 eq.) and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve 1-cyclopropoxy-2-nitrobenzene in ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Characterization (¹H NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the amino protons, and the cyclopropyl protons.

  • Aromatic protons: A complex multiplet in the region of δ 6.7-7.2 ppm.

  • Amino protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • Cyclopropyl methine proton (-O-CH-): A multiplet around δ 3.5-3.8 ppm.

  • Cyclopropyl methylene protons (-CH₂-): Two multiplets in the upfield region, typically between δ 0.5-1.0 ppm.

Conclusion

This compound emerges as a valuable, albeit less conventional, building block for medicinal and synthetic chemists. Its unique electronic profile, characterized by a strong resonance-donating ability and a weak inductive effect, coupled with its distinct steric presence, sets it apart from its linear alkoxy analogues.

Our comparative analysis suggests that while this compound may exhibit slightly lower reactivity in both N-acylation and electrophilic aromatic substitution reactions compared to 2-methoxyaniline and 2-ethoxyaniline, this attenuated reactivity can be a synthetic advantage. It may allow for greater selectivity in complex molecules with multiple reactive sites. Furthermore, the introduction of the rigid cyclopropyl moiety can have profound effects on the conformational preferences and metabolic stability of a drug molecule, offering a powerful tool for lead optimization.

The provided experimental protocols offer a starting point for researchers to explore the reactivity of this compound and to incorporate this versatile building block into their synthetic strategies. By understanding and leveraging its unique properties, chemists can expand their synthetic toolbox and access novel chemical matter with potentially improved pharmacological profiles.

Visualizing the Concepts

Diagram 1: Workflow for Comparative N-Acetylation

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis A Mix Equimolar 2-MeO-Aniline 2-EtO-Aniline 2-cPrO-Aniline B Add Pyridine in DCM A->B C Cool to 0 °C B->C D Add Acetic Anhydride (Limiting) C->D E Stir at 0 °C then RT D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Analyze by GC-MS H->I J Determine Product Ratio I->J G Aniline Alkoxy-Aniline SigmaComplex Arenium Ion (Sigma Complex) Aniline->SigmaComplex Attack on Electrophile Electrophile E+ Electrophile->SigmaComplex Product Substituted Alkoxy-Aniline SigmaComplex->Product Deprotonation Base Base SigmaComplex->Base ProtonatedBase Base-H+ Base->ProtonatedBase

Caption: General mechanism of electrophilic aromatic substitution on an alkoxyaniline.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
  • Zhu, J.; Bienaymé, H. Multicomponent Reactions; Wiley-VCH, 2005.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer, 2014.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.
  • Isaacs, N. S. Physical Organic Chemistry, 2nd ed.; Longman Scientific & Technical, 1995.
  • Lowry, T. H.; Richardson, K. S. Mechanism and Theory in Organic Chemistry, 3rd ed.; Harper & Row, 1987.
  • PubChem. 2-Methoxyaniline. [Link]

  • PubChem. 2-Ethoxyaniline. [Link]

  • Royal Society of Chemistry. The Merck Index Online. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 2-Cyclopropoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 2-Cyclopropoxyaniline Scaffolds

The this compound scaffold represents a promising starting point in medicinal chemistry for the development of novel therapeutic agents. The incorporation of a cyclopropoxy group into the aniline backbone introduces unique conformational constraints and electronic properties, which can significantly influence the compound's interaction with biological targets. Aniline derivatives, in general, are known to possess a wide range of biological activities, and the addition of various substituents allows for the fine-tuning of their pharmacological profiles. This guide will explore the screening of these derivatives for anticancer, antimicrobial, and enzyme inhibitory activities, providing a comparative framework for researchers in the field.

Comparative Analysis of Biological Activities

While specific data for a broad range of this compound derivatives is still emerging, we can draw valuable comparisons from studies on structurally related compounds, including those with cyclopropyl and alkoxy-aniline moieties. These analogs provide a foundational understanding of the potential activities of the target class.

Anticancer Activity

The antiproliferative properties of aniline derivatives are a key area of investigation. The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a critical metric for comparison.

Table 1: Comparative Anticancer Activity (IC50) of Aniline Derivatives and Related Compounds

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline–Arylfuran Derivatives QW12HeLa10.58Nifuroxazide>25.30
PC312.67
A54920.57
HCT11611.89
2,6,9-Trisubstituted Purines Compound 4fBcr-Abl0.070--
Compound 5jBTK0.41--
Compound 5bFLT3-ITD0.38--
2-Anilino Triazolopyrimidines Compound 3dTubulin Polymerization0.45CA-4>0.45
2-Substituted Aniline Pyrimidines Compound 17cMer0.0064--
c-Met0.0261--

Note: The data presented is for structurally related compounds to infer the potential of this compound derivatives. Direct IC50 values for a wide range of this compound derivatives are not extensively available in the public domain.

The data suggests that aniline derivatives can be potent anticancer agents, with activity influenced by the nature of the heterocyclic system and substituents. For instance, quinoxaline-arylfuran derivative QW12 shows promising activity against HeLa cells[1], while various purine and pyrimidine derivatives exhibit potent inhibition of key oncogenic kinases like Bcr-Abl, BTK, and c-Met[2][3].

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Aniline derivatives have been explored for their potential to combat bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of a compound's antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of Aniline Derivatives and Analogs

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Amide Derivatives with Cyclopropane Compound F9Escherichia coli32-64Ciprofloxacin2
Compound F53Escherichia coli128
Compound F5Staphylococcus aureus32-64
Compound F9Staphylococcus aureus32-64
Compound F8Candida albicans16Fluconazole2
Quinoxaline-based compounds Compound 5pS. aureus4Norfloxacin-
B. subtilis8
MRSA8
E. coli4
1,3-bis(aryloxy)propan-2-amines CPD20S. pyogenes2.5Penicillin G0.06
S. aureus2.50.24
E. faecalis55.98

Note: This table includes data from compounds containing cyclopropane or aniline moieties to provide a comparative context.

The results indicate that derivatives containing cyclopropane and aniline functionalities can exhibit significant antimicrobial properties. For example, certain amide derivatives with a cyclopropane ring show moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi[4]. Quinoxaline-based compounds have also demonstrated potent, broad-spectrum antibacterial activity[5]. Notably, 1,3-bis(aryloxy)propan-2-amines show strong activity against Gram-positive bacteria, including MRSA[6].

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50).

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Related Compounds

Compound ClassDerivative/CompoundTarget EnzymeIC50 (µM)
α-substituted cyclopropylamines Compound 44aKDM1A0.031
Dicyanoanilines Compound 2α-amylase26.65
α-glucosidase25.45
N-hydroxyurea derivatives Compound 2COX-2-
5-LOX-
"type B hydroxamic acids" Compound 115-LOX1.04
COX-236.18

Note: This table presents data for compounds with structural similarities to this compound to illustrate potential enzyme inhibitory activities.

Structurally related compounds have shown potent and selective enzyme inhibition. For instance, α-substituted cyclopropylamine derivatives are effective inhibitors of the histone demethylase KDM1A, with compound 44a exhibiting an IC50 in the low nanomolar range[7]. Dicyanoaniline derivatives have been identified as dual inhibitors of α-amylase and α-glucosidase[8]. Furthermore, various compounds have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway[9].

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR for this specific class is still under development, preliminary insights can be drawn from related aniline and cyclopropyl-containing compounds:

  • Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring can dramatically alter activity. Electron-withdrawing or electron-donating groups can influence the compound's electronic properties, affecting its binding to target proteins.

  • The Cyclopropoxy Group: The cyclopropyl moiety can enhance metabolic stability and provide a rigid scaffold that can improve binding affinity to the target. Its orientation relative to the aniline ring is likely a critical determinant of activity.

  • Modifications to the Amino Group: Derivatization of the amino group, for example, through the formation of amides or ureas, can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce new interaction points for target binding.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key biological screening assays.

In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for illustrating complex experimental processes and biological pathways.

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep_cells Prepare Cancer Cell Lines mtt_assay MTT Cytotoxicity Assay prep_cells->mtt_assay Seed Cells prep_compounds Synthesize & Purify This compound Derivatives prep_compounds->mtt_assay Treat Cells ic50_determination Determine IC50 Values mtt_assay->ic50_determination Measure Viability sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis Compare Potency target_id Mechanism of Action & Target Identification sar_analysis->target_id Identify Key Moieties

Caption: Workflow for in vitro anticancer screening.

Simplified Kinase Inhibition Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK) receptor->kinase_cascade Activates transcription Transcription Factors kinase_cascade->transcription Phosphorylates inhibitor This compound Derivative (Inhibitor) inhibitor->kinase_cascade Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression Regulates

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The comparative analysis of related compounds suggests that these derivatives are likely to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Future research should focus on the synthesis and systematic screening of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this exciting class of compounds.

References

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link][1]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PubMed Central. [Link][2]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link][10]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link][3]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link][4]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health. [Link][5]

  • Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. National Institutes of Health. [Link][6]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. [Link][7]

  • Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. Arabian Journal of Chemistry. [Link][8]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PubMed Central. [Link][9]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopropoxyaniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-cyclopropoxyaniline scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The unique conformational constraints and electronic properties imparted by the cyclopropoxy group offer a valuable tool for optimizing drug-target interactions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their role as Anaplastic Lymphoma Kinase (ALK) inhibitors, exemplified by the development of Ceritinib (LDK378). We will explore the causality behind experimental choices in the design and evaluation of these compounds, present comparative data, and detail key experimental protocols.

The Significance of the this compound Moiety

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by introducing conformational rigidity.[1] When attached to an aniline ring at the ortho position via an ether linkage, the resulting this compound moiety offers a distinct three-dimensional profile that can be exploited for precise targeting of the ATP-binding pocket of kinases. This strategic placement influences the orientation of the entire molecule within the active site, impacting potency and selectivity.

Case Study: Ceritinib (LDK378) and the SAR of ALK Inhibition

Ceritinib is a highly potent and selective second-generation ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2][3] Its discovery and optimization provide a rich source of SAR data for this compound analogs.

Core Scaffold and Key Interactions

The core structure of Ceritinib features a 2,4-diaminopyrimidine scaffold, with the this compound moiety occupying a crucial position. The primary interactions with the ALK kinase domain involve hydrogen bonds between the pyrimidine ring and the hinge region of the enzyme.[4] The this compound group is positioned to make important van der Waals contacts in a hydrophobic pocket.

Below is a diagram illustrating the core scaffold of Ceritinib and the key areas for SAR exploration.

SAR_Core_Scaffold core 2,4-Diaminopyrimidine (Hinge Binding) linker Linker core->linker aniline This compound Moiety (Hydrophobic Pocket Interaction) piperidine Piperidine Ring (Solvent Front) aniline->piperidine sulfonyl Sulfonyl Group (Selectivity Pocket) aniline->sulfonyl linker->aniline

Caption: Core scaffold of Ceritinib-like ALK inhibitors.

Structure-Activity Relationship Analysis

Systematic modifications of the Ceritinib scaffold have revealed critical SAR trends. The following sections detail how changes to specific regions of the molecule impact its ALK inhibitory activity.

1. Modifications of the 2-Cyclopropoxy Group:

The 2-alkoxy substituent on the aniline ring plays a significant role in orienting the molecule within the ALK active site. Initial studies leading to Ceritinib explored various alkoxy groups.

  • Size and Conformation: Replacement of the cyclopropoxy group with a less constrained isopropoxy group was found to be well-tolerated, maintaining potent ALK inhibition.[5] This suggests that a degree of conformational flexibility is permissible at this position. However, larger or more linear alkoxy groups can lead to a decrease in potency due to steric hindrance.

2. Substitutions on the Aniline Ring:

The aniline ring itself is a key platform for optimizing potency and selectivity.

  • Methyl Substitution: The placement of a methyl group at the 5-position of the aniline ring (meta to the amino group) was found to be optimal for ALK potency in the Ceritinib series.[5] This substitution likely enhances hydrophobic interactions within the kinase active site.

  • Other Substitutions: Exploration of other substituents on the aniline ring is an active area of research. Electron-withdrawing or electron-donating groups can influence the pKa of the aniline nitrogen and modulate the overall electronic properties of the molecule, which can impact target engagement and pharmacokinetic properties.

3. The Role of the Piperidine Moiety:

The piperidine ring in Ceritinib is situated at the solvent-exposed region of the ALK active site.

  • Tolerated Modifications: SAR studies have shown that substitutions on the piperidine nitrogen are generally well-tolerated without a significant loss of efficacy.[4][6] This has been exploited to attach various functional groups, including phosphamides and carbamates, with some analogs demonstrating even greater cytotoxicity than the parent compound.[6] This position is also a prime candidate for attaching imaging agents for PET scans.[4]

4. The Sulfonyl Group and Selectivity:

The sulfonylphenyl group in Ceritinib extends into a selectivity pocket.

  • Impact on Selectivity: The presence and nature of this group are critical for maintaining selectivity over other kinases. Modifications in this region can significantly alter the kinase selectivity profile of the inhibitor.

Comparative Biological Activity of Ceritinib Analogs

The following table summarizes the in vitro activity of Ceritinib and a key analog against ALK and the ALK-positive H2228 NSCLC cell line.

CompoundR Group (on Piperidine)ALK IC50 (nM)H2228 Cellular IC50 (nM)Reference
Ceritinib (LDK378) H0.225[5]
Analog 9 -C(O)N(CH₃)P(O)(OCH₂CH₃)₂N/A24[6]

This data highlights that significant modifications can be made to the solvent-exposed piperidine ring while retaining potent cellular activity.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to generating reliable SAR data. The following are standard methodologies used in the evaluation of this compound-based ALK inhibitors.

ALK Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the ALK enzyme. Inhibition of this phosphorylation event by a test compound is measured.

Step-by-Step Methodology:

  • Reagents: Recombinant ALK kinase domain, biotinylated peptide substrate, ATP, and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody).

  • Assay Plate Preparation: Add the test compound at various concentrations to the wells of a microtiter plate.

  • Enzyme Reaction: Add the ALK enzyme, peptide substrate, and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. After incubation, read the plate on a suitable plate reader (e.g., time-resolved fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on ALK signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture ALK-positive cancer cells (e.g., H2228 or H3122) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Below is a workflow diagram for a typical cellular proliferation assay.

Cellular_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed ALK+ Cancer Cells in 96-well plate B Allow cells to adhere (overnight) A->B C Add serial dilutions of test compounds B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate to form formazan E->F G Solubilize formazan F->G H Read absorbance G->H I Calculate % viability H->I J Determine IC50 values I->J

Caption: Workflow for a cellular proliferation assay.

ALK Signaling Pathway and Mechanism of Inhibition

ALK is a receptor tyrosine kinase that, upon activation by fusion with a partner protein like EML4, triggers downstream signaling cascades that promote cell proliferation and survival. Key pathways activated by EML4-ALK include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

This compound-based inhibitors like Ceritinib act by competitively binding to the ATP-binding site of the ALK kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting these pro-survival signals.[7]

The diagram below illustrates the EML4-ALK signaling pathway and the point of intervention by ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound ALK Inhibitor (e.g., Ceritinib) Inhibitor->EML4_ALK Inhibits ATP binding

Caption: EML4-ALK signaling pathway and inhibition.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable component in the design of kinase inhibitors, as evidenced by the clinical success of Ceritinib. The SAR studies discussed herein underscore the importance of the cyclopropoxy group in achieving potent and selective ALK inhibition. The modular nature of the Ceritinib scaffold, particularly the solvent-exposed piperidine ring, offers significant opportunities for further optimization, such as improving pharmacokinetic properties, overcoming drug resistance, and developing novel diagnostic agents. As our understanding of kinase biology deepens, the rational design of new this compound analogs will undoubtedly continue to yield promising therapeutic candidates for a range of diseases.

References

  • Reddy, B. V. S., et al. (2019). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. Bioorganic & Medicinal Chemistry Letters, 29(18), 2695-2699. Available from: [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. Available from: [Link]

  • Tanizaki, J., et al. (2016). Targeting ERBB3 and AKT to overcome adaptive resistance in EML4-ALK-driven non-small cell lung cancer. Oncotarget, 7(49), 81689–81701. Available from: [Link]

  • Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197. Available from: [Link]

  • Rao, Y., et al. (2017). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. ACS Omega, 2(8), 4696–4705. Available from: [Link]

  • Sakamoto, H., et al. (2011). CH5424802, a novel orally available ALK inhibitor, is a promising candidate for ALK-positive lung cancer. Cancer Research, 71(14), 4946-4957. Available from: [Link]

  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer Discovery, 4(6), 662-673. Available from: [Link]

  • Kim, D.-W., et al. (2014). A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors. Investigational New Drugs, 32(6), 1236-1246. Available from: [Link]

  • Kwak, E. L., et al. (2010). Anaplastic lymphoma kinase inhibition in non–small-cell lung cancer. New England Journal of Medicine, 363(18), 1693-1703. Available from: [Link]

  • Passaro, A., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2113–2124. Available from: [Link]

  • Crinò, L., et al. (2016). Alectinib versus crizotinib in advanced ALK-positive non-small-cell lung cancer. New England Journal of Medicine, 375(21), 2048-2058. Available from: [Link]

  • Gadgeel, S. M., et al. (2014). Alectinib in ALK-positive, crizotinib-resistant, non-small-cell lung cancer: a single-group, multicentre, phase 2 trial. The Lancet Oncology, 15(10), 1119-1128. Available from: [Link]

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  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363. Available from: [Link]

  • Toyokawa, G., & Seto, T. (2015). Anaplastic lymphoma kinase (ALK) inhibitors for non-small cell lung cancer: a new generation of targeted drugs. Expert Opinion on Investigational Drugs, 24(3), 327-337. Available from: [Link]

  • Wu, J., et al. (2016). The second-generation ALK inhibitor alectinib is a potent inhibitor of crizotinib-resistant ROS1-rearranged non-small cell lung cancer. Cancer Discovery, 6(6), 644-655. Available from: [Link]

  • Okada, K., et al. (2016). Alectinib, a potent and highly selective ALK inhibitor, is effective in ALK-rearranged neuroblastoma. Cancer Letters, 372(2), 167-173. Available from: [Link]

  • Kodama, T., et al. (2014). Antitumor activity of the selective ALK inhibitor alectinib in models of ALK-driven cancer. Molecular Cancer Therapeutics, 13(12), 2910-2918. Available from: [Link]

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  • Zou, H. Y., et al. (2007). An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms. Cancer Research, 67(9), 4408-4417. Available from: [Link]

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,8-(epoxymethano)pyrazolo[4,3-r][2][6][8][9]benzoxatriazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. Available from: [Link]

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A Comparative Guide to the Synthetic Validation of 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclopropoxyaniline is a valuable building block in medicinal chemistry and materials science. The efficiency and scalability of its synthesis are critical for downstream applications. This guide provides an in-depth comparison of two prominent synthetic methodologies: the classical Ullmann Condensation and the modern Buchwald-Hartwig Amination. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a practical resource for researchers, chemists, and process development professionals to select the optimal synthetic strategy based on their specific laboratory or industrial needs.

Introduction: The Significance of this compound

The synthesis of aryl ethers and amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and agrochemical industries. This compound, featuring both a nucleophilic amine and a synthetically versatile cyclopropoxy group, is a key intermediate in the synthesis of a range of complex molecules. The traditional methods for its synthesis, however, often involve harsh reaction conditions that are incompatible with sensitive functional groups.[1][2] This necessitates the exploration and validation of more robust and efficient synthetic routes.

This guide will focus on two powerful transition-metal-catalyzed cross-coupling reactions for the synthesis of this compound:

  • Method A: The Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-O bonds.[3]

  • Method B: The Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds.[4]

We will delve into the mechanistic underpinnings of each method, provide detailed, validated protocols, and present a head-to-head comparison of their performance based on key metrics such as yield, purity, reaction time, and scalability.

Method A: Ullmann Condensation for O-Arylation

The Ullmann condensation is a long-established method for forming aryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[3] While traditionally requiring high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient catalytic systems.[5][6]

Principle and Mechanistic Rationale

The reaction proceeds via the formation of a copper(I) phenoxide intermediate. This species then reacts with the aryl halide in a process that is thought to involve either an oxidative addition-reductive elimination pathway or a halogen atom transfer mechanism.[3][7] The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle.[8] For the synthesis of this compound, we will utilize a modified Ullmann protocol employing a copper(I) catalyst with a suitable ligand to facilitate the coupling of 2-aminophenol with a cyclopropylating agent.

Experimental Protocol: Ullmann Synthesis of this compound

Materials:

  • 2-Aminophenol

  • Cyclopropyl bromide

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol (1.0 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq).

  • Add anhydrous DMSO as the solvent.

  • Add cyclopropyl bromide (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow: Ullmann Condensation

Ullmann_Condensation reagents 2-Aminophenol Cyclopropyl Bromide CuI / Picolinic Acid K₃PO₄, DMSO reaction Reaction (80-100°C, 12-24h) reagents->reaction 1 workup Work-up (Toluene, NaHCO₃, Brine) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product This compound purification->product 4 Buchwald_Hartwig reagents 2-Bromoanisole Cyclopropylamine Pd₂(dba)₃ / XPhos NaOtBu, Toluene reaction Reaction (100-110°C, 8-16h) reagents->reaction 1 workup Work-up (NH₄Cl, Ethyl Acetate) reaction->workup 2 purification1 Purification (Column Chromatography) workup->purification1 3 intermediate N-cyclopropyl-2-methoxyaniline purification1->intermediate 4 demethylation Demethylation (BBr₃) intermediate->demethylation 5 product This compound demethylation->product 6

Sources

A Comparative Guide to 2-Cyclopropoxyaniline and 2-Isopropoxyaniline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. The strategic introduction of small alkyl and cycloalkyl groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and overall pharmacological profile. This guide provides an in-depth comparative analysis of two structurally related aniline derivatives: 2-Cyclopropoxyaniline and 2-isopropoxyaniline. Our objective is to furnish researchers, scientists, and drug development professionals with the objective data and field-proven insights required to make informed decisions when selecting between these two valuable synthetic intermediates.

Part 1: Head-to-Head Structural and Physicochemical Analysis

At first glance, the isopropoxy and cyclopropoxy groups appear to be simple isomeric alkoxy substituents. However, the inherent differences in their geometry, electronics, and steric profiles lead to distinct properties that can be leveraged in drug design.

The cyclopropyl group is a rigid, planar, three-membered ring. This rigidity constrains the conformation of the substituent, which can be advantageous for optimizing binding to a biological target.[1] Furthermore, the C-C bonds of the cyclopropyl ring possess enhanced π-character, and the C-H bonds are shorter and stronger than those found in typical alkanes.[1][2] In contrast, the isopropyl group is more flexible, with free rotation around the C-O and C-C bonds.

Caption: Chemical structures of this compound and 2-Isopropoxyaniline.

These structural nuances translate into measurable differences in key physicochemical parameters, which are summarized below.

PropertyThis compound2-IsopropoxyanilineRationale for Difference
Molecular Formula C₉H₁₁NOC₉H₁₃NOIsopropoxy group has two additional hydrogen atoms.
Molecular Weight 149.19 g/mol 151.21 g/mol [3]Direct consequence of the difference in molecular formula.
Boiling Point Not readily available~242 °C[3]The higher molecular weight and potentially stronger intermolecular forces of 2-isopropoxyaniline may contribute to a higher boiling point.
Predicted XLogP3 2.02.0[4]Despite structural differences, the predicted lipophilicity is similar. This highlights the importance of experimental validation.
pKa (Predicted) ~4.5~4.54[5]The electronic effects of the two alkoxy groups on the aniline nitrogen are predicted to be very similar.

Part 2: Synthetic Accessibility

Both this compound and 2-isopropoxyaniline are commonly synthesized from the same starting material, 2-aminophenol, via a Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an appropriate alkylating agent.

The choice of alkylating agent (e.g., 2-bromopropane for the isopropoxy group and a cyclopropyl halide or tosylate for the cyclopropoxy group) and base (e.g., sodium hydride, potassium carbonate) are the key variables.[6] The reaction conditions are generally mild and the starting materials are commercially available, making both anilines readily accessible.

Caption: Generalized workflow for the synthesis of 2-alkoxy-anilines.

Part 3: The Decisive Factor in Drug Discovery: Metabolic Stability

For many drug discovery programs, the primary reason to choose a cyclopropoxy group over an isopropoxy group is to enhance metabolic stability.[1][2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the oxidative metabolism of many xenobiotics.[9][10][11]

The isopropyl group is susceptible to oxidation by CYP enzymes at the tertiary carbon, leading to dealkylation or hydroxylation. This metabolic vulnerability can lead to rapid clearance of the drug from the body, reducing its half-life and potentially requiring more frequent dosing.

Conversely, the cyclopropyl group is significantly more resistant to oxidative metabolism.[12] The high C-H bond dissociation energy of the cyclopropyl ring makes hydrogen atom abstraction by CYP enzymes energetically unfavorable.[12] By "blocking" this common site of metabolism, the incorporation of a cyclopropyl group can lead to:

  • Increased half-life and exposure: The drug remains in circulation for longer, potentially allowing for less frequent dosing.

  • Reduced inter-patient variability: By minimizing metabolism through highly variable CYP enzymes, a more predictable pharmacokinetic profile can be achieved.

  • Improved safety profile: Blocking metabolism can prevent the formation of potentially reactive or toxic metabolites.

Metabolic_Stability_Decision_Tree start Is metabolic stability a key concern? cyclopropoxy Consider this compound (Blocks oxidative metabolism) start->cyclopropoxy Yes isopropoxy 2-Isopropoxyaniline may be suitable (Assess other properties) start->isopropoxy No yes_branch Yes no_branch No

Caption: Decision framework for selecting between the two building blocks.

Part 4: Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine and compare the metabolic stability of compounds derived from these two anilines, an in vitro assay using liver microsomes is the industry standard.[9][10][13]

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of necessary cofactors.

Materials:

  • Test compounds (synthesized from this compound and 2-isopropoxyaniline)

  • Pooled human liver microsomes (commercially available)[13]

  • 0.1 M Phosphate buffer (pH 7.4)[13][14]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[9]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction[13]

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[13]

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.[9]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5 mg/mL protein concentration), and the test compound (final concentration of 1 µM).[10][13]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[10]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Conclusion and Recommendations

The choice between this compound and 2-isopropoxyaniline is a strategic one, driven primarily by the project's goals regarding metabolic stability.

  • Choose this compound when:

    • Metabolic instability is a known or anticipated issue.

    • The goal is to increase a compound's half-life and overall exposure.

    • Reducing the potential for CYP-mediated drug-drug interactions is a priority.

  • Choose 2-Isopropoxyaniline when:

    • Metabolic stability is not a primary concern.

    • A certain degree of metabolism is desired (e.g., for prodrug strategies).

    • The slightly different steric profile of the isopropyl group is found to be beneficial for target engagement.

Ultimately, the principles of medicinal chemistry demand empirical validation. The insights provided in this guide should be used to form hypotheses that are then tested through the synthesis of analogous pairs and their subsequent evaluation in relevant biological and ADME assays.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • 2-Isopropoxyaniline. MySkinRecipes. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Isopropoxyaniline. ChemBK. [Link]

  • 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline. PubChem. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • 2-isopropoxyaniline (C9H13NO). PubChemLite. [Link]

  • 2-(2-Cyclopropylethynyl)aniline. PubChem. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Williamson Ether Synthesis. University of Texas at Dallas. [Link]

  • Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis: Preparation Of Phenacetin From Acetaminophen. Cram. [Link]

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. [Link]

  • What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]

  • SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Bashkir State University. [Link]

  • Cyclopropylamine. PubChem. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]

  • 4-Cyclopropylaniline. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Cyclopropoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Isomer Identification in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a chemical scaffold, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles. The 2-cyclopropoxyaniline scaffold is of growing interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. Consequently, the ability to definitively distinguish between its ortho, meta, and para isomers is of paramount importance.

This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to differentiate the isomers of this compound. As direct experimental data for these specific compounds is not widely available, this guide will leverage established principles of spectroscopy and draw analogies from the well-characterized methoxyaniline (anisidine) isomers to predict the spectral behavior of their cyclopropoxy counterparts. We will delve into the theoretical underpinnings of why each technique is suitable for isomer differentiation and provide detailed, field-proven experimental protocols for data acquisition.

The Analogous System: Methoxyaniline Isomers as a Predictive Model

The methoxy group (-OCH₃) serves as a reliable electronic and steric analogue for the cyclopropoxy group (-O-c-C₃H₅). Both are electron-donating groups due to the resonance effect of the oxygen lone pair with the aromatic ring, and they exert a moderate steric influence. Therefore, the established spectroscopic data for ortho-, meta-, and para-methoxyaniline (o-, m-, and p-anisidine) provide a robust foundation for predicting the spectral characteristics of the corresponding this compound isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at differentiating positional isomers. The key to this differentiation lies in the symmetry of the molecule, which dictates the number of unique proton and carbon environments, and the electronic effects of the substituents, which influence the chemical shifts.

Predicted ¹H NMR Spectral Characteristics

The substitution pattern on the benzene ring directly influences the symmetry and, therefore, the appearance of the aromatic region in the ¹H NMR spectrum.

  • Ortho-isomer (this compound): This isomer is the least symmetrical. We expect to see four distinct signals in the aromatic region, each integrating to one proton. The splitting patterns will be complex, likely appearing as multiplets or doublets of doublets, due to both ortho and meta coupling.

  • Meta-isomer (3-Cyclopropoxyaniline): The meta isomer also lacks symmetry, resulting in four unique aromatic proton signals. The splitting patterns will be a combination of ortho, meta, and para couplings, leading to complex multiplets.

  • Para-isomer (4-Cyclopropoxyaniline): This isomer possesses a plane of symmetry. Consequently, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a simplified spectrum with two signals in the aromatic region, each integrating to two protons. These signals will appear as a pair of doublets due to ortho coupling, a characteristic AA'BB' system.

The cyclopropoxy group will exhibit characteristic signals in the upfield region of the spectrum, typically as multiplets. The methine proton will be the most downfield of the cyclopropyl protons, followed by the two sets of non-equivalent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

ProtonOrtho-Isomer (Predicted)Meta-Isomer (Predicted)Para-Isomer (Predicted)p-Methoxyaniline (Reference Data)
NH₂~3.7 (br s)~3.6 (br s)~3.5 (br s)3.63 (s)
Aromatic Hs4 distinct signals (~6.7-7.2)4 distinct signals (~6.6-7.1)2 doublets (~6.7 and ~6.8)6.74 (d), 6.64 (d)
O-CH (cyclopropyl)~3.5-3.7 (m)~3.5-3.7 (m)~3.5-3.7 (m)-
CH₂ (cyclopropyl)~0.6-0.9 (m)~0.6-0.9 (m)~0.6-0.9 (m)-
O-CH₃---3.74 (s)

Note: Predicted values are based on the influence of the cyclopropoxy group being similar to the methoxy group and general substituent effects on aniline.

Predicted ¹³C NMR Spectral Characteristics

The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct reflection of the number of unique carbon environments in the molecule.

  • Ortho- and Meta-isomers: Both isomers will exhibit six distinct signals in the aromatic region, in addition to the signals for the cyclopropoxy group.

  • Para-isomer: Due to its symmetry, the para isomer will show only four signals in the aromatic region (C1, C4, C2/C6, and C3/C5), providing a clear distinction from the other two isomers.

The carbon of the cyclopropoxy group attached to the oxygen will appear in the range of 50-60 ppm, while the methylene carbons will be significantly more upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

CarbonOrtho-Isomer (Predicted)Meta-Isomer (Predicted)Para-Isomer (Predicted)p-Methoxyaniline (Reference Data)
Aromatic Cs6 signals (~110-150)6 signals (~110-155)4 signals (~115-154)153.1, 140.2, 116.7, 115.1
O-CH (cyclopropyl)~50-60~50-60~50-60-
CH₂ (cyclopropyl)~5-15~5-15~5-15-
O-CH₃---56.0
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • Accumulate 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for differentiating positional isomers of substituted benzene rings. The key diagnostic region is between 900 and 650 cm⁻¹, which contains the C-H out-of-plane bending (wagging) vibrations. The pattern of these bands is highly characteristic of the substitution pattern on the aromatic ring.[1]

Predicted IR Spectral Characteristics
  • Ortho-isomer: A strong absorption band between 770 and 735 cm⁻¹.

  • Meta-isomer: Two characteristic bands; one strong band between 810 and 750 cm⁻¹ and another between 725 and 680 cm⁻¹.

  • Para-isomer: A single strong absorption band in the range of 860 to 800 cm⁻¹.

All three isomers will also show characteristic N-H stretching vibrations for the primary amine group (two bands around 3300-3500 cm⁻¹) and C-O stretching vibrations for the ether linkage (around 1250 cm⁻¹).

Table 3: Predicted Diagnostic IR Absorption Bands (cm⁻¹) for this compound Isomers

VibrationOrtho-Isomer (Predicted)Meta-Isomer (Predicted)Para-Isomer (Predicted)
N-H Stretch~3450, ~3370~3450, ~3370~3450, ~3370
C-O Stretch~1250~1250~1250
C-H Out-of-Plane Bend770-735810-750 and 725-680860-800
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid this compound isomer or a small amount of the solid onto the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents. For aniline derivatives, two main absorption bands are typically observed, corresponding to π-π* transitions of the benzene ring. The position of the substituents affects the interaction of the non-bonding electrons of the amino and alkoxy groups with the π-system of the ring, leading to shifts in the absorption maxima.

Based on the data for anisidine isomers, we can predict the following trends for the cyclopropoxyaniline isomers.[2]

Predicted UV-Vis Spectral Characteristics
  • Ortho-isomer: The steric hindrance between the adjacent amino and cyclopropoxy groups may slightly inhibit the resonance of one or both groups with the ring, leading to a blue shift (hypsochromic shift) compared to the para isomer.

  • Meta-isomer: In the meta isomer, the electron-donating effects of the two groups are not in direct conjugation. This typically results in a spectrum that more closely resembles a simple substituted aniline, with absorption at a shorter wavelength than the ortho and para isomers.

  • Para-isomer: The para arrangement allows for maximum resonance interaction of both the amino and cyclopropoxy groups with the aromatic ring, leading to a red shift (bathochromic shift) in the absorption maxima to longer wavelengths.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound Isomers in a Non-polar Solvent (e.g., Isooctane)

IsomerPredicted λmax1 (nm)Predicted λmax2 (nm)Anisidine Isomer Data (λmax, nm)[2]
Ortho~235-240~285-290~238, ~288
Meta~230-235~280-285~235, ~285
Para~240-245~295-305~242, ~300
Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble, such as ethanol, methanol, or isooctane.

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, and record the absorption spectrum. Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While positional isomers have the same molecular weight, they can sometimes be distinguished by their fragmentation patterns in techniques like electron ionization (EI) mass spectrometry.

Predicted Mass Spectral Characteristics

The molecular ion peak (M⁺) for all three isomers will be at the same m/z value. The fragmentation of anilines is often dominated by the loss of a hydrogen atom and the loss of HCN. For the cyclopropoxyaniline isomers, we can also expect fragmentation of the cyclopropoxy group.

A key differentiator can be the "ortho effect," where adjacent substituents interact upon ionization, leading to unique fragmentation pathways that are absent in the meta and para isomers. For this compound, this could involve the loss of a neutral molecule resulting from the interaction of the amino and cyclopropoxy groups, such as the loss of an alkene from the cyclopropyl ring facilitated by the neighboring amino group.

  • All isomers: A prominent molecular ion peak (M⁺). Loss of a hydrogen atom (M-1).

  • Ortho-isomer: Potential for a unique fragment due to the ortho effect, for example, the loss of propene (C₃H₆) via a cyclic transition state involving the amino group.

  • Meta- and Para-isomers: These are expected to show more conventional fragmentation patterns, such as cleavage of the O-cyclopropyl bond to give a phenoxy radical cation and a cyclopropyl radical, or cleavage of the C-O bond.

Table 5: Predicted Key Fragments (m/z) in EI-Mass Spectrometry of this compound Isomers

FragmentOrtho-IsomerMeta-IsomerPara-Isomer
[M]⁺PresentPresentPresent
[M-H]⁺PresentPresentPresent
[M-C₃H₅]⁺PossibleLikelyLikely
[M-C₃H₆]⁺ (ortho effect)Potentially enhancedLess likelyLess likely
Aniline-like fragmentsPresentPresentPresent
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the isomers if they are in a mixture.

  • Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Scan a range of m/z values, for example, from 40 to 300 amu.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions for each isomer.

Workflow and Data Integration

A systematic approach combining these techniques is the most effective strategy for the unambiguous identification of the this compound isomers.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR Identification Isomer Identification H_NMR->Identification Symmetry, Splitting Patterns C_NMR ¹³C NMR C_NMR->Identification Number of Signals IR IR Spectroscopy IR->Identification C-H Bending Region UV_Vis UV-Vis Spectroscopy UV_Vis->Identification λmax Shifts MS Mass Spectrometry MS->Identification Fragmentation Patterns Sample Isomer Sample Sample->H_NMR Sample->C_NMR Sample->IR Sample->UV_Vis Sample->MS

Caption: Integrated workflow for the spectroscopic identification of this compound isomers.

Conclusion

The differentiation of the ortho, meta, and para isomers of this compound is a critical task in chemical research and development. While direct spectroscopic data for these specific compounds may be scarce, a robust analytical strategy can be devised based on fundamental spectroscopic principles and data from analogous compounds such as the methoxyanilines.

A combined approach utilizing ¹H and ¹³C NMR, IR, UV-Vis, and Mass Spectrometry provides a self-validating system for unambiguous isomer identification. NMR spectroscopy offers the most definitive information regarding molecular symmetry, while IR spectroscopy provides a rapid and characteristic fingerprint based on substitution patterns. UV-Vis spectroscopy and Mass Spectrometry offer complementary data on electronic properties and fragmentation behavior. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately characterize these important chemical entities.

References

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  • PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Cyclopropoxyaniline-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Metabolic Stability Assessment

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, many of which are rooted in pharmacokinetics. A molecule's metabolic stability—its susceptibility to biotransformation by the body's enzymatic machinery—is a critical determinant of its therapeutic success.[1] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Furthermore, the process of metabolism can generate reactive metabolites, electrophilic species that can covalently bind to macromolecules, potentially leading to idiosyncratic drug-induced toxicities.[3][4]

This guide focuses on a specific, yet increasingly relevant, chemical scaffold: 2-cyclopropoxyaniline . This moiety combines two distinct structural features with opposing metabolic reputations. The aniline core is a well-known structural alert, often associated with bioactivation to reactive intermediates.[5][6] Conversely, the cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability by sterically shielding or deactivating metabolically labile sites.[7][8][9][10] Understanding the metabolic fate of compounds containing this dual-featured scaffold is therefore not just a routine check, but a crucial step in risk mitigation and candidate selection.

This document provides a comparative analysis of key in vitro methodologies, detailed experimental protocols, and data interpretation frameworks to empower researchers in making informed decisions when developing this compound-containing drug candidates.

The Metabolic Dichotomy of the this compound Scaffold

The metabolic profile of this scaffold is a tale of two moieties. The inherent risks and benefits must be understood to design a robust assessment strategy.

  • The Aniline Core: A Known Liability: The primary metabolic concern for anilines is oxidation of the amino group, primarily by Cytochrome P450 (CYP) enzymes.[11][12] This can lead to the formation of N-hydroxylamine intermediates, which can be further oxidized to highly reactive nitroso compounds or form nitrenium ions.[3][13] These electrophilic species are notorious for causing toxicity by forming covalent adducts with cellular proteins and nucleic acids.[3][5] Therefore, a critical aspect of assessing these compounds is to evaluate their potential for bioactivation.

  • The Cyclopropoxy Group: A Metabolic Shield? The cyclopropyl ring is prized in medicinal chemistry for its unique properties. Its strained ring system results in shorter, stronger C-H bonds, which have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by CYPs.[8][14] This often translates to improved metabolic stability and a longer in vivo half-life.[7] However, this shield is not impenetrable. Metabolism of cyclopropyl groups, particularly when adjacent to an amine, can in some cases lead to NADPH-dependent oxidation and ring-opening, which can also form reactive intermediates.[14][15][16]

The interplay between the electron-donating cyclopropoxy group and the aniline ring can influence the overall metabolic profile. A comprehensive assessment must therefore investigate both the stability of the parent compound and the potential formation of reactive species from either part of the molecule.

cluster_Metabolism Potential Metabolic Pathways of this compound cluster_PhaseI Phase I Metabolism (CYP450s) cluster_PhaseII Phase II Metabolism Parent This compound Compound N_Ox N-Hydroxylation (Aniline Core) Parent->N_Ox CYP450 O_Dealk O-Dealkylation (Cyclopropoxy Group) Parent->O_Dealk CYP450 Ring_Hydrox Aromatic Ring Hydroxylation Parent->Ring_Hydrox CYP450 Cyclo_Ox Cyclopropyl Ring Oxidation/Opening Parent->Cyclo_Ox CYP450 Glucuronidation Glucuronidation N_Ox->Glucuronidation UGTs Reactive_Metabolite Reactive Metabolite (e.g., Nitrenium Ion) N_Ox->Reactive_Metabolite Further Oxidation Stable_Metabolite Stable, Excretable Metabolites O_Dealk->Stable_Metabolite Ring_Hydrox->Glucuronidation UGTs Sulfation Sulfation Ring_Hydrox->Sulfation SULTs Cyclo_Ox->Reactive_Metabolite Potential Glucuronidation->Stable_Metabolite Sulfation->Stable_Metabolite

Caption: Potential metabolic pathways for this compound compounds.

A Comparative Guide to In Vitro Metabolic Stability Assay Systems

The primary goal of these assays is to determine a compound's in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters used to predict in vivo pharmacokinetic behavior.[2][17] The choice of the in vitro system is a critical experimental decision, as each offers a different balance of physiological relevance, throughput, and cost.

Test System Principle & Key Enzymes Advantages Disadvantages Best Use Case for this Scaffold
Liver Microsomes Subcellular fractions containing membrane-bound Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes.[18][19]Cost-effective, high-throughput, excellent for assessing CYP-mediated metabolism.[20][21]Lacks cytosolic enzymes (e.g., SULTs, GSTs), transporters, and requires addition of cofactors (e.g., NADPH).[1][19]Initial Screening: Rapidly rank compounds based on their susceptibility to Phase I oxidation.
Hepatocytes (Suspension) Intact, viable liver cells containing the full complement of Phase I & II enzymes, cofactors, and transporters.[22][23][24]The "gold standard" for in vitro metabolism; provides a comprehensive metabolic profile.[18]More expensive, lower throughput, limited incubation times due to decreasing cell viability.[25]Lead Optimization: Confirm microsomal findings and assess the contribution of Phase II metabolism in a more physiologically relevant system.
Hepatocytes (Plated) Adherent monolayer cultures of hepatocytes.Allows for longer incubation periods (>8 hours), ideal for assessing low-turnover compounds.[26]Lower throughput than suspension cultures; potential for changes in enzyme expression over time.Special Cases: Investigating compounds that show very high stability in suspension assays to get a more accurate clearance value.
S9 Fraction Supernatant from liver homogenate containing both microsomal and cytosolic enzymes.[1]Broader enzymatic coverage than microsomes (includes cytosolic enzymes like SULTs, GSTs).Still a subcellular fraction lacking the intact cellular architecture and transporters.Mechanistic Studies: To determine if cytosolic enzymes play a significant role in the metabolism of a compound.

Experimental Protocols and Data Analysis

Accuracy and reproducibility are paramount. The following protocols represent self-validating systems when run with appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening to assess susceptibility to CYP-mediated metabolism.[27]

Workflow Diagram

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compound (1 µM final) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) B 2. Pre-incubate Microsomes + Compound (37°C, 5 min) A->B C 3. Initiate Reaction Add NADPH System B->C D 4. Time Point Sampling (0, 5, 15, 30, 45 min) Quench with cold Acetonitrile + Internal Standard C->D E 5. Protein Precipitation Centrifuge D->E F 6. Analysis Inject supernatant onto LC-MS/MS E->F

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[27] Dilute in buffer to an intermediate concentration.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[19]

    • Prepare an NADPH regenerating system solution in phosphate buffer.[27] This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome suspension. Include positive control compounds (e.g., high and low clearance compounds like Verapamil and Warfarin) and a negative control (incubation without NADPH).[19]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[27]

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of this addition is T=0.[19]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a separate plate containing a cold quenching solution (e.g., acetonitrile) with an analytical internal standard.[19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[28][29][30][31][32]

Protocol 2: Hepatocyte Stability Assay (Suspension)

This assay provides a more physiologically complete picture, incorporating both Phase I and Phase II metabolism as well as cellular uptake.[22][23]

Workflow Diagram

cluster_workflow Hepatocyte Stability Assay Workflow A 1. Thaw & Prepare Hepatocytes - Thaw cryopreserved hepatocytes - Assess viability (e.g., Trypan Blue) - Resuspend in incubation medium (e.g., Williams' Medium E) B 2. Pre-incubate Cells (37°C, 5% CO2, 15 min) A->B C 3. Initiate Reaction Add Test Compound (1 µM final) B->C D 4. Time Point Sampling (0, 15, 30, 60, 120 min) Quench with cold Acetonitrile + Internal Standard C->D E 5. Cell Lysis & Precipitation Vortex & Centrifuge D->E F 6. Analysis Inject supernatant onto LC-MS/MS E->F cluster_GSH Principle of GSH Trapping Assay Parent Aniline-Containing Compound RM Reactive Metabolite (Electrophile) Parent->RM Metabolism (e.g., CYP450) Adduct Stable GSH Adduct RM->Adduct GSH Glutathione (GSH) (Nucleophile) GSH->Adduct Trapping LCMS Detection by LC-MS/MS Adduct->LCMS

Caption: The principle of reactive metabolite detection via GSH trapping.

This assay is typically run using liver microsomes or hepatocytes, supplemented with a high concentration of GSH. The appearance of new masses corresponding to the [Parent Drug + GSH - H]⁺ is monitored.

Conclusion and Strategic Outlook

Assessing the metabolic stability of this compound-containing compounds requires a multi-faceted and logical approach. The unique combination of a potentially labile aniline core and a typically stabilizing cyclopropoxy group necessitates a tiered strategy:

  • Initial Screening (Microsomes): Use the high-throughput microsomal stability assay to rapidly rank early-stage compounds and identify major metabolic liabilities related to Phase I enzymes.

  • Comprehensive Profiling (Hepatocytes): For promising leads, employ the hepatocyte stability assay to gain a more complete understanding of both Phase I and Phase II metabolic pathways in a more physiologically relevant system.

  • Safety De-risking (GSH Trapping): For any candidate intended for progression, a reactive metabolite assessment is non-negotiable. The GSH trapping assay provides crucial data to mitigate the risk of idiosyncratic toxicity associated with the aniline motif.

By integrating these comparative assays, researchers can build a comprehensive metabolic profile, enabling data-driven decisions to optimize molecular design, select candidates with favorable pharmacokinetic properties, and ultimately increase the probability of clinical success.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclopropoxyaniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 2-Cyclopropoxyaniline demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety and responsibility within the laboratory. The protocols herein are designed to be self-validating, ensuring that every step is understood, justified, and executed with precision.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling or disposal protocol can be established, a thorough understanding of the subject compound's hazard profile is essential. While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, its chemical structure—an aromatic amine—places it within a class of compounds known for significant toxicological and environmental hazards.[1] We must, therefore, operate under a precautionary principle, inferring its risk profile from closely related analogs and the broader category of aromatic amines.

Aromatic amines are recognized for their potential to cause systemic toxicity and are often readily absorbed through the skin.[1][2] They can be harmful if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation or damage.[3][4] Furthermore, this class of chemicals is frequently classified as very toxic to aquatic life with long-lasting effects, making environmental containment a primary concern.[4][5]

Table 1: Inferred Hazard Profile for this compound Based on data from analogous aromatic amines and cyclopropylamines.

Hazard ClassificationInferred Category & Key ConsiderationsSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful / Toxic. Aromatic amines can be highly toxic and readily absorbed. Strict containment is necessary.[4][6]
Skin Corrosion / Irritation Causes severe burns and irritation. Direct contact must be avoided through appropriate PPE.[3][6]
Serious Eye Damage / Irritation Causes serious eye damage. Risk of permanent damage necessitates robust eye protection.[6][7]
Carcinogenicity / Mutagenicity Suspected. Many aromatic amines are suspected carcinogens or mutagens. Assume this potential and minimize exposure.[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Must be prevented from entering drains or the environment.[4][5]

Regulatory Framework: The Principle of "Cradle-to-Grave" Management

The disposal of this compound is governed by stringent federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" framework, meaning that the responsibility for hazardous waste lies with the generator—from its creation to its final, safe disposal.[8]

Under RCRA, chemical waste like this compound must be formally identified.[9] Given its inferred toxic and ecotoxic properties, it qualifies as hazardous waste.[10] Laboratories are categorized as waste generators (e.g., Very Small, Small, or Large Quantity Generators) based on the volume of waste produced, which dictates specific requirements for storage time, record-keeping, and emergency planning.[10] It is imperative to consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with both federal and local regulations.[8]

Core Disposal Protocol: A Step-by-Step Implementation

The following protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the primary compound or its waste, ensure a complete set of PPE is worn. The rationale is to create a complete barrier to prevent any route of exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[11]

  • Eye/Face Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[6][12]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron should be used.[12]

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or mists.[5][13]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • Dedicated Waste Stream: this compound waste must be collected in a dedicated container. Do not mix it with other waste streams, especially acids, strong oxidizing agents, or other incompatible materials.[14][15][16]

  • Container Selection: Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE) with a tightly sealing screw cap.[14][17] The container must be in good condition, free of external chemical residue.[17]

Step 3: Hazardous Waste Labeling

Accurate labeling is a cornerstone of RCRA compliance and laboratory safety.[17]

  • Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE" .[17]

    • The full chemical name: "this compound" and any other components in the waste mixture with their percentages.[17]

    • The approximate volume of waste.

    • The relevant hazard pictograms (e.g., Toxicity, Corrosive, Environmental Hazard).

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[17]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[14][17]

  • Secondary Containment: Place the container in a secondary containment bin to capture any potential leaks.

  • Location: Store in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible chemicals.[14]

Step 5: Final Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5][14]

  • Professional Collection: The fully labeled and sealed container must be transferred to your institution's EHS department or collected directly by a licensed hazardous waste disposal company.[13][14]

  • Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, as required by EPA regulations and your institution's policies.[10]

Diagram 1: Disposal Workflow for this compound This diagram illustrates the mandatory "cradle-to-grave" process for managing hazardous chemical waste in the laboratory.

cluster_Lab Laboratory Operations cluster_EHS Institutional EHS & Licensed Vendor A Waste Generation (this compound) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B Handle With Care Forbidden Drain or Trash Disposal A->Forbidden C Step 2: Segregate Waste (Dedicated Container) B->C D Step 3: Label Container ('HAZARDOUS WASTE') C->D Immediately E Step 4: Accumulate in SAA (Closed, Secondary Containment) D->E F Step 5: Request Pickup (Submit Disposal Form) E->F When Full or Time Limit Reached G Waste Collection (Licensed Professional) F->G H Transportation & Final Disposal (RCRA-Compliant Facility) G->H Forbidden->X Regulatory Violation & Environmental Damage

Caption: Workflow from waste generation to final disposal.

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of laboratory safety.[14]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate personnel and contact your institution's emergency response team.[5]

For Small, Contained Spills (inside a fume hood):
  • Ensure PPE: Confirm you are wearing appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.

  • Labeling: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

Diagram 2: Spill Response Decision Tree This flowchart guides the immediate actions to be taken in the event of a chemical spill.

Spill Spill of This compound Occurs Assess Assess Spill Size & Location Spill->Assess Small Small & Contained (e.g., in fume hood) Assess->Small Small Large Large or Uncontained Assess->Large Large PPE Ensure Full PPE is Worn Small->PPE Alert Alert Personnel & Call Emergency Response Large->Alert Evacuate Evacuate Area Alert->Evacuate Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect Debris into Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface Collect->Decon Label Label Container as Spill Debris Decon->Label Dispose Dispose via EHS Label->Dispose

Caption: Decision-making process for spill response.

By adhering to these scientifically-backed procedures, you not only ensure regulatory compliance but also uphold your professional responsibility to protect yourself, your colleagues, and the environment. This commitment to rigorous safety protocols is the bedrock of trustworthy and authoritative scientific research.

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A Senior Application Scientist's Guide to Handling 2-Cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Forefront of Research and Development

Welcome to a definitive guide on the safe handling, use, and disposal of 2-Cyclopropoxyaniline. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond generic safety data sheets to provide a framework of deep, actionable intelligence. Our goal is to empower you with the causal logic behind each safety protocol, ensuring that every step you take is a self-validating measure of protection for yourself, your colleagues, and your research.

Section 1: Hazard Assessment & Toxidological Profile

This compound belongs to the aromatic amine chemical class. While specific toxicological data for this compound is limited, the broader class of aromatic amines is well-studied and presents known hazards. It is imperative to handle this compound with the assumption that it carries risks similar to other primary aromatic amines.

Aromatic amines are recognized for their potential to cause significant health effects.[1][2] They can be readily absorbed through the skin, as well as via inhalation and ingestion.[1] The primary health concerns associated with this class of compounds include:

  • Carcinogenicity and Mutagenicity: Many aromatic amines are suspected or known carcinogens and mutagens.[3]

  • Systemic Toxicity: Overexposure can lead to damage to the liver, kidneys, and central nervous system.[4]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation or burns.[5][6]

  • Sensitization: May cause an allergic skin reaction upon repeated contact.[7]

Given these potential hazards, a comprehensive safety strategy is not merely recommended; it is essential. All laboratory operations must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in laboratories (29 CFR 1910.1450).[8][9]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety lies in minimizing exposure. This is achieved through a combination of engineering controls and a robust Personal Protective Equipment (PPE) protocol. PPE should be viewed as the final barrier to exposure, used after all engineering controls have been optimized.[10]

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7] This is the primary method for preventing the inhalation of vapors or aerosols.

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure low background levels of airborne contaminants.[11]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.[11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the task at hand. The following table summarizes the minimum required PPE for handling this compound.

TaskMinimum Required PPE
Storage & Transport Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat
Weighing & Transfer (Solid/Liquid) Double Nitrile Gloves, Chemical Splash Goggles, Chemical-Resistant Lab Coat
Solution Preparation & Reactions Double Nitrile Gloves, Chemical Splash Goggles over Safety Glasses, Face Shield, Chemical-Resistant Lab Coat or Apron
Waste Disposal Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat

Rationale for PPE Selection:

  • Hand Protection: Double gloving with powder-free nitrile gloves provides enhanced protection against permeation, a known risk with lipid-soluble aromatic amines.[1][10] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[10]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing to protect the entire face.[12]

  • Body Protection: A chemical-resistant, long-sleeved lab coat with tight-fitting cuffs is essential to prevent skin contact.[10] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.

The following workflow provides a logical pathway for ensuring adequate PPE selection before beginning any task.

PPE_Selection_Workflow start Start: Prepare to Handle This compound task_assessment Assess Task: - Weighing? - Solution Prep? - Large Scale? start->task_assessment ppe_check Verify Minimum PPE: - Lab Coat - Safety Glasses task_assessment->ppe_check weighing Task: Weighing/Transfer ppe_check->weighing Yes solution Task: Solution Prep/Reaction ppe_check->solution Yes spill Task: Spill Cleanup ppe_check->spill Yes ppe_weighing Required PPE: - Double Nitrile Gloves - Chemical Goggles weighing->ppe_weighing ppe_solution Required PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Chem-Resistant Apron solution->ppe_solution ppe_spill Required PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Respirator (if needed) - Chem-Resistant Suit/Apron spill->ppe_spill proceed Proceed with Task ppe_weighing->proceed ppe_solution->proceed ppe_spill->proceed

Caption: PPE selection workflow for handling this compound.

Section 3: Safe Handling and Operational Protocol

Adherence to a standardized operational protocol is crucial for minimizing risk.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are accessible.[11]

    • Assemble all necessary equipment (glassware, stir bars, reagents) and the appropriate chemical spill kit.

    • Don the required PPE as outlined in Section 2.2.

  • Aliquotting and Transfer:

    • Retrieve the this compound container from its designated storage location.

    • Perform all transfers of the chemical within the fume hood.[7]

    • Use a spatula or appropriate tools for solid transfers. For liquids, use a pipette or syringe.

    • Close the primary container immediately after removing the desired amount.

  • During the Reaction/Procedure:

    • Continuously monitor the reaction for any unexpected changes.

    • Keep all containers, including reaction vessels and waste containers, closed when not in use.[13]

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment after use. A 60-70% ethanol solution followed by soap and water can be effective for cleaning contaminated surfaces.[14]

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use items (gloves, etc.) in the designated hazardous waste stream.

    • Wash hands and forearms thoroughly with soap and water.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate action is critical in the event of exposure.

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen as administered by trained personnel. Seek immediate medical attention.[15][16]

  • Skin Contact: Immediately flush the contaminated skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[15] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][17]

Spill Management
  • Small Spills (within a fume hood):

    • Ensure the fume hood is operating correctly.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[18]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[18]

    • Decontaminate the area with a suitable solvent followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the immediate area.[18]

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

    • If safe to do so, increase ventilation and close off the area.

    • Do not attempt to clean up a large spill without proper training and equipment.

The following diagram outlines the critical decision-making process during an emergency.

Emergency_Response_Plan start Emergency Event: Spill or Exposure check_exposure Personal Exposure? start->check_exposure exposure_action Initiate First Aid (See Section 4.1) - Remove from area - Flush skin/eyes - Seek medical attention check_exposure->exposure_action Yes check_spill_location Spill Contained in Fume Hood? check_exposure->check_spill_location No report Report Incident to Supervisor and EHS exposure_action->report spill_small Small Spill Protocol: - Alert nearby personnel - Use spill kit to absorb - Collect waste - Decontaminate area check_spill_location->spill_small Yes spill_large Large Spill Protocol: - EVACUATE AREA - Alert others - Call EHS/Emergency - Secure the area (if safe) check_spill_location->spill_large No spill_small->report spill_large->report

Caption: Emergency response plan for this compound incidents.

Section 5: Storage and Waste Disposal

Proper storage and disposal are mandated by environmental and safety regulations to prevent contamination and accidental exposure.

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[19][20]

  • The container must be tightly sealed and clearly labeled in accordance with OSHA's Hazard Communication Standard.[21]

  • Store in a designated and secured chemical storage cabinet, preferably with secondary containment.[20]

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips) and residual chemical, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste in a designated, compatible, and leak-proof container.[13]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical constituents.[13]

  • Container Management: Keep waste containers closed at all times except when adding waste.[13]

  • Final Disposal: The final disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[18] Do not dispose of this chemical down the drain or in regular trash.[18]

By integrating these principles and protocols into your daily laboratory workflow, you build a resilient culture of safety. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and prepared when handling potent chemical compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.